Biatractylolide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C30H38O4 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(4aR,8aS,9aR)-9a-[(4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
RBJDJJGMGHKQMI-XETGTQJKSA-N |
Isomerische SMILES |
CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@@]45C[C@@]6(CCCC(=C)[C@H]6CC4=C(C(=O)O5)C)C)C |
Kanonische SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Biatractylolide from Atractylodes macrocephala
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating biatractylolide, a bioactive sesquiterpenoid lactone, from the rhizomes of Atractylodes macrocephala. This document details established experimental protocols, presents quantitative data for comparison, and illustrates key experimental workflows and the compound's known signaling pathways.
Introduction
This compound, a characteristic compound found in the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has garnered significant interest within the scientific community. It is a symmetrical double sesquiterpenoid lactone with demonstrated neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1] The isolation and purification of this compound are critical steps for its further pharmacological investigation and potential drug development. This guide outlines the core techniques employed for its extraction and purification, providing a practical resource for researchers in the field.
Quantitative Data Summary
The yield of this compound is dependent on the source of the plant material, the extraction method, and the purification procedure. The following table summarizes quantitative data from published studies to provide a benchmark for researchers.
| Starting Material | Extraction Solvent | Crude Extract Yield | Final this compound Yield | Yield Percentage (from crude extract) | Yield Percentage (from starting material) | Reference |
| 15 kg A. macrocephala rhizomes | Ethyl Acetate | 275 g | 480 mg | 0.17% | 0.0032% | [1] |
| 800 g A. macrocephala rhizomes | 95% Ethanol | 89 g | Not specified for this compound, but 35g of the ethyl acetate fraction was obtained for further separation. | - | - | [2] |
Experimental Protocols
Two primary methods for the isolation of this compound from Atractylodes macrocephala rhizomes are detailed below. The first is a widely cited ethyl acetate extraction method, and the second utilizes ethanol extraction followed by liquid-liquid partitioning.
Method 1: Ethyl Acetate Extraction and Multi-step Chromatography [1]
This protocol outlines a comprehensive procedure starting from the dried rhizomes to the purified this compound.
-
Step 1: Extraction
-
Air-dry 15 kg of Atractylodes macrocephala rhizomes.
-
Extract the dried rhizomes with ethyl acetate at room temperature. This process should be repeated three times, with each extraction lasting for 7 days.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a dark green crude extract (approximately 275 g).
-
-
Step 2: Liquid-Liquid Partitioning
-
Dissolve the crude extract in a suitable solvent and partition it between petroleum ether and ethyl acetate.
-
Separate and collect the petroleum ether fraction.
-
-
Step 3: Initial Silica Gel Column Chromatography
-
Subject the petroleum ether fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (PE:EtOAc) in the following ratios: 20:1, 10:1, 10:2, and 10:3.
-
Collect the fractions eluted with a 10:1 PE:EtOAc ratio for further purification.
-
-
Step 4: Secondary Silica Gel Column Chromatography
-
Perform repeated column chromatography on the collected fractions using silica gel.
-
Elute with a gradient of petroleum ether-acetone from 20:1 to 5:2.
-
-
Step 5: Preparative Thin Layer Chromatography (TLC)
-
Carry out a final purification step using preparative TLC to obtain pure this compound (approximately 480 mg).
-
Method 2: Ethanol Extraction and Partitioning [2]
This protocol offers an alternative extraction solvent and a detailed partitioning scheme.
-
Step 1: Extraction
-
Air-dry and powder 800 g of Atractylodes macrocephala rhizomes.
-
Extract the powdered rhizomes three times with 5 L of 95% ethanol for 2 hours each time.
-
Evaporate the solvent in vacuo to yield the crude extract (approximately 89 g).
-
-
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in water.
-
Partition the aqueous suspension successively with ethyl acetate (3 x 1 L) and n-butanol (3 x 1 L).
-
Remove the solvents from the ethyl acetate and n-butanol fractions using a rotary evaporator at 40°C to yield the respective fractions (35 g for ethyl acetate and 17 g for n-butanol). The ethyl acetate fraction is then taken for further purification.
-
-
Step 3: Silica Gel Column Chromatography
-
Isolate the ethyl acetate fraction on a silica gel column.
-
Elute with a gradient mixture of petroleum ether-ethyl acetate from 100:0 to 0:100.
-
Further purify the relevant fractions using silica gel chromatography with a petroleum ether-acetone (15:1) mobile phase, followed by LH-20 chromatography with a chloroform-methanol (1:1) mobile phase to yield purified compounds.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Atractylodes macrocephala.
Caption: A generalized workflow for the isolation and purification of this compound.
Signaling Pathways
This compound has been shown to exert its biological effects through various signaling pathways. The diagrams below illustrate its known mechanisms of action.
PI3K/Akt/GSK3β Signaling Pathway
This compound demonstrates neuroprotective effects by modulating the PI3K/Akt/GSK3β pathway.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Biatractylolide
This compound, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala, has demonstrated significant neuroprotective properties in various preclinical models.[1][2] This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in cell survival, oxidative stress, mitochondrial function, and inflammation.
Modulation of the PI3K/Akt/GSK3β Signaling Pathway
A primary mechanism underlying this compound's neuroprotective activity is its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting neuronal survival and inhibiting apoptosis.[3][4] In models of glutamate-induced neuronal injury, this compound treatment leads to an increase in the phosphorylation of Akt (p-Akt).[3] Activated p-Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in apoptotic pathways. Pretreatment with this compound has been shown to upregulate p-Akt and downregulate GSK3β protein expression, thereby protecting neuronal cells from glutamate-induced damage.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biatractylolide: A Multi-Targeted Acetylcholinesterase Inhibitor for Neurodegenerative Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has emerged as a promising candidate for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function as an acetylcholinesterase (AChE) inhibitor, its broader neuroprotective mechanisms, and the experimental evidence supporting its therapeutic potential. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action to facilitate further investigation and development.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of senile plaques and neurofibrillary tangles.[2] The cholinergic hypothesis, a major theory in AD pathogenesis, posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms.[2][3] Consequently, acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, are a cornerstone of current AD therapy.[2]
This compound has been identified as a potent inhibitor of AChE. Beyond its direct enzymatic inhibition, research indicates that this compound exerts its neuroprotective effects through multiple pathways, including the modulation of intracellular signaling cascades and the reduction of oxidative stress. This multi-targeted approach distinguishes this compound from many existing therapies and suggests a potential for greater efficacy in treating the complex pathology of AD.
Acetylcholinesterase Inhibition
In Vitro Inhibitory Activity
Studies have demonstrated the direct inhibitory effect of this compound on AChE activity. The half-maximal inhibitory concentration (IC50) has been determined, showcasing its potency in comparison to established AChE inhibitors.
| Compound | IC50 (µg/mL) | Source |
| This compound | 6.5458 | |
| Huperzine A (Control) | 0.0192 |
Molecular Docking and Binding Mechanism
Molecular docking studies have been employed to elucidate the interaction between this compound and the AChE protein. These computational analyses suggest a strong binding affinity, with a calculated binding energy of -9.4 kcal/mol. The docking results indicate that this compound forms stable complexes within the active site of AChE, primarily through hydrophobic interactions and the formation of hydrogen bonds with key amino acid residues such as Serine, Tryptophan, and Valine.
Neuroprotective Mechanisms Beyond AChE Inhibition
This compound's therapeutic potential extends beyond its direct inhibition of AChE. It has been shown to modulate several key signaling pathways implicated in neuronal survival and to protect against neurotoxicity induced by amyloid-beta (Aβ) and glutamate.
Modulation of the PI3K-Akt-GSK3β Signaling Pathway
The PI3K-Akt-GSK3β pathway is a critical regulator of cell survival and apoptosis. In the context of neurodegeneration, dysregulation of this pathway can lead to increased neuronal cell death. This compound has been shown to exert a neuroprotective effect by modulating this cascade. Pre-treatment with this compound has been observed to upregulate the expression of phosphorylated Akt (p-Akt) and downregulate the expression of Glycogen Synthase Kinase 3β (GSK3β) in neuronal cell lines. This modulation is believed to be a key mechanism by which this compound protects against glutamate-induced cell injury.
Attenuation of Oxidative Stress and Mitochondrial Dysfunction
Oxidative stress and mitochondrial dysfunction are central to the pathogenesis of Alzheimer's disease. Amyloid-beta deposition is known to induce the production of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent neuronal apoptosis. This compound has demonstrated a significant ability to counteract these effects.
In vitro studies using PC12 and SH-SY5Y cell lines have shown that this compound pre-treatment can significantly reduce intracellular ROS levels induced by Aβ. Furthermore, it helps to maintain the mitochondrial membrane potential (MMP) and inhibits the opening of the mitochondrial permeability transition pore (mPTP), thereby preventing the release of cytochrome C (CytC), a key step in the apoptotic cascade.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of this compound have been quantified in various in vitro models. The following tables summarize the key findings.
Cell Viability Assays
The MTT assay has been used to assess the ability of this compound to protect neuronal cells from Aβ-induced cytotoxicity.
| Cell Line | Aβ (25-35) Treatment | This compound Pre-treatment | Resulting Cell Viability (%) | Source |
| SH-SY5Y | Present | 5 µM | Increased | |
| SH-SY5Y | Present | 10 µM | Increased | |
| SH-SY5Y | Present | 20 µM | 90.5 ± 0.3 | |
| PC12 | Present | 5 µM | Increased | |
| PC12 | Present | 10 µM | Increased | |
| PC12 | Present | 20 µM | 82.2 ± 1.4 |
Mitochondrial Membrane Potential (MMP) Assays
Rhodamine 123 staining has been utilized to measure changes in MMP.
| Cell Line | Aβ (25-35) Treatment | This compound Pre-treatment | Resulting MMP (%) | Source |
| PC12 | Present | 5 µM | 76.7 ± 2.4 | |
| PC12 | Present | 10 µM | 84.9 ± 1.0 | |
| PC12 | Present | 20 µM | 91.6 ± 0.7 | |
| SH-SY5Y | Present | 5 µM | 78.7 ± 2.0 | |
| SH-SY5Y | Present | 10 µM | 81.8 ± 1.0 | |
| SH-SY5Y | Present | 20 µM | 86.8 ± 1.2 |
Reactive Oxygen Species (ROS) Measurement
| Cell Line | Aβ (25-35) Treatment | This compound Pre-treatment | Relative Fluorescence Intensity of ROS (%) | Source |
| PC12 | Present | 5 µM | 149.5 ± 4.5 | |
| PC12 | Present | 10 µM | 118.5 ± 2.5 | |
| PC12 | Present | 20 µM | 112.5 ± 6.5 |
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method.
-
Materials: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), this compound, Huperzine A, Phosphate buffer (pH 8.0).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound or the positive control (Huperzine A).
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Culture and Neurotoxicity Model
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells.
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: To model neurotoxicity, treat the cells with Aβ peptide (fragment 25-35) or glutamate at a predetermined cytotoxic concentration.
MTT Assay for Cell Viability
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., Aβ 25-35) and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
Rhodamine 123 Staining for Mitochondrial Membrane Potential (MMP)
-
Procedure:
-
Culture and treat cells with this compound and the neurotoxic agent as described above.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with Rhodamine 123 stain for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess stain.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates a loss of MMP.
-
Western Blotting for Protein Expression Analysis
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, GSK3β, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Pharmacokinetics and Bioavailability
A significant challenge for the therapeutic application of this compound is its lipophilic nature and low bioavailability. To address this, novel drug delivery systems are being explored. For instance, Tween-80-modified pullulan-chenodeoxycholic acid nanoparticles have been developed to enhance the bioavailability and brain-targeting of this compound. In vivo imaging has demonstrated that these nanoparticles can effectively accumulate in the brain, and they have shown a superior cytoprotective effect compared to the free drug in cell-based assays.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-targeted agent for the treatment of Alzheimer's disease. Its dual action as a direct acetylcholinesterase inhibitor and a modulator of key neuroprotective pathways, such as the PI3K-Akt-GSK3β signaling cascade and the mitochondrial anti-oxidative stress response, positions it as a promising therapeutic candidate. The quantitative data from in vitro studies consistently demonstrate its ability to protect neuronal cells from Aβ-induced toxicity.
Future research should focus on several key areas:
-
In-depth in vivo studies: To validate the in vitro findings and assess the cognitive-enhancing effects of this compound in animal models of Alzheimer's disease.
-
Pharmacokinetic and pharmacodynamic profiling: To optimize dosing regimens and further develop brain-targeting drug delivery systems to improve bioavailability.
-
Elucidation of further mechanisms: To explore other potential targets and signaling pathways that may be modulated by this compound.
-
Safety and toxicology studies: To establish a comprehensive safety profile for this compound to support its progression towards clinical trials.
The continued investigation of this compound is warranted, and this guide provides a solid foundation of the current knowledge to aid researchers and drug developers in advancing this promising molecule towards clinical application.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Whitepaper: Biatractylolide's Modulation of the PI3K/Akt/GSK3β Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Biatractylolide, a novel, symmetrical bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has demonstrated significant pharmacological activities, including antitumor, antioxidant, and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's neuroprotective properties, with a specific focus on its modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathway. Experimental evidence from in vitro studies on neuronal cell lines indicates that this compound confers protection against glutamate-induced cytotoxicity by activating this critical cell survival pathway. This document synthesizes the available quantitative data, details the experimental protocols used for these investigations, and provides visual representations of the signaling cascade and experimental workflows.
The PI3K/Akt/GSK3β Signaling Pathway in Neuronal Survival
The PI3K/Akt/GSK3β pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. In the central nervous system, this pathway is essential for neuronal survival.[1] Activation of PI3K leads to the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates and inactivates GSK3β. The inactivation of GSK3β is a key event in promoting cell survival, as active GSK3β is often implicated in apoptotic processes. Numerous studies have confirmed that the activation of this pathway can exert neuroprotective effects.
This compound's Mechanism of Action via PI3K/Akt/GSK3β
Research demonstrates that this compound exerts its neuroprotective effects against glutamate-induced excitotoxicity by directly modulating the PI3K/Akt/GSK3β pathway. In studies using rat adrenal pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cell lines, glutamate exposure was shown to decrease the levels of phosphorylated Akt (p-Akt) and increase the expression of GSK3β, correlating with increased cell death.
Pretreatment with this compound (at concentrations of 10, 15, and 20 μM) effectively reversed these effects. The key molecular events are:
-
Upregulation of p-Akt: this compound treatment significantly increased the expression levels of p-Akt in a concentration-dependent manner, indicating activation of the pathway's primary kinase.
-
Downregulation of GSK3β: Concurrently, this compound markedly decreased the protein expression of GSK3β.
By activating Akt and inhibiting GSK3β, this compound effectively engages this pro-survival cascade, mitigating glutamate-induced apoptosis and enhancing neuronal cell viability.
Quantitative Data Presentation
The following tables summarize the quantitative findings from studies investigating this compound's effects.
Table 1: Effect of this compound on Cell Viability and Glutamate-Induced Cytotoxicity
| Cell Line | Inducing Agent | IC50 of Inducing Agent | This compound Conc. (µM) | Outcome |
|---|---|---|---|---|
| PC12 | Glutamate | 8.5 mM | 10, 15, 20 | Dose-dependent increase in cell viability |
| SH-SY5Y | Glutamate | 10 mM | 10, 15, 20 | Dose-dependent increase in cell viability |
| PC12 | Aβ₂₅₋₃₅ | Not specified | 5, 10, 20 | Significantly increased cell viability, up to 82.2% at 20 µM |
| SH-SY5Y | Aβ₂₅₋₃₅ | Not specified | 5, 10, 20 | Significantly increased cell viability, up to 90.5% at 20 µM |
Table 2: Semi-Quantitative Effects of this compound on Protein Expression
| Cell Line | Treatment | p-Akt Level | GSK3β Level | Total Akt (t-Akt) Level |
|---|---|---|---|---|
| PC12 & SH-SY5Y | Glutamate alone | Decreased significantly | Increased significantly | Almost unchanged |
| PC12 & SH-SY5Y | this compound + Glutamate | Increased in a dose-dependent manner | Decreased in a dose-dependent manner | Almost unchanged |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Inducing Agent | This compound Conc. (µM) | Result |
|---|---|---|---|
| PC12 & SH-SY5Y | Glutamate | 20 | Significantly inhibited relative fluorescence intensity of ROS |
| PC12 | Aβ₂₅₋₃₅ | 5, 10, 20 | Significantly inhibited ROS fluorescence to 149.5%, 118.5%, and 112.5% respectively |
| SH-SY5Y | Aβ₂₅₋₃₅ | 5, 10, 20 | Gradually decreased ROS production to 174.5%, 139%, and 119% respectively |
Detailed Experimental Protocols
The methodologies employed to elucidate the effects of this compound are detailed below.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human bone marrow neuroblastoma) cells were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Groups: The experiments typically included a blank control group, a glutamate injury model group, and drug treatment groups (low, medium, and high concentrations of this compound).
-
Treatment Protocol: Cells were seeded in plates and cultured overnight. They were then pre-treated with various concentrations of this compound (10, 15, 20 μM) for 30 minutes before the addition of glutamate (7.5 mM for PC12, 10 mM for SH-SY5Y) for an incubation period of 24 hours.
Cell Viability (MTT) Assay
-
Seeding: Seed 1 x 10⁴ cells per well in 96-well culture plates and culture overnight.
-
Treatment: Treat cells as described in section 5.1.
-
MTT Addition: After the 24-hour incubation, wash the medium off with PBS and add 20 μL of MTT reagent to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Quantify the product by measuring the absorbance at 490 nm using a microplate reader.
Western Blotting
-
Cell Lysis: Wash cultured cells twice with ice-cold PBS, scrape them off the plate, and centrifuge to collect the cell pellet. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dried milk or Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-GSK3β, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate (e.g., Pierce Super Signal) and image the membrane using a chemiluminescence detection system like ChemiDoc.
-
Quantification: Densitometry analysis of the bands is performed using software such as ImageJ, with protein levels normalized to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The evidence strongly indicates that this compound provides significant neuroprotection against glutamate-induced cell injury by activating the pro-survival PI3K/Akt/GSK3β signaling pathway. Its ability to increase p-Akt levels while decreasing GSK3β expression in a dose-dependent manner highlights a clear mechanism of action. These findings, coupled with its known anti-inflammatory properties and its ability to inhibit acetylcholinesterase, position this compound as a multi-target therapeutic candidate worthy of further investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease. Future research should focus on in vivo studies to validate these cellular mechanisms and to evaluate the pharmacokinetic and safety profile of this compound for potential clinical applications.
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biatractylolide: A Technical Overview of its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biatractylolide, a bisesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on the antioxidant and anti-inflammatory properties of this compound, with a focus on its mechanisms of action. While quantitative data for this compound is still emerging, this document consolidates available information to support further research and development.
Antioxidant Properties
This compound has demonstrated notable antioxidant effects, primarily through the reduction of intracellular reactive oxygen species (ROS). Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is a key pathological feature in numerous diseases.
Quantitative Data on Antioxidant Activity
Direct quantitative data on the radical scavenging activity of this compound, such as IC50 values from DPPH and ABTS assays, are not extensively available in the current body of scientific literature. However, studies on related compounds and extracts from Atractylodes macrocephala suggest a potential for direct antioxidant capacity. For context, Table 1 presents data on the antioxidant activity of an ethyl acetate fraction of Ulmus pumila L., which also demonstrates nitric oxide inhibition.
| Assay | Test Substance | IC50 Value | Reference |
| DPPH Radical Scavenging | Ethyl acetate fraction of Ulmus pumila L. | 5.6 μg/mL | |
| ABTS Radical Scavenging | Ethyl acetate fraction of Ulmus pumila L. | TEAC value 0.9703 |
Table 1: Antioxidant Activity of a Reference Plant Extract. This table provides an example of quantitative antioxidant data. Further studies are required to determine the specific IC50 values for this compound.
Cellular Antioxidant Effects
In cellular models, this compound has been shown to significantly decrease the production of ROS induced by stressors such as glutamate and amyloid-beta (Aβ). In a study using SH-SY5Y cells, pretreatment with this compound at concentrations of 10 μM, 15 μM, and 20 μM distinctly decreased ROS production to 161.2 ± 1.3%, 133.6 ± 2.9%, and 105.9 ± 3.4% respectively, compared to the model group. Similarly, in PC12 cells, 20 μM this compound significantly inhibited the relative fluorescence intensity of ROS to 112.6 ± 0.7% compared to the model group.
Anti-inflammatory Properties
This compound is reported to possess anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Quantitative Data on Anti-inflammatory Activity
Specific quantitative data on the inhibition of pro-inflammatory mediators by this compound, such as IC50 values for the inhibition of TNF-α, IL-6, and IL-1β, are not yet well-documented. However, research on the related compound Atractylenolide-III provides insights into the potential anti-inflammatory efficacy of this class of molecules.
| Mediator | Cell Line | Inhibitor | Concentration | Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | Ethyl acetate fraction of Ulmus pumila L. | IC50 = 161.0 μg/mL | Inhibition of NO production | |
| TNF-α | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |
| IL-1β | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |
| IL-6 | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |
| iNOS | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |
| COX-2 | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds. This table summarizes the available data on the inhibition of key inflammatory mediators. It is important to note that much of the specific data is for a related compound, Atractylenolide-III, and further research is needed to quantify the specific effects of this compound.
Mechanism of Action in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by this compound is not explicitly detailed, its ability to modulate upstream signaling pathways suggests an indirect regulatory role.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the antioxidant and anti-inflammatory properties of compounds like this compound.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add an equal volume of the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at a wavelength of approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Cytokine Measurement by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Protocol:
-
Follow steps 1-4 of the Griess Assay protocol to obtain cell culture supernatants.
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Western Blotting for NF-κB and Phosphorylated MAPK
Objective: To detect the levels of total and phosphorylated proteins in key signaling pathways.
Protocol:
-
Culture and treat cells with this compound and/or an inflammatory stimulus.
-
Lyse the cells to extract total protein. For NF-κB translocation studies, nuclear and cytoplasmic fractions are separated.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-p65, anti-p-p38).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify the protein levels, often normalizing to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound exhibits promising antioxidant and anti-inflammatory properties, primarily demonstrated through its ability to reduce ROS and modulate inflammatory signaling pathways. While direct quantitative data on its efficacy is still limited, the existing evidence strongly supports its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound in various antioxidant and anti-inflammatory assays.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation and oxidative stress-related diseases.
-
Mechanism elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a framework for designing and interpreting future studies to further elucidate its pharmacological properties.
Biatractylolide for glutamate-induced cytotoxicity in neuronal cells
An In-depth Technical Guide to Biatractylolide's Neuroprotective Effects Against Glutamate-Induced Cytotoxicity in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as excitotoxicity.[1][2] This process is implicated in the pathophysiology of several neurodegenerative diseases.[1][2] this compound, a symmetrical bisesquiterpene lactone isolated from the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has demonstrated various pharmacological activities, including antitumor and antioxidant effects.[1] Emerging research highlights its neuroprotective potential against glutamate-induced neuronal injury. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to the protective action of this compound in neuronal cell models. The focus is on its modulation of the PI3K-Akt-GSK3β signaling pathway, a critical route for neuronal survival.
Experimental Models and Cytotoxicity
The primary models used to investigate the neuroprotective effects of this compound are the rat adrenal pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cell lines. These are established and widely used models for studying neurotoxicity and neuroprotective drug mechanisms. Glutamate induces dose-dependent cytotoxicity in both cell lines. The half-maximal inhibitory concentration (IC50) has been determined to establish the optimal concentrations for injury models.
Table 1: Glutamate-Induced Cytotoxicity in Neuronal Cells
| Cell Line | IC50 of Glutamate | Selected Model Concentration |
|---|---|---|
| PC12 | 8.5 mM | 7.5 mM |
| SH-SY5Y | 10 mM | 10 mM |
Quantitative Analysis of Neuroprotection by this compound
Pre-incubation with this compound has been shown to confer significant, dose-dependent protection against glutamate-induced cell death. The protective effects have been quantified using various assays, including cell viability (MTT), lactate dehydrogenase (LDH) release, and apoptosis assays.
Cell Viability and Membrane Integrity
The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from cells with damaged membranes. This compound pre-treatment (10, 15, and 20 μM) markedly improves cell viability and reduces LDH leakage in glutamate-exposed PC12 and SH-SY5Y cells.
Table 2: Effect of this compound on Cell Viability and LDH Release in Glutamate-Treated PC12 Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Activity (% of Control) |
|---|---|---|---|
| Control | - | 100 | 100 |
| Glutamate (Model) | 7.5 mM | ~50% | Significantly Increased |
| This compound + Glutamate | 10 μM | Significantly Increased vs. Model | Significantly Decreased vs. Model |
| This compound + Glutamate | 15 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |
| this compound + Glutamate | 20 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |
Table 3: Effect of this compound on Cell Viability and LDH Release in Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Activity (% of Control) |
|---|---|---|---|
| Control | - | 100 | 100 |
| Glutamate (Model) | 10 mM | ~55% | Significantly Increased |
| This compound + Glutamate | 10 μM | Significantly Increased vs. Model | Significantly Decreased vs. Model |
| This compound + Glutamate | 15 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |
| this compound + Glutamate | 20 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |
Inhibition of Apoptosis
Glutamate-induced neurotoxicity leads to apoptosis. This compound effectively inhibits this process. Flow cytometry analysis using FITC-Annexin V and Propidium Iodide (PI) staining shows that this compound pre-treatment significantly decreases the apoptosis rate in a dose-dependent manner.
Table 4: Effect of this compound on Glutamate-Induced Apoptosis
| Cell Line | Treatment Group | Apoptosis Rate (% of Control) |
|---|---|---|
| PC12 | Glutamate (Model) | 162.8 ± 1.7% |
| This compound (10, 15, 20 µM) + Glutamate | Dose-dependent decrease (p < 0.05) | |
| SH-SY5Y | Glutamate (Model) | 202.5 ± 3.2% |
| | this compound (10, 15, 20 µM) + Glutamate | Dose-dependent decrease (p < 0.05) |
Mechanism of Action: The PI3K-Akt-GSK3β Signaling Pathway
The neuroprotective effect of this compound is mediated through the modulation of the PI3K-Akt-GSK3β signaling pathway, which is crucial for neuronal survival. Glutamate exposure leads to a decrease in the phosphorylation of Akt (p-Akt) and an increase in the expression of Glycogen Synthase Kinase 3β (GSK3β), promoting apoptosis. This compound reverses these effects.
References
Unveiling the Antitumor Potential of Biatractylolide: A Technical Guide for Researchers
Introduction
Biatractylolide, a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has garnered scientific interest for its diverse pharmacological activities. While extensively studied for its neuroprotective effects, emerging evidence suggests a promising role for this compound as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity in cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. Due to the limited availability of extensive quantitative data on this compound's direct antitumor effects, this guide also incorporates detailed findings from studies on its closely related analogs, Atractylenolide I and Atractylenolide III, to provide a broader context for its potential mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and its related compounds, Atractylenolide I and III, on various cell lines.
Table 1: Effects of this compound on Neuronal Cell Lines
| Cell Line | Assay | Endpoint | Concentration(s) | Observed Effect | Reference |
| PC12 | Apoptosis (Flow Cytometry) | Apoptosis Rate | 10, 15, 20 µM | Dose-dependent decrease in glutamate-induced apoptosis | [1] |
| SH-SY5Y | Apoptosis (Flow Cytometry) | Apoptosis Rate | 10, 15, 20 µM | Dose-dependent decrease in glutamate-induced apoptosis | [1] |
| PC12 | LDH Release | Cytotoxicity | 15, 20 µM | Significant reduction in glutamate-induced LDH release | [1] |
| SH-SY5Y | LDH Release | Cytotoxicity | 10, 15, 20 µM | Significant reduction in glutamate-induced LDH release | [1] |
Note: The data for this compound is primarily from studies on neuroprotection against glutamate-induced injury, but it demonstrates the compound's ability to inhibit apoptosis and cell damage.
Table 2: Cytotoxic Activity (IC50) of Atractylenolide I and II in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Atractylenolide I | HT-29 | Colon Adenocarcinoma | 24 h | 277.6 | [2] |
| 48 h | 95.7 | ||||
| 72 h | 57.4 | ||||
| Atractylenolide II | B16 | Melanoma | 48 h | 82.3 |
Table 3: Apoptosis Induction by Atractylenolide I in HT-29 Colon Cancer Cells (48h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| 0 (Control) | 4.82 | 8.82 | 13.64 | |
| 10 | 5.79 | 10.56 | 16.35 | |
| 20 | 5.32 | 12.83 | 18.15 | |
| 40 | 7.62 | 16.54 | 24.16 | |
| 80 | 18.14 | 45.56 | 63.70 | |
| 100 | 19.64 | 54.28 | 73.92 |
Table 4: Modulation of Apoptosis-Related Proteins by Atractylenolide I and III in Cancer Cells
| Compound | Cell Line | Protein | Effect | Fold Change/Observation | Reference |
| Atractylenolide I | HT-29 | Bax | Upregulation | Dose-dependent increase | |
| HT-29 | Bcl-2 | Downregulation | Dose-dependent decrease | ||
| HT-29 | Cleaved Caspase-3 | Upregulation | Dose-dependent increase | ||
| HT-29 | Cleaved Caspase-9 | Upregulation | Dose-dependent increase | ||
| Atractylenolide III | HCT-116 | Bax | Upregulation | Promoted expression | |
| HCT-116 | Bcl-2 | Downregulation | Inhibited expression | ||
| HCT-116 | Caspase-3 | Upregulation | Promoted expression | ||
| HCT-116 | Caspase-9 | Upregulation | Promoted expression |
Signaling Pathways Modulated by Atractylenolides
Atractylenolides, including this compound, exert their antitumor effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and STAT3 pathways have been identified as significant targets.
References
Biatractylolide: A Technical Guide to its Role in Mitigating Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a cornerstone of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and age-related ailments. Emerging evidence highlights biatractylolide, a novel sesquiterpene lactone ester isolated from the traditional Chinese medicinal plant Atractylodes macrocephala, as a promising therapeutic agent for targeting mitochondrial impairment. This technical guide provides a comprehensive overview of the mechanisms by which this compound ameliorates mitochondrial dysfunction. It details the compound's effects on cellular viability, mitochondrial membrane potential, and reactive oxygen species production. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides detailed experimental protocols for the assays cited, offering a valuable resource for researchers in the field of mitochondrial medicine and drug discovery.
Introduction
Mitochondria are dynamic organelles essential for cellular energy production, signaling, and apoptosis.[1][2] Their dysfunction, characterized by impaired electron transport chain activity, excessive reactive oxygen species (ROS) production, and opening of the mitochondrial permeability transition pore (mPTP), is a critical factor in the pathogenesis of a wide range of diseases.[1][3] this compound has demonstrated significant neuroprotective and antioxidant properties, primarily attributed to its ability to preserve mitochondrial integrity and function. This guide synthesizes the current understanding of this compound's effects on mitochondrial dysfunction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Effects of this compound on Mitochondrial Function
In vitro studies utilizing various cell lines, including the rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells, have provided quantitative insights into the protective effects of this compound against mitochondrial toxins.
Cellular Viability
This compound has been shown to significantly improve cell viability in the presence of mitochondrial stressors such as amyloid-beta (Aβ) and glutamate. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell viability, has been instrumental in quantifying this protective effect.
| Cell Line | Stressor | This compound Concentration (µM) | Cell Viability (%) |
| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 5 | Increased |
| 10 | Increased | ||
| 20 | 90.5 ± 0.3 | ||
| PC12 | Aβ₂₅₋₃₅ (20 µM) | 5 | Increased |
| 10 | Increased | ||
| 20 | 82.2 ± 1.4 | ||
| PC12 | Glutamate (7.5 mM) | 10 | Increased |
| 15 | Increased | ||
| 20 | Increased | ||
| SH-SY5Y | Glutamate (10 mM) | 10 | Increased |
| 15 | Increased | ||
| 20 | Increased | ||
| Table 1: Effect of this compound on Cell Viability in the Presence of Mitochondrial Stressors. Data compiled from. |
Mitochondrial Membrane Potential (MMP)
A hallmark of mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential (ΔΨm). This compound has been demonstrated to preserve MMP in cells exposed to toxins. This is typically assessed using cationic fluorescent dyes like Rhodamine 123, which accumulate in healthy mitochondria with a high membrane potential.
| Cell Line | Stressor | This compound Concentration (µM) | MMP (% of Control) |
| PC12 | Aβ₂₅₋₃₅ (20 µM) | 5 | 76.7 ± 2.4 |
| 10 | 84.9 ± 1.0 | ||
| 20 | 91.6 ± 0.7 | ||
| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 5 | 78.7 ± 2.0 |
| 10 | 81.8 ± 1.0 | ||
| 20 | 86.8 ± 1.2 | ||
| PC12 | Glutamate (7.5 mM) | 10 | Significantly Increased |
| 15 | Significantly Increased | ||
| 20 | Significantly Increased | ||
| SH-SY5Y | Glutamate (10 mM) | 10 | Significantly Increased |
| 15 | Significantly Increased | ||
| 20 | Significantly Increased | ||
| Table 2: Effect of this compound on Mitochondrial Membrane Potential. Data compiled from. |
Reactive Oxygen Species (ROS) Production
Excessive ROS production is a major contributor to mitochondrial damage. This compound effectively reduces intracellular ROS levels induced by various stressors. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS.
| Cell Line | Stressor | This compound Concentration (µM) | Relative Fluorescence Intensity of ROS (% of Model Group) |
| PC12 | Aβ₂₅₋₃₅ | 5 | 149.5 ± 4.5 |
| 10 | 118.5 ± 2.5 | ||
| 20 | 112.5 ± 6.5 | ||
| SH-SY5Y | Aβ₂₅₋₃₅ | 5 | 174.5 ± 4.5 |
| 10 | 139.0 ± 1.0 | ||
| 20 | 119.0 ± 2.0 | ||
| PC12 | Glutamate (7.5 mM) | 20 | 112.6 ± 0.7 |
| SH-SY5Y | Glutamate (10 mM) | 10 | 161.2 ± 1.3 |
| 15 | 133.6 ± 2.9 | ||
| 20 | 105.9 ± 3.4 | ||
| Table 3: Effect of this compound on Intracellular ROS Production. Data compiled from. |
Signaling Pathways Modulated by this compound
This compound exerts its protective effects on mitochondria by modulating several key signaling pathways.
PI3K/Akt/GSK3β Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway is a crucial cell survival pathway. This compound has been shown to activate this pathway, leading to the inhibition of GSK3β, a protein implicated in mitochondrial dysfunction and apoptosis. Upregulation of p-Akt and downregulation of GSK3β expression are key indicators of this pathway's activation by this compound.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been suggested to upregulate the expression of Nrf2 and HO-1, thereby enhancing the antioxidant capacity of cells and protecting mitochondria from oxidative damage.
NF-κB and JAK2/STAT3 Pathways
Neuroinflammation is closely linked to mitochondrial dysfunction. This compound may inhibit neuroinflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are key regulators of pro-inflammatory cytokine production.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT)
Protocol:
-
Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Introduce the mitochondrial stressor (e.g., 20 µM Aβ₂₅₋₃₅ or 7.5-10 mM glutamate) and incubate for 24 hours.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Biatractylolide: An In-Depth Review of In Vivo Efficacy in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has emerged as a promising psychoactive compound with significant neuroprotective properties.[1][2] Extensive research, primarily focused on Alzheimer's disease models, has demonstrated its potential to mitigate key pathological features of neurodegeneration. This technical guide synthesizes the current in vivo evidence for this compound's efficacy, providing a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support its therapeutic potential.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, addressing several critical pathways implicated in neurodegenerative diseases.[3] Key mechanisms include the inhibition of acetylcholinesterase (AChE), modulation of the PI3K-Akt-GSK3β signaling pathway, and protection against mitochondrial dysfunction and oxidative stress.[4][5]
Acetylcholinesterase Inhibition
A primary mechanism of this compound is its ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By reducing AChE activity, this compound increases cholinergic transmission, which is crucial for cognitive functions such as memory and learning. This is a well-established therapeutic strategy for Alzheimer's disease. Previous studies have shown that this compound can significantly reduce AChE activity in the brains of mice with aluminum trichloride-induced dementia and in a rat model of Alzheimer's disease induced by Aβ1-40.
Modulation of the PI3K-Akt-GSK3β Signaling Pathway
The PI3K-Akt-GSK3β pathway is a critical signaling cascade involved in cell survival, proliferation, and apoptosis. In the context of neurodegeneration, dysregulation of this pathway can lead to increased neuronal cell death. This compound has been shown to modulate this pathway by upregulating the phosphorylation of Akt (p-Akt) and downregulating the expression of GSK3β. This activation of the PI3K-Akt survival pathway helps to protect neurons from glutamate-induced excitotoxicity and other cellular stressors.
Mitochondrial Protection and Antioxidant Effects
Mitochondrial dysfunction and the resulting oxidative stress are central to the pathogenesis of many neurodegenerative diseases. Amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's disease, induces the production of reactive oxygen species (ROS), leading to mitochondrial damage and the release of apoptotic factors like cytochrome C. This compound has been shown to counteract these effects by decreasing ROS production, inhibiting the opening of the mitochondrial permeability transition pore (mPTP), and consequently reducing the release of cytochrome C. This preservation of mitochondrial integrity is a crucial aspect of its neuroprotective action.
In Vivo Efficacy in Animal Models of Neurodegeneration
While much of the research has been conducted in vitro, several key in vivo studies have demonstrated the therapeutic potential of this compound in animal models of neurodegeneration, primarily focusing on Alzheimer's disease.
Alzheimer's Disease Models
Quantitative Data Summary
| Animal Model | Induction Agent | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Mice | Aluminum trichloride | Not specified | Not specified | Improved memory, Reduced AChE activity | |
| Rats | Aβ1-40 | Not specified | Not specified | Improved behavior and memory, Reduced AChE activity | |
| Rats | Aβ | Not specified | Not specified | Reduced apoptosis of hippocampal cells, Prevented cognitive impairment, Inhibited NF-κB activation |
Detailed Experimental Protocols
-
Aluminum Trichloride-Induced Dementia in Mice:
-
Animal Model: Mice are treated with aluminum trichloride to induce dementia-like symptoms, which is a model that mimics some aspects of Alzheimer's pathology.
-
Drug Administration: The specific route and dosage of this compound administration are not detailed in the available abstracts.
-
Behavioral and Biochemical Assessment: Memory improvement is assessed using standard behavioral tests. Acetylcholinesterase activity in the brain is measured biochemically to evaluate the cholinergic function.
-
-
Aβ1-40-Induced Dementia in Rats:
-
Animal Model: Rats are intracerebroventricularly injected with amyloid-beta peptide 1-40 (Aβ1-40) to induce an Alzheimer's disease-like pathology, including cognitive deficits and cholinergic dysfunction.
-
Drug Administration: Details on the administration of this compound are not provided in the abstracts.
-
Outcome Measures: Behavioral tests are conducted to assess improvements in memory and overall behavior. Brain tissue is analyzed for acetylcholinesterase activity.
-
-
Aβ-Induced Alzheimer's Disease in Rats:
-
Animal Model: This model involves the administration of amyloid-beta to induce neuronal damage and cognitive impairment.
-
Drug Administration: Specifics of this compound administration are not available in the reviewed abstracts.
-
Histological and Molecular Analysis: Hippocampal tissue is examined for apoptotic cells to assess the neuroprotective effect. Cognitive function is evaluated through behavioral paradigms. The activation of the NF-κB signaling pathway is measured to understand the anti-inflammatory effects.
-
Other Neurodegenerative Disease Models
Currently, there is a limited amount of published in vivo data on the efficacy of this compound in animal models of other neurodegenerative diseases such as Parkinson's disease and stroke. While network pharmacology studies suggest potential therapeutic targets for vascular dementia, further in vivo validation is required.
Conclusion and Future Directions
The existing in vivo evidence strongly supports the neuroprotective effects of this compound in animal models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase, modulate the PI3K-Akt-GSK3β signaling pathway, and protect against mitochondrial dysfunction underscores its potential as a multifaceted therapeutic agent.
For future research, it is imperative to:
-
Conduct dose-response studies: To determine the optimal therapeutic dosage of this compound in various animal models.
-
Investigate long-term efficacy and safety: To assess the chronic effects of this compound treatment.
-
Explore efficacy in other neurodegenerative models: To broaden the therapeutic scope of this compound to conditions such as Parkinson's disease and ischemic stroke.
-
Elucidate detailed pharmacokinetic and pharmacodynamic profiles: To understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.
Addressing these research gaps will be crucial in translating the promising preclinical findings of this compound into effective clinical therapies for neurodegenerative diseases.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacokinetics and Bioavailability of Biatractylolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biatractylolide, a bisesquiterpenoid lactone isolated from the traditional Chinese herb Atractylodes macrocephala, has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. While quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge on its biological effects, particularly its modulation of key signaling pathways, and details the experimental methodologies employed in its study. A notable challenge in the therapeutic development of this compound is its low oral bioavailability, a topic also explored herein with a focus on novel formulation strategies designed to enhance its systemic absorption and brain-targeting capabilities. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the therapeutic potential of this compound and the areas requiring further investigation.
Introduction
This compound is a symmetrical double sesquiterpene ester that has been identified as a potent neuroprotective agent.[1] Its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease, is an active area of research.[2] The primary mechanism of its neuroprotective action involves the modulation of the PI3K/Akt/GSK3β signaling pathway, which plays a crucial role in cell survival and apoptosis.[3][4] Despite its promising pharmacological activities, the clinical translation of this compound is hampered by its inherent lipophilicity and consequently, low bioavailability.[2] This guide will delve into the known aspects of this compound's interaction with biological systems and the experimental frameworks used to elucidate these properties.
Pharmacokinetics: Current Knowledge Gaps
A thorough review of existing scientific literature reveals a significant gap in the quantitative pharmacokinetic data for this compound. Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) have not been extensively reported for this compound itself.
It is crucial to distinguish this compound from other bioactive compounds isolated from Atractylodes macrocephala, such as Atractylenolide I, II, and III. While pharmacokinetic data for these individual atractylenolides are available, their structural differences from the dimeric this compound mean that their pharmacokinetic profiles cannot be directly extrapolated.
Table 1: Pharmacokinetic Parameters of Atractylenolide III in Rats (for reference)
| Parameter | Value | Species | Dosage | Route of Administration | Analytical Method | Reference |
| Tmax | 45 min | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |
| t1/2 | 172.1 min | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |
| Cmax | 1211 ng/L | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |
| AUC(0-t) | 156031 ng/L*min | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |
Note: This data is for Atractylenolide III and is provided for contextual reference only. It should not be considered representative of this compound's pharmacokinetic profile.
Bioavailability and Enhancement Strategies
The low oral bioavailability of this compound is a primary obstacle to its development as a therapeutic agent. This is largely attributed to its lipophilic nature, which limits its dissolution and absorption in the gastrointestinal tract. To overcome this challenge, research has focused on advanced drug delivery systems, particularly nanoparticle formulations.
Nanoparticle-Based Drug Delivery
Recent studies have explored the use of Tween-80-modified pullulan–chenodeoxycholic acid nanoparticles to encapsulate this compound. This formulation strategy aims to enhance its solubility, stability, and ability to cross the blood-brain barrier. In vivo imaging has demonstrated that these nanoparticles can effectively accumulate in the brain, suggesting a promising approach for targeted neuroprotective therapy.
Experimental Protocols
This section details the methodologies employed in the in vitro and in vivo assessment of this compound's biological effects and the formulation of nanoparticle carriers.
In Vitro Neuroprotection Assays
Objective: To evaluate the protective effects of this compound against glutamate-induced cytotoxicity in neuronal cell lines.
Cell Lines:
-
PC12 (rat adrenal pheochromocytoma cells)
-
SH-SY5Y (human bone marrow neuroblastoma cells)
Methodology:
-
Cell Culture: Cells are cultured in DMEM medium supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Induction of Cytotoxicity: Glutamate is used to induce neuronal cell injury. The optimal concentration for cytotoxicity is determined via dose-response curves (e.g., 8.5 mM for PC12 and 10 mM for SH-SY5Y cells).
-
This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10, 15, and 20 μM) before glutamate exposure.
-
Assessment of Cell Viability: Cell viability is measured using the MTT assay. The absorbance is read at 490 nm.
-
Apoptosis Assessment: Apoptosis is quantified using Annexin V-FITC/PI staining followed by flow cytometry. Acridine Orange/Ethidium Bromide (AO/EB) staining can be used for morphological assessment of apoptosis.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified using a colorimetric assay.
-
Western Blot Analysis: Protein expression levels of key components of the PI3K/Akt/GSK3β pathway (e.g., p-Akt, GSK3β) are determined by Western blotting to elucidate the mechanism of action.
Nanoparticle Formulation and Characterization
Objective: To prepare and characterize this compound-loaded nanoparticles to enhance bioavailability.
Methodology:
-
Synthesis of Polymer: A hydrophobically modified pullulan (PUC) is synthesized by chemically conjugating chenodeoxycholic acid (CDCA) to pullulan.
-
Nanoparticle Preparation: this compound-loaded PUC nanoparticles (BD-PUC) are fabricated using a dialysis method. PUC and this compound are dissolved in an organic solvent (e.g., DMSO), and this solution is dialyzed against deionized water.
-
Surface Modification: For brain targeting, Tween-80 is adsorbed onto the surface of the BD-PUC nanoparticles.
-
Characterization:
-
Size and Morphology: Analyzed by dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Surface Charge: Determined by measuring the zeta potential.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/GSK3β Signaling Pathway
This compound exerts its neuroprotective effects by modulating the PI3K/Akt/GSK3β signaling pathway. In response to cellular stress, such as glutamate-induced excitotoxicity, this pathway can be dysregulated, leading to apoptosis. This compound has been shown to upregulate the phosphorylation of Akt (p-Akt) and downregulate the expression of GSK3β, thereby promoting cell survival.
Caption: this compound's modulation of the PI3K/Akt/GSK3β pathway.
Experimental Workflow for In Vitro Neuroprotection Study
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in a cell-based model.
Caption: Workflow for in vitro neuroprotection studies of this compound.
Conclusion and Future Directions
This compound holds considerable promise as a neuroprotective agent, primarily through its ability to modulate the PI3K/Akt/GSK3β signaling pathway. However, the lack of comprehensive pharmacokinetic data presents a significant hurdle in its preclinical and clinical development. Future research should prioritize conducting thorough pharmacokinetic studies in relevant animal models to determine key parameters such as absorption, distribution, metabolism, and excretion. These studies are essential for establishing appropriate dosing regimens and ensuring the safety and efficacy of this compound.
Furthermore, continued exploration of novel drug delivery systems is critical to overcoming the challenge of its low bioavailability. The development of brain-targeting nanoparticle formulations appears to be a particularly promising avenue. A deeper understanding of this compound's pharmacokinetic profile, coupled with advancements in formulation science, will be instrumental in unlocking its full therapeutic potential for the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biatractylolide: A Bisesquiterpene Lactone from Traditional Chinese Medicine with Neuroprotective Potential
A Technical Whitepaper for Drug Discovery and Development Professionals
Abstract
Biatractylolide, a unique symmetrical bisesquiterpene lactone, is a bioactive compound isolated from the rhizome of Atractylodes macrocephala Koidz. (Baizhu), a perennial herb highly valued in Traditional Chinese Medicine (TCM). For centuries, Baizhu has been utilized in TCM to address a range of ailments, particularly those related to digestive and metabolic function, encapsulated in the concepts of "spleen deficiency" and "dampness." Modern pharmacological research has unveiled the therapeutic potential of this compound, particularly its neuroprotective, anti-inflammatory, antioxidant, and antitumor activities. This technical guide provides a comprehensive overview of the discovery of this compound, its origins in Traditional Chinese Medicine, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known pharmacological effects and mechanisms of action, with a focus on its potential as a novel therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Introduction
This compound is a novel bisesquiterpene lactone distinguished by its internally symmetrical structure.[1] It is primarily isolated from the ethyl acetate extract of Atractylodes macrocephala, a plant with a long history of medicinal use in East Asia.[1][2] The compound has garnered significant scientific interest due to its diverse pharmacological properties, including neuroprotective, antioxidant, antitumor, and anti-inflammatory effects.[2][3] Notably, this compound has shown promise in the context of Alzheimer's disease by demonstrating the ability to inhibit acetylcholinesterase (AChE), reduce amyloid-beta (Aβ)-induced neurotoxicity, and modulate key signaling pathways involved in neuronal survival and inflammation.
Traditional Chinese Medicine Origins
In the framework of Traditional Chinese Medicine, Atractylodes macrocephala, or Baizhu, is considered a primary herb for tonifying the "spleen qi" and drying "dampness." "Spleen deficiency" in TCM is not analogous to the Western medical understanding of the spleen but rather refers to a functional impairment of the digestive system, leading to symptoms such as poor appetite, abdominal distension, loose stools, and fatigue. "Dampness" is a pathogenic factor that can arise from spleen deficiency and is associated with feelings of heaviness, turbidity, and sluggishness.
The TCM theory posits that the spleen governs thought and the transformation and transportation of nutrients, which are essential for nourishing the brain. Therefore, a deficiency in spleen function can lead to an accumulation of "dampness" that may obstruct the clear flow of qi and blood to the brain, potentially contributing to cognitive decline. The traditional use of Baizhu to fortify the spleen and resolve dampness aligns with the modern discovery of this compound's neuroprotective and anti-inflammatory properties, suggesting a potential biomedical basis for its traditional application in conditions that may involve cognitive impairment.
Discovery and Isolation of this compound
This compound was first isolated from the ethyl acetate extract of the dried rhizomes of Atractylodes macrocephala. The structure of this symmetrical double sesquiterpene ester was confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Experimental Protocol: Extraction and Isolation
The following protocol outlines a typical procedure for the extraction and isolation of this compound from Atractylodes macrocephala:
-
Extraction:
-
Air-dried rhizomes of Atractylodes macrocephala (15 kg) are extracted with ethyl acetate at room temperature three times, each for a duration of 7 days.
-
The solvent from the combined extracts is evaporated under reduced pressure to yield a dark green crude extract.
-
-
Partitioning:
-
The crude extract is dissolved and partitioned between petroleum ether and ethyl acetate.
-
-
Chromatographic Separation:
-
The petroleum ether fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of petroleum ether-ethyl acetate (20:1, 10:1, 10:2, 10:3).
-
The fraction eluted with 10:1 petroleum ether-ethyl acetate is collected and subjected to repeated column chromatography on silica gel with a petroleum ether-acetone gradient (from 20:1 to 5:2).
-
Further purification is achieved through preparative thin-layer chromatography (TLC) to yield pure this compound.
-
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological activities, with its neuroprotective effects being the most extensively studied.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration.
This compound inhibits the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in neurodegenerative disorders. This compound has been shown to protect neuronal cells (PC12 and SH-SY5Y) from glutamate-induced damage by improving cell viability, reducing the release of lactate dehydrogenase (LDH), and inhibiting apoptosis.
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), plays a crucial role in the pathogenesis of neurodegenerative diseases. This compound has been found to reduce intracellular ROS levels and preserve mitochondrial membrane potential in neuronal cells exposed to neurotoxic insults.
Table 1: Quantitative Data on the Neuroprotective Effects of this compound
| Parameter | Cell Line | Condition | Result | Reference |
| AChE Inhibition (IC₅₀) | - | Enzyme Assay | 6.5458 µg/mL | |
| Cell Viability | SH-SY5Y | Aβ₂₅₋₃₅-induced damage | Increased to 90.5 ± 0.3% with 20 µM this compound | |
| PC12 | Aβ₂₅₋₃₅-induced damage | Increased to 82.2 ± 1.4% with 20 µM this compound | ||
| LDH Release | PC12 | Glutamate-induced damage | Significantly obstructed with 15 µM and 20 µM this compound | |
| SH-SY5Y | Glutamate-induced damage | Decreased with 10, 15, and 20 µM this compound | ||
| ROS Production | PC12 | Aβ₂₅₋₃₅-induced damage | Inhibited to 112.5 ± 6.5% of control with 20 µM this compound | |
| SH-SY5Y | Aβ₂₅₋₃₅-induced damage | Decreased to 119 ± 2.0% of control with 20 µM this compound | ||
| Mitochondrial Membrane Potential | PC12 | Aβ₂₅₋₃₅-induced damage | Increased to 91.6 ± 0.7% of control with 20 µM this compound | |
| SH-SY5Y | Aβ₂₅₋₃₅-induced damage | Increased to 86.8 ± 1.2% of control with 20 µM this compound |
Anti-inflammatory and Antitumor Activities
While less extensively studied than its neuroprotective effects, this compound has also been reported to possess anti-inflammatory and antitumor properties. These activities are thought to be mediated, in part, through the modulation of inflammatory signaling pathways such as NF-κB and MAPK.
Table 2: Reported Anticancer Activity of Compounds from Atractylodes macrocephala
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Atractylenolide I | HT-29 (Colon) | 95.7 µM (48h) | |
| Atractylenolide I | HT-29 (Colon) | 57.4 µM (72h) |
Note: Specific IC₅₀ values for the anticancer activity of this compound are not yet widely reported in the reviewed literature.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.
PI3K/Akt/GSK3β Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) pathway is a critical regulator of cell survival, proliferation, and apoptosis. In the context of neuroprotection, activation of the PI3K/Akt pathway promotes neuronal survival, while GSK3β is implicated in apoptosis and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This compound has been shown to upregulate the phosphorylation of Akt (p-Akt) and downregulate the expression of GSK3β in neuronal cells, thereby promoting cell survival.
NF-κB and MAPK Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Chronic activation of these pathways is implicated in the neuroinflammation observed in Alzheimer's disease. This compound has been reported to reduce the activation of the NF-κB signaling pathway, which likely contributes to its anti-inflammatory and neuroprotective effects. The MAPK family, including p38 and JNK, are also potential targets of this compound in mitigating neuroinflammation.
Detailed Experimental Methodologies
Cell Viability Assay (MTT Assay)
-
Plate cells (e.g., PC12, SH-SY5Y) in 96-well plates and culture for 48 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Add the neurotoxic agent (e.g., Aβ₂₅₋₃₅ or glutamate) and incubate for 24 hours.
-
Add 50 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazole) to each well and incubate for 5 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader to determine cell viability.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction:
-
Wash cells with ice-cold Tris-buffered saline (TBS).
-
Lyse cells in RIPA buffer on ice for 30 minutes with agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GSK3β, anti-NF-κB p65, anti-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Conclusion and Future Directions
This compound, a bioactive compound from the traditional Chinese medicine Atractylodes macrocephala, presents a compelling profile as a potential therapeutic agent, particularly for neurodegenerative diseases. Its multifaceted mechanism of action, including acetylcholinesterase inhibition, antioxidant and anti-inflammatory effects, and modulation of key signaling pathways such as PI3K/Akt/GSK3β, NF-κB, and MAPK, positions it as a promising candidate for further drug development. The alignment of its modern pharmacological activities with the traditional uses of Baizhu in TCM for conditions potentially related to cognitive decline provides a strong rationale for its continued investigation.
Future research should focus on several key areas:
-
In vivo efficacy: More extensive studies in animal models of neurodegenerative diseases are needed to validate the in vitro findings and assess the therapeutic potential of this compound in a physiological context.
-
Pharmacokinetics and bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.
-
Structure-activity relationship studies: Investigating the relationship between the unique symmetrical structure of this compound and its biological activities could lead to the design of more potent and selective analogs.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in human patients.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Biological activities of sesquiterpenoid dimers from Atractylodes
An In-depth Technical Guide on the Biological Activities of Sesquiterpenoid Dimers from Atractylodes
Introduction
The genus Atractylodes, a member of the Asteraceae family, is a cornerstone of traditional medicine in East Asia, particularly in China, Japan, and Korea. The rhizomes of these plants are rich in bioactive compounds, with sesquiterpenoids being among the most significant.[1][2] While monomeric sesquiterpenoids like atractylon, β-eudesmol, and atractylenolides have been extensively studied, recent phytochemical investigations have unveiled a fascinating class of molecules: the sesquiterpenoid dimers.[1][3]
These dimers are formed through the coupling of two sesquiterpenoid monomers, resulting in complex and often unprecedented molecular architectures, including unique cage-like skeletons.[4] This structural novelty is matched by a range of promising biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. This guide provides a comprehensive overview of the currently identified sesquiterpenoid dimers from Atractylodes, their biological activities supported by quantitative data, detailed experimental protocols for their evaluation, and a visualization of the signaling pathways they modulate.
Identified Sesquiterpenoid Dimers from Atractylodes
Phytochemical exploration of Atractylodes species, primarily Atractylodes macrocephala, has led to the isolation and characterization of several unique sesquiterpenoid dimers. These compounds represent complex Diels-Alder adducts or other coupling products of monomeric precursors.
-
Atractylodimers A-D : These are the first examples of hetero-sesquiterpenoid dimers (formed from two different monomers) identified from A. macrocephala. They possess highly complex, cage-like structures with unique polycyclic skeletons.
-
Biatractylonoids A–E : A series of five eudesmane-type sesquiterpenoid dimers isolated from the rhizomes of A. macrocephala.
-
Biatractylenolide II : A novel bisesquiterpenoid lactone, representing another class of dimeric structures from A. macrocephala.
Biological Activities and Quantitative Data
The complex structures of these dimers confer a range of biological activities. The following tables summarize the quantitative data available from preclinical studies.
Table 1: Neuroprotective Activity of Sesquiterpenoid Dimers
| Compound | Assay | Cell Line/Model | Results | Reference |
| Atractylodimer A | Serum-deprivation induced cell damage | PC12 | Showed significant neuroprotective effects. | |
| Atractylodimer B | Serum-deprivation induced cell damage | PC12 | Showed significant neuroprotective effects. |
Table 2: Anti-inflammatory and Cytotoxic Activities of Sesquiterpenoid Dimers
| Compound | Biological Activity | Cell Line | IC50 / Activity | Reference |
| Biatractylonoids A–E | Anti-inflammatory | (Assay not specified) | Active | |
| Atramacronoid D | Cytotoxicity | SGC-7901 | Weak cytotoxicity | |
| Atramacronoid E | Proliferation | LPS-induced IEC-6 | Significantly promoted proliferation |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the biological activities of Atractylodes sesquiterpenoid dimers.
General Workflow for Isolation of Sesquiterpenoid Dimers
The isolation of these complex dimers requires a multi-step chromatographic process.
Neuroprotective Activity Assay (Serum Deprivation Model)
This assay assesses a compound's ability to protect neuronal cells from apoptosis induced by the withdrawal of growth factors.
-
Cell Culture : Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating : Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Induction of Injury : The culture medium is replaced with serum-free DMEM to induce apoptosis.
-
Treatment : Test compounds (e.g., Atractylodimers A, B) are dissolved in DMSO and added to the serum-free medium at various concentrations. A control group receives only the vehicle (DMSO).
-
Incubation : The cells are incubated for a further 24-48 hours.
-
Viability Assessment (MTT Assay) :
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis : Cell viability is expressed as a percentage relative to the untreated control group. Increased viability in treated groups indicates a neuroprotective effect.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Plating : Cells are seeded in 96-well plates at 5 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment : Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation : LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A negative control group is not stimulated with LPS.
-
Incubation : The plate is incubated for 24 hours.
-
NO Measurement (Griess Reagent) :
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution).
-
After 5-10 minutes, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added.
-
Absorbance is measured at 540 nm.
-
-
Data Analysis : A standard curve using sodium nitrite is generated. The percentage of NO inhibition is calculated relative to the LPS-stimulated group without treatment. IC50 values are determined from dose-response curves.
Signaling Pathways and Mechanisms of Action
While research specifically on the signaling pathways of Atractylodes dimers is still emerging, the mechanisms are often inferred from the well-documented activities of their monomeric counterparts. The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK.
Inhibition of Pro-inflammatory Pathways
Sesquiterpenoids from Atractylodes are known to suppress the inflammatory response triggered by stimuli like LPS. They can interfere with the activation of key transcription factors and kinases that drive the expression of inflammatory mediators. Atractylenolide III, a monomer, has been shown to inhibit NF-κB and MAPK pathways. It is plausible that bioactive dimers exert their effects through similar mechanisms.
Activation of the Keap1-Nrf2 Antioxidant Pathway
Some sesquiterpenes from Atractylodes have been found to regulate the Keap1-Nrf2-ARE pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Upon exposure to activators (like certain sesquiterpenoids), Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Conclusion and Future Directions
The sesquiterpenoid dimers from Atractylodes represent a structurally novel and biologically promising class of natural products. Early research highlights their potential in neuroprotection and anti-inflammation. However, the field is still in its infancy. Future research should focus on:
-
Comprehensive Biological Screening : Evaluating the known dimers against a wider range of biological targets, including various cancer cell lines, viral strains, and models of metabolic disease.
-
Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways for the most active dimers, moving beyond inferences from monomeric analogues.
-
Synthesis and Analogue Development : Developing synthetic routes to these complex molecules to enable the production of analogues for structure-activity relationship (SAR) studies, potentially leading to compounds with improved potency and drug-like properties.
-
Phytochemical Exploration : Continuing the investigation of different Atractylodes species and varieties to discover new dimeric structures.
For drug development professionals, these compounds offer unique scaffolds that could serve as starting points for new therapeutic agents, particularly in the fields of neurodegenerative disease and inflammatory disorders.
References
- 1. Phytochemistry and Pharmacology of Sesquiterpenoids from Atractylodes DC. Genus Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Atractylodimers A−D, unprecedented sesquiterpenoid dimers with cage-like skeletons from <i>Atractylodes macrocephala</i> and their neuroprotective activities [cjnmcpu.com]
Unveiling the Therapeutic Potential of Biatractylolide: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biatractylolide, a novel bisesquiterpenoid lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), is emerging as a promising therapeutic agent with significant neuroprotective properties.[1] This technical guide provides a comprehensive overview of the primary therapeutic targets of this compound, focusing on its molecular mechanisms of action that have been elucidated through in vitro studies. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound. The primary focus of current research points towards its potential in neurodegenerative diseases, particularly Alzheimer's disease.[2]
Core Therapeutic Targets and Mechanisms of Action
This compound exerts its therapeutic effects through a multi-targeted approach, primarily centered on neuroprotection. The key mechanisms identified include the modulation of critical signaling pathways, inhibition of key enzymes, and the mitigation of cellular stress.
Modulation of the PI3K-Akt-GSK3β Signaling Pathway
A pivotal mechanism of this compound's neuroprotective action is its ability to modulate the PI3K-Akt-GSK3β signaling cascade.[3][4] This pathway is crucial for neuronal survival, and its dysregulation is implicated in neurodegenerative disorders.[3] In glutamate-induced neuronal injury models, this compound has been shown to upregulate the phosphorylation of Akt (p-Akt) and downregulate the expression of Glycogen Synthase Kinase 3β (GSK3β). The activation of Akt and subsequent inhibition of GSK3β are critical for promoting cell survival and reducing apoptosis.
Inhibition of Acetylcholinesterase (AChE)
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, a strategy commonly employed in the treatment of Alzheimer's disease to improve cognitive function. Molecular docking studies have suggested that this compound binds to the peripheral anionic site (PAS) of the AChE protein. Furthermore, it has been shown to downregulate the expression of AChE in a dose-dependent manner.
Attenuation of Oxidative Stress and Mitochondrial Dysfunction
In the context of Alzheimer's disease, amyloid-beta (Aβ) deposition is known to induce significant oxidative stress and mitochondrial dysfunction. This compound has demonstrated a protective role against Aβ-induced neurotoxicity by reducing the production of reactive oxygen species (ROS). This reduction in oxidative stress helps to preserve the mitochondrial membrane potential (MMP) and inhibits the opening of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, this compound reduces the release of cytochrome c (CytC) from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the efficacy of this compound.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | 6.5458 | 14.1685 |
| Huperzine A (Control) | 0.0192 | 0.0793 |
| Data from in vitro AChE activity assays. |
Table 2: Neuroprotective Effects on PC12 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Relative ROS Fluorescence Intensity (%) |
| Aβ₂₅₋₃₅ | 20 | Significantly reduced | 149.5 ± 4.5 |
| BD + Aβ₂₅₋₃₅ | 5 | Increased | 118.5 ± 2.5 |
| BD + Aβ₂₅₋₃₅ | 10 | Increased | 112.5 ± 6.5 |
| BD + Aβ₂₅₋₃₅ | 20 | 82.2 ± 1.4 | - |
| BD: this compound. Data from MTT and ROS assays in PC12 cells treated with Aβ₂₅₋₃₅. |
Table 3: Neuroprotective Effects on SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Relative ROS Fluorescence Intensity (%) |
| Aβ₂₅₋₃₅ | 20 | Significantly reduced | 174.5 ± 4.5 |
| BD + Aβ₂₅₋₃₅ | 5 | Increased | 139.0 ± 1.0 |
| BD + Aβ₂₅₋₃₅ | 10 | Increased | 119.0 ± 2.0 |
| BD + Aβ₂₅₋₃₅ | 20 | 90.5 ± 0.3 | - |
| BD: this compound. Data from MTT and ROS assays in SH-SY5Y cells treated with Aβ₂₅₋₃₅. |
Table 4: Effect on Mitochondrial Membrane Potential (MMP) in PC12 and SH-SY5Y Cells
| Cell Line | Treatment | Concentration (µM) | MMP (% of Control) |
| PC12 | BD + Aβ₂₅₋₃₅ | 5 | 76.7 ± 2.4 |
| PC12 | BD + Aβ₂₅₋₃₅ | 10 | 84.9 ± 1.0 |
| PC12 | BD + Aβ₂₅₋₃₅ | 20 | 91.6 ± 0.7 |
| SH-SY5Y | BD + Aβ₂₅₋₃₅ | 5 | 78.7 ± 2.0 |
| SH-SY5Y | BD + Aβ₂₅₋₃₅ | 10 | 81.8 ± 1.0 |
| SH-SY5Y | BD + Aβ₂₅₋₃₅ | 20 | 86.8 ± 1.2 |
| BD: this compound. Data from Rhodamine 123 staining to assess MMP. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Specific details may vary between studies.
Cell Viability (MTT) Assay
-
Cell Seeding: PC12 or SH-SY5Y cells are seeded into 96-well plates at an appropriate density and cultured overnight.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 2 hours).
-
Induction of Cell Injury: A neurotoxic agent, such as Aβ₂₅₋₃₅ (20 µM) or glutamate, is added to the wells (excluding the control group) and incubated for 24 hours.
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Reactive Oxygen Species (ROS) Measurement
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and the damaging agent as described for the MTT assay.
-
Fluorescent Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or observed via fluorescence microscopy. The relative fluorescence intensity is indicative of the intracellular ROS levels.
Western Blotting
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p-Akt, GSK3β, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a corresponding secondary antibody. The protein bands are visualized using an appropriate detection system, such as an infrared imaging system.
Mitochondrial Membrane Potential (MMP) Measurement
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates (e.g., 24-well plates) and treated with this compound and the damaging agent.
-
Rhodamine 123 Staining: The treated cells are harvested and incubated with Rhodamine 123 (10 µg/mL), a fluorescent dye that accumulates in mitochondria with an intact membrane potential.
-
Microscopy: The cells are observed under a fluorescence microscope to assess the changes in fluorescence intensity, which correlates with the MMP.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to modulate the PI3K-Akt-GSK3β pathway, inhibit acetylcholinesterase, and protect against oxidative stress and mitochondrial dysfunction underscores its potential to address the complex pathology of conditions like Alzheimer's disease. The quantitative data from in vitro studies provide a solid foundation for its neuroprotective claims.
Future research should focus on in vivo studies to validate these findings in animal models of neurodegeneration. Further investigation into the pharmacokinetics and bioavailability of this compound is also crucial for its development as a clinical candidate. The detailed experimental protocols provided herein can serve as a guide for researchers aiming to further explore the therapeutic targets and efficacy of this promising natural compound.
References
Methodological & Application
Application Notes and Protocols for Biatractylolide Treatment of PC12 and SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biatractylolide, a sesquiterpene lactone isolated from Atractylodes macrocephala, has demonstrated significant neuroprotective properties in preclinical studies. It has been shown to mitigate neuronal damage induced by glutamate and amyloid-beta (Aβ) peptides in PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cell lines, which are commonly used in vitro models for neurodegenerative disease research.[1][2][3][4][5] These application notes provide detailed protocols for treating these cell lines with this compound and assessing its neuroprotective effects through various cellular and molecular assays.
Mechanism of Action Overview
This compound exerts its neuroprotective effects through multiple mechanisms. A primary pathway involves the modulation of the PI3K-Akt-GSK3β signaling cascade. By upregulating the phosphorylation of Akt and downregulating the expression of GSK3β, this compound promotes cell survival and inhibits apoptosis. Additionally, it has been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential (MMP). This compound also exhibits anti-apoptotic and anti-inflammatory effects and may act as a cholinesterase inhibitor, further highlighting its therapeutic potential for neurodegenerative diseases like Alzheimer's.
I. Cell Culture and Treatment Protocols
General Cell Culture
-
Cell Lines: PC12 (ATCC® CRL-1721™) and SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium:
-
PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
SH-SY5Y: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 1% penicillin-streptomycin.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach approximately 80% confluency. Use 0.25% Trypsin-EDTA for detachment.
This compound and Toxin Treatment
-
Plating: Seed cells in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in serum-free media just before use. Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20 µM) for a specified period, typically ranging from 30 minutes to 2 hours.
-
Induction of Cytotoxicity: After pre-treatment, introduce the neurotoxic agent.
-
Glutamate-induced toxicity: Add glutamate to a final concentration of 8.5 mM for PC12 cells and 10 mM for SH-SY5Y cells.
-
Aβ-induced toxicity: Add Aβ25-35 peptide to a final concentration of 20 µM.
-
-
Incubation: Co-incubate the cells with this compound and the toxin for 24 hours.
II. Experimental Protocols and Data Presentation
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| Treatment Group | PC12 Cell Viability (%) | SH-SY5Y Cell Viability (%) |
| Control | 100 | 100 |
| Toxin (Glutamate or Aβ) | Value | Value |
| Toxin + this compound (5 µM) | Value | Value |
| Toxin + this compound (10 µM) | Value | Value |
| Toxin + this compound (20 µM) | Value | Value |
| Note: Values are to be experimentally determined and presented as mean ± SD. |
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Protocol:
-
Seed cells (1.6 x 10^5 PC12 cells and 1.8 x 10^5 SH-SY5Y cells) in 6-well plates and treat as described in section 1.2.
-
Wash the treated cells twice with cold PBS.
-
Fix the cells with formaldehyde for 30 minutes.
-
Incubate the cells with 6 µg/mL Acridine Orange (AO) for 10 minutes at room temperature in the dark.
-
Observe the cells under a fluorescence microscope.
-
-
Data Interpretation:
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within the cells.
-
Protocol:
-
Treat cells in 6-well plates as described in section 1.2.
-
Wash the cells twice with cold PBS.
-
Load the cells with a fluorescent ROS probe (e.g., DCFH-DA) according to the manufacturer's instructions. Typically, this involves incubation with the probe for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Ex/Em ~485/535 nm).
-
-
Data Presentation:
| Treatment Group | PC12 Relative ROS Level (%) | SH-SY5Y Relative ROS Level (%) |
| Control | 100 | 100 |
| Toxin (Glutamate or Aβ) | Value | Value |
| Toxin + this compound (5 µM) | Value | Value |
| Toxin + this compound (10 µM) | Value | Value |
| Toxin + this compound (20 µM) | Value | Value |
| Note: Values are to be experimentally determined and presented as mean ± SD. |
Assessment of Mitochondrial Membrane Potential (MMP)
This assay evaluates mitochondrial function, which is often compromised during apoptosis.
-
Protocol:
-
Seed cells (1.5 x 10^5 PC12 cells and 1.6 x 10^5 SH-SY5Y cells) in 24-well plates and treat as described in section 1.2.
-
Harvest the treated cells and resuspend them in the medium.
-
Incubate the cells with Rhodamine-123 (10 µg/mL) for 10-15 minutes at room temperature in the dark.
-
Observe the cells under a fluorescence microscope.
-
-
Data Interpretation: A decrease in fluorescence intensity indicates a loss of MMP.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in the PI3K-Akt-GSK3β pathway.
-
Protocol:
-
Treat cells in 6-well plates as described in section 1.2.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, GSK3β, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
-
Data Presentation:
| Treatment Group | p-Akt / Total Akt Ratio | GSK3β / β-actin Ratio |
| Control | Value | Value |
| Toxin (Glutamate or Aβ) | Value | Value |
| Toxin + this compound (10 µM) | Value | Value |
| Toxin + this compound (15 µM) | Value | Value |
| Toxin + this compound (20 µM) | Value | Value |
| Note: Values are to be experimentally determined and presented as mean ± SD. |
III. Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of Biatractylolide's Effect on the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biatractylolide, a sesquiterpenoid compound isolated from the rhizome of Atractylodes macrocephala, has demonstrated a range of pharmacological activities, including neuroprotective effects.[1][2] Emerging evidence suggests that this compound exerts its therapeutic potential by modulating key cellular signaling pathways, among which the Phosphoinositide 3-kinase (PI3K)/Akt pathway is of significant interest.[1][3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[4]
Western blot analysis is a fundamental technique to investigate the activation status of the PI3K/Akt pathway by examining the phosphorylation state and expression levels of its key protein components. These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of this compound on the PI3K/Akt signaling cascade in neuronal cell lines.
Data Presentation: Effects of this compound on PI3K/Akt Pathway Proteins
The following table summarizes the observed effects of this compound on key proteins in the PI3K/Akt pathway in glutamate-induced PC12 and SH-SY5Y neuronal cells. Pre-treatment with this compound has been shown to upregulate the expression of phosphorylated Akt (p-Akt) and downregulate Glycogen Synthase Kinase 3 beta (GSK3β) in a concentration-dependent manner, suggesting activation of the PI3K/Akt pathway.
| Cell Line | Treatment Group | This compound Concentration (µM) | p-Akt Expression | GSK3β Expression |
| PC12 | Control | 0 | Baseline | Baseline |
| Glutamate | 0 | Downregulated | Upregulated | |
| Glutamate + this compound | 10 | Upregulated | Downregulated | |
| Glutamate + this compound | 15 | Upregulated | Downregulated | |
| Glutamate + this compound | 20 | Upregulated | Downregulated | |
| SH-SY5Y | Control | 0 | Baseline | Baseline |
| Glutamate | 0 | Downregulated | Upregulated | |
| Glutamate + this compound | 10 | Upregulated | Downregulated | |
| Glutamate + this compound | 15 | Upregulated | Downregulated | |
| Glutamate + this compound | 20 | Upregulated | Downregulated |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt signaling pathway and the modulatory effects of this compound.
Caption: Experimental workflow for Western blot analysis of the PI3K/Akt pathway.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of key proteins in the PI3K/Akt pathway in response to this compound treatment.
Materials and Reagents
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Glutamate (or other stimulus to induce neuronal damage)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-GSK3β
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Protocol
1. Cell Culture and Treatment
-
Culture PC12 or SH-SY5Y cells in appropriate media at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 15, 20 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).
-
Following pre-treatment, add the neuronal damage-inducing agent (e.g., glutamate at a final concentration of 8.5 mM for PC12 or 10 mM for SH-SY5Y) and incubate for the desired time (e.g., 24 hours). Include appropriate control groups (untreated, vehicle-treated, glutamate-only).
2. Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a precast polyacrylamide gel. Include a protein ladder in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in Blocking Buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing (Optional)
-
To detect total Akt or other proteins on the same membrane, the membrane can be stripped of the initial antibodies.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with PBS and TBST.
-
Block the membrane again and proceed with immunoblotting for the next protein of interest (e.g., total Akt, then β-actin).
6. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Normalize the intensity of the target protein band (e.g., p-Akt) to the intensity of the corresponding total protein band (e.g., total Akt) or the loading control band (e.g., β-actin).
-
Express the data as a fold change relative to the control group.
Conclusion
These application notes provide a comprehensive framework for investigating the impact of this compound on the PI3K/Akt signaling pathway using Western blot analysis. The provided protocols and diagrams serve as a valuable resource for researchers in neuropharmacology and drug discovery to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Consistent and optimized experimental execution will yield reliable data for understanding how this natural compound modulates critical cell survival pathways.
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Acetylcholinesterase Inhibition Assay Using Biatractylolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biatractylolide, a bisesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has demonstrated notable biological activities, including neuroprotective and anti-inflammatory effects.[1] Of particular interest is its ability to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease.[3]
These application notes provide a comprehensive overview and detailed protocols for assessing the acetylcholinesterase inhibitory activity of this compound. The described methodologies are based on the widely accepted Ellman's method.[4] Furthermore, this document summarizes the quantitative inhibitory data for this compound and presents its proposed mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary
The inhibitory potency of this compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for this compound and provides a comparison with a standard AChE inhibitor, huperzine A.
| Compound | IC50 (µg/mL) | Source Organism |
| This compound | 6.5458 | Atractylodis Macrocephalae Rhizoma |
| Huperzine A (Control) | 0.0192 | N/A |
Table 1: IC50 values for this compound and huperzine A against acetylcholinesterase.[2]
Experimental Protocols
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of this colorimetric reaction.
Materials and Reagents
-
This compound (isolated from Atractylodis Macrocephalae Rhizoma)
-
Acetylcholinesterase (AChE), preferably from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Huperzine A or Donepezil)
-
Solvent for dissolving test compounds (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Test Compound (this compound) and Control Solutions: Prepare stock solutions of this compound and the positive control (e.g., Huperzine A) in a suitable solvent like DMSO. Prepare serial dilutions of the stock solutions to obtain a range of test concentrations.
Assay Procedure (96-well plate format)
-
Assay Setup:
-
Blank: 150 µL Phosphate Buffer + 20 µL DTNB + 10 µL Solvent + 10 µL Phosphate Buffer (instead of enzyme).
-
Negative Control (100% Activity): 140 µL Phosphate Buffer + 20 µL DTNB + 10 µL Solvent + 10 µL AChE Solution.
-
Test Wells: 140 µL Phosphate Buffer + 20 µL DTNB + 10 µL Test Compound Solution + 10 µL AChE Solution.
-
Positive Control Wells: 140 µL Phosphate Buffer + 20 µL DTNB + 10 µL Positive Control Solution + 10 µL AChE Solution.
-
-
Pre-incubation: Add the buffer, DTNB, and test compound/solvent to the respective wells. Then, add the AChE solution to all wells except the blank. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for at least 10 minutes.
Data Analysis
-
Calculate the rate of reaction (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations
Experimental Workflow
Caption: Workflow for the AChE inhibition assay using this compound.
Signaling Pathways
This compound exhibits a dual mechanism for reducing acetylcholinesterase activity. It not only directly binds to the enzyme but also downregulates its expression by inhibiting the activity of GSK3β.
Caption: Dual inhibitory mechanism of this compound on Acetylcholinesterase.
Beyond its direct and indirect effects on AChE, this compound has also been shown to modulate the PI3K-Akt-GSK3β signaling pathway, which is crucial for neuronal survival and protection against glutamate-induced cell damage.
Caption: Neuroprotective effect of this compound via the PI3K-Akt-GSK3β pathway.
References
Measuring Reactive Oxygen Species in Cells Treated with Biatractylolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, excessive ROS production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.[1][2] Biatractylolide, a sesquiterpene compound isolated from the Chinese medicinal plant Atractylodes macrocephala, has demonstrated neuroprotective effects, in part by mitigating oxidative stress.[3][4][5] In vitro studies have shown that this compound can reduce the production of ROS in neuronal cell lines.
These application notes provide detailed protocols for measuring total cellular and mitochondrial ROS levels in cells treated with this compound. The methodologies described utilize common fluorescent probes, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and MitoSOX Red, to quantitatively assess the antioxidant potential of this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on ROS production in different cell lines. The data is presented as the relative fluorescence intensity, which is proportional to the level of ROS.
Table 1: Effect of this compound on Aβ₂₅₋₃₅-Induced ROS Production in PC12 Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity of ROS (%) |
| Control | - | 100.0 ± 0.0 |
| Aβ₂₅₋₃₅ | 20 | >200 (exact value not specified) |
| Aβ₂₅₋₃₅ + this compound | 5 | 149.5 ± 4.5 |
| Aβ₂₅₋₃₅ + this compound | 10 | 118.5 ± 2.5 |
| Aβ₂₅₋₃₅ + this compound | 20 | 112.5 ± 6.5 |
Table 2: Effect of this compound on Aβ₂₅₋₃₅-Induced ROS Production in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity of ROS (%) |
| Control | - | 100.0 ± 0.0 |
| Aβ₂₅₋₃₅ | 20 | >200 (exact value not specified) |
| Aβ₂₅₋₃₅ + this compound | 5 | 174.5 ± 4.5 |
| Aβ₂₅₋₃₅ + this compound | 10 | 139.0 ± 1.0 |
| Aβ₂₅₋₃₅ + this compound | 20 | 119.0 ± 2.0 |
Signaling Pathway
This compound has been shown to exert its neuroprotective effects through the modulation of the PI3K-Akt-GSK3β signaling pathway. This pathway is crucial for cell survival and is implicated in the cellular response to oxidative stress.
References
- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Detecting Apoptosis in Biatractylolide-Treated Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biatractylolide, a bisesquiterpene lactone isolated from the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has demonstrated significant neuroprotective properties.[1] Emerging research indicates its potential in mitigating neuronal damage in models of neurodegenerative diseases, such as Alzheimer's, and against glutamate-induced excitotoxicity.[2][3][4] The therapeutic effects of this compound are largely attributed to its anti-apoptotic and anti-inflammatory mechanisms.[2]
Apoptosis, or programmed cell death, is a critical process in the central nervous system, both during development and in pathological conditions. Dysregulation of apoptosis is a hallmark of many neurodegenerative disorders. This compound has been shown to exert its neuroprotective effects by modulating key signaling pathways, including the PI3K-Akt-GSK3β pathway, and by targeting the mitochondrial apoptosis pathway. Specifically, it has been found to reduce oxidative stress, prevent the opening of the mitochondrial permeability transition pore (mPTP), and inhibit the release of cytochrome C, a critical step in the apoptotic cascade.
These application notes provide a comprehensive guide for researchers to effectively detect and quantify apoptosis in neuronal cultures treated with this compound. Detailed protocols for key assays are provided to ensure reliable and reproducible results.
Data Presentation: Efficacy of this compound in Neuronal Cell Lines
The following tables summarize the quantitative effects of this compound on cell viability and markers of apoptosis in commonly used neuronal cell models, PC12 and SH-SY5Y, as documented in preclinical studies.
Table 1: Effect of this compound on Cell Viability in Aβ₂₅₋₃₅-Treated Neuronal Cells
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Reference |
| SH-SY5Y | 5 | Increased | |
| 10 | Increased | ||
| 20 | 90.5 ± 0.3 | ||
| PC12 | 5 | Increased | |
| 10 | Increased | ||
| 20 | 82.2 ± 1.4 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Aβ₂₅₋₃₅-Treated Neuronal Cells
| Cell Line | This compound Concentration (µM) | MMP (% of Control) | Reference |
| PC12 | 5 | 76.7 ± 2.4 | |
| 10 | 84.9 ± 1.0 | ||
| 20 | 91.6 ± 0.7 | ||
| SH-SY5Y | 5 | 78.7 ± 2.0 | |
| 10 | 81.8 ± 1.0 | ||
| 20 | 86.8 ± 1.2 |
Table 3: Effect of this compound on Apoptosis Rate in Glutamate-Treated Neuronal Cells
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (% of Control) | Reference |
| PC12 | 10 | Decreased | |
| 15 | Decreased | ||
| 20 | Decreased | ||
| SH-SY5Y | 10 | Decreased | |
| 15 | Decreased | ||
| 20 | Decreased |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing apoptosis and the key signaling pathway modulated by this compound.
Caption: General experimental workflow for assessing apoptosis.
Caption: this compound's anti-apoptotic signaling pathway.
Experimental Protocols
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized using fluorescence microscopy.
Materials:
-
Neuronal cells cultured on coverslips or in 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
TUNEL reaction mixture (commercially available kits are recommended, e.g., from Abcam, Sigma-Aldrich)
-
TdT enzyme
-
Labeled dUTPs (e.g., FITC-dUTP)
-
Equilibration buffer
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Sample Preparation & Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Rinse the cells twice with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization solution (0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice or at room temperature.
-
Rinse thoroughly with PBS.
-
-
TUNEL Reaction:
-
(Optional) Incubate the sample with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme, labeled dUTPs, and reaction buffer.
-
Add the TdT reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Stopping the Reaction & Staining:
-
Stop the reaction by washing the cells twice with PBS.
-
Counterstain the nuclei by incubating with DAPI or Hoechst solution for 10-15 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Visualization:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
-
Controls:
-
Positive Control: Treat a sample with DNase I (1 µg/mL) for 15-30 minutes before the labeling step to induce DNA fragmentation in all cells.
-
Negative Control: Perform the entire protocol but omit the TdT enzyme from the reaction mixture.
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 in cell lysates cleaves a specific substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric), releasing a chromophore (pNA) or a fluorophore (AMC). The amount of released product is proportional to the caspase-3 activity and can be measured using a microplate reader.
Materials:
-
Treated and untreated neuronal cells
-
Chilled Cell Lysis Buffer
-
Caspase-3 substrate (DEVD-pNA or Ac-DEVD-AMC)
-
2x Reaction Buffer
-
DTT (Dithiothreitol)
-
Microplate reader
-
96-well plate
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in your neuronal cultures and treat with this compound.
-
Pellet 1-5 million cells by centrifugation (e.g., 600 x g for 5 minutes).
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50-200 µg of protein from your cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of the reaction buffer: for each reaction, mix 50 µL of 2x Reaction Buffer with DTT (to a final concentration of ~10 mM).
-
Add 50 µL of the reaction buffer mix to each well containing the cell lysate.
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm for the colorimetric assay or fluorescence (Excitation: 380 nm, Emission: 420-460 nm) for the fluorometric assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with lysis buffer but no lysate).
-
Calculate the fold-increase in caspase-3 activity by comparing the readings from treated samples to the untreated control.
-
Western Blotting for Bcl-2 and Bax
This method allows for the semi-quantitative analysis of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression levels. The ratio of Bax to Bcl-2 is a critical indicator of the cell's susceptibility to apoptosis.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against Bcl-2 and Bax. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.
Materials:
-
Cell lysates (prepared as in the caspase assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (rabbit anti-Bcl-2, rabbit anti-Bax)
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Separation:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax at 1:250, anti-Bcl-2 at 1:500, and anti-β-actin at 1:1000) overnight at 4°C.
-
Wash the membrane three to four times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
-
Secondary Antibody and Detection:
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at 1:5000) for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software like ImageJ.
-
Normalize the expression of Bax and Bcl-2 to the loading control (β-actin).
-
Calculate the Bax/Bcl-2 ratio for each sample to assess the apoptotic potential.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Brain-Targeting Nanoparticle Loaded with this compound and Its Protective Effect on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biatractylolide-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of Biatractylolide-loaded nanoparticles. The described method utilizes a self-assembling amphiphilic polymer, pullulan-chenodeoxycholic acid (PUC), to encapsulate the hydrophobic drug this compound, enhancing its solubility and enabling targeted delivery. An optional surface modification with Tween-80 is also described to facilitate brain targeting.[1][2]
Overview and Principle
This compound, a bisesquiterpenoid lactone, has demonstrated significant neuroprotective effects, but its poor water solubility limits its therapeutic application.[3][4] Encapsulation within polymeric nanoparticles can overcome this limitation. This protocol employs the dialysis method, a straightforward and effective technique for nanoparticle self-assembly.[1] An amphiphilic polymer, PUC, is first synthesized by conjugating the hydrophobic chenodeoxycholic acid (CDCA) to the hydrophilic pullulan backbone. In an aqueous environment, these polymers self-assemble into nanoparticles with a hydrophobic core, ideal for encapsulating this compound, and a hydrophilic shell.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the formulation and characterization of this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of PUC and this compound-Loaded PUC (BD-PUC) Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PUC Nanoparticles | ~200 | Not Specified | Negative |
| BD-PUC Nanoparticles | 381.1 ± 9.751 | Not Specified | Not Specified |
| Tween-80 Adsorbed PUC | 181.3 ± 2.984 | Not Specified | Not Specified |
Table 2: Drug Loading and Encapsulation Efficiency of BD-PUC Nanoparticles
| This compound:PUC (w/w) Ratio | Drug Loading (%) | Encapsulation Efficiency (%) |
| 1:5 | 3.17 | 50.81 |
| 1:10 | 3.74 | 59.48 |
| 1:20 | 4.02 | 67.29 |
Experimental Protocols
Synthesis of Pullulan-Chenodeoxycholic Acid (PUC) Polymer
This protocol details the chemical conjugation of chenodeoxycholic acid to pullulan.
Materials:
-
Pullulan polysaccharide powder
-
Chenodeoxycholic acid (CDCA)
-
Dimethyl sulfoxide (DMSO)
-
4-dimethylaminopyridine (DMAP)
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
Procedure:
-
Dissolve 3 g of pullulan polysaccharide powder in 30 mL of DMSO.
-
In a separate container, weigh the required amount of CDCA based on the desired molar ratio (e.g., 0.13, 0.15, or 0.18 mmol/mmol of pullulan).
-
Add DMAP and EDC to the CDCA, maintaining a molar ratio of CDCA:EDC:DMAP of 1:2:1.
-
Add the CDCA/EDC/DMAP mixture to the pullulan solution.
-
Allow the reaction to proceed, resulting in the formation of the PUC polymer.
-
The degree of substitution can be confirmed by 1H NMR spectroscopy.
Preparation of this compound-Loaded PUC (BD-PUC) Nanoparticles
This protocol describes the encapsulation of this compound using the dialysis method.
Materials:
-
Synthesized PUC polymer
-
This compound (BD)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve 20 mg of the PUC polymer and the desired amount of this compound in DMSO. The feed ratios of BD to PUC can be varied (e.g., 1:5, 1:10, 1:15 w/w).
-
Ensure the solution is fully dissolved.
-
Transfer the solution into a dialysis bag.
-
Dialyze the solution against 500 mL of deionized water for 48 hours.
-
During the first 24 hours, change the deionized water every 3 hours.
-
For the subsequent 24 hours, change the deionized water every 6 hours.
-
After dialysis, the solution within the bag contains the self-assembled BD-PUC nanoparticles.
Surface Modification with Tween-80 (Optional for Brain Targeting)
This protocol describes the adsorption of Tween-80 onto the surface of the nanoparticles.
Materials:
-
BD-PUC nanoparticle suspension
-
Tween-80 (Polysorbate 80)
Procedure:
-
To the prepared BD-PUC nanoparticle suspension, add Tween-80.
-
The Tween-80 will adsorb to the surface of the nanoparticles. This modification has been shown to facilitate accumulation in the brain.
Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
- Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.
2. Morphology:
- Observe the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM). Nanoparticles are expected to be spherical and uniformly dispersed.
3. Drug Loading and Encapsulation Efficiency:
- The amount of this compound loaded into the nanoparticles can be quantified using High-Performance Liquid Chromatography (HPLC).
- A standard curve for this compound should be generated (e.g., y = 0.002924x - 0.004724, R² = 0.9991, for a concentration range of 0-100 µg/mL).
- Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound-loaded nanoparticles.
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Systematic Pharmacological Mechanisms of this compound Treating Vascular Dementia | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Biatractylolide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Biatractylolide in rodent models, with a focus on its neuroprotective effects. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own experiments.
This compound, a bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has demonstrated significant neuroprotective properties in various experimental models of Alzheimer's disease (AD).[1] In vivo studies in rodent models have shown its potential to ameliorate cognitive deficits and protect against neuronal damage.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound.
Table 1: In Vivo Administration of this compound in an AD Rat Model
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats (200 g) | [2] |
| Disease Induction | Amyloid-beta 25-35 (Aβ25-35) administration | [2] |
| Treatment Group | This compound (High Dose) | [2] |
| Dosage | 0.1 mg/200g body weight | [2] |
| Administration Route | Oral | |
| Treatment Duration | 13 days | |
| Key Findings | - Improved spatial learning and memory in Morris water maze (Escape latency: 41.12 ± 1.48 s vs. 60.23 ± 1.25 s in Aβ group) - Reduced apoptosis in hippocampal cells - Inhibited activation of the NF-κB signaling pathway |
Table 2: In Vitro Effects of this compound on Neuronal Cell Lines
| Cell Line | Insult | This compound Concentration | Key Findings | Reference |
| PC12 (Rat Pheochromocytoma) | Aβ25-35 (20 µM) | 5, 10, 20 µM | - Increased cell viability (up to 82.2 ± 1.4% at 20 µM) - Reduced ROS production (down to 112.5 ± 6.5% at 20 µM) - Increased mitochondrial membrane potential (up to 91.6 ± 0.7% at 20 µM) | |
| SH-SY5Y (Human Neuroblastoma) | Aβ25-35 (20 µM) | 5, 10, 20 µM | - Increased cell viability (up to 90.5 ± 0.3% at 20 µM) - Reduced ROS production (down to 119 ± 2.0% at 20 µM) - Increased mitochondrial membrane potential (up to 86.8 ± 1.2% at 20 µM) | |
| PC12 (Rat Pheochromocytoma) | Glutamate | 10, 15, 20 µM | - Increased cell viability - Decreased LDH release - Reduced apoptosis - Upregulated p-Akt and downregulated GSK3β expression | |
| SH-SY5Y (Human Neuroblastoma) | Glutamate | 10, 15, 20 µM | - Increased cell viability - Decreased LDH release - Reduced apoptosis - Upregulated p-Akt and downregulated GSK3β expression |
Experimental Protocols
In Vivo Alzheimer's Disease Rat Model and this compound Treatment
This protocol describes the induction of an AD-like pathology in rats using Aβ25-35 and subsequent treatment with this compound.
Materials:
-
Male Wistar rats (200 g)
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
Sterile saline
-
This compound
-
Oral gavage needles
-
Stereotaxic apparatus
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
AD Model Induction:
-
Anesthetize the rats.
-
Using a stereotaxic apparatus, administer Aβ25-35 into the relevant brain region (e.g., hippocampus). A control group should receive a saline injection.
-
-
Grouping: Divide the animals into the following groups (n=8 per group):
-
Control group (saline injection + vehicle treatment)
-
Aβ25-35 model group (Aβ25-35 injection + vehicle treatment)
-
This compound treatment group (Aβ25-35 injection + this compound treatment)
-
-
This compound Administration:
-
Prepare a solution of this compound for oral administration.
-
Administer this compound orally at a dose of 0.1 mg/200g body weight daily for 13 days. The control and model groups should receive the vehicle.
-
-
Behavioral Testing (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory using the Morris water maze test.
-
Record the escape latency (time to find the hidden platform) over several days of training.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Process the hippocampal tissue for histological and biochemical analyses.
-
Apoptosis Detection: Perform TUNEL staining on hippocampal sections to detect apoptotic cells.
-
Inflammatory Marker Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in hippocampal homogenates using ELISA kits.
-
Western Blot Analysis: Analyze the expression of proteins in the NF-κB signaling pathway.
-
In Vitro Neuroprotection Assay Using PC12 Cells
This protocol details the procedure for assessing the neuroprotective effects of this compound against Aβ25-35-induced toxicity in PC12 cells.
Materials:
-
PC12 cells (rat adrenal pheochromocytoma)
-
Cell culture medium (e.g., DMEM with serum)
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
This compound
-
MTT reagent
-
DCFH-DA stain (for ROS detection)
-
Rhodamine 123 (for mitochondrial membrane potential)
-
Multi-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium at 37°C and 5% CO2.
-
Cell Plating: Seed PC12 cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Aβ25-35 Insult: After pre-treatment, add Aβ25-35 (e.g., 20 µM) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load the cells with DCFH-DA stain.
-
Measure the fluorescence intensity to quantify intracellular ROS levels.
-
-
Mitochondrial Membrane Potential (MMP) Assessment:
-
Stain the cells with Rhodamine 123.
-
Measure the fluorescence intensity to assess the MMP.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: NF-κB Signaling Pathway in Neuroinflammation.
Caption: PI3K-Akt-GSK3β Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
Dissolving Biatractylolide for In Vitro Success: A Detailed Guide
Application Note & Protocol
For researchers in pharmacology, neuroscience, and drug development, biatractylolide presents a promising avenue for investigating neuroprotective and anti-inflammatory pathways. A key challenge in harnessing its potential in vitro is its poor aqueous solubility. This document provides a comprehensive guide to effectively dissolve and apply this compound in cell-based assays, ensuring reliable and reproducible results.
Introduction to this compound
This compound is a bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu).[1] It has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-tumor effects.[2][3] In the context of neurodegenerative diseases like Alzheimer's, this compound has been shown to inhibit acetylcholinesterase (AChE) and modulate signaling pathways such as the PI3K-Akt-GSK3β pathway, offering a multi-faceted therapeutic potential.[4][5] However, its lipophilic nature necessitates careful preparation for in vitro studies.
Solubility and Stock Solution Preparation
This compound is practically insoluble in water but demonstrates good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing this compound stock solutions for in vitro experiments. Ethanol is also a viable option.
Protocol: Preparing a this compound Stock Solution
-
Solvent Selection: Use high-purity, sterile-filtered DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). Vortex thoroughly until the powder is completely dissolved. A brief sonication step can aid in dissolution if necessary.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. For short-term use, storage at 4°C is acceptable.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound based on published studies.
| Parameter | Value | Source |
| IC₅₀ on AChE Activity | 6.5458 µg/mL | |
| Molecular Formula | C₃₀H₃₈O₄ | |
| Molecular Weight | 462.63 g/mol |
| Cell Line | Assay Type | Effective Concentration Range | Source |
| PC12, SH-SY5Y | Neuroprotection (against Aβ₂₅₋₃₅) | 5, 10, 20 µM | |
| PC12, SH-SY5Y | Neuroprotection (against glutamate) | 10, 15, 20 µM | |
| MEF, 293T | AChE Expression Downregulation | Dose-dependent |
Experimental Protocols
Below are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Induction of Cytotoxicity: Add the cytotoxic agent (e.g., Aβ₂₅₋₃₅ or glutamate) to the wells and incubate for 24 hours.
-
MTT Addition: Add 50 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazole) to each well and incubate for 4-5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the inhibitory effect of this compound on AChE activity.
Protocol:
-
Sample Preparation: Prepare a 20 µL sample of this compound dissolved in DMSO and diluted with PBS to the desired concentrations (e.g., 1-12 µg/mL).
-
Incubation with Enzyme: In a microplate well, mix the sample with 140 µL of buffer and 15 µL of 0.28 U/mL AChE. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of 2 mM DTNB and 10 µL of 15 mM ATCI to the mixture.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 402 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition by comparing the absorbance of the sample to a control without the inhibitor.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the known signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biatractylenolide [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Biatractylolide's Effects in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the cellular effects of Biatractylolide. The protocols are based on established methodologies for studying its neuroprotective, anti-inflammatory, and potential anti-cancer activities.
Introduction to this compound
This compound is a symmetrical bis-sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala. It has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects[1][2]. In vitro studies have predominantly utilized neuronal cell lines to elucidate its mechanisms of action, which primarily involve the modulation of key signaling pathways related to cell survival and apoptosis[1][3].
Recommended Cell Lines and Culture Conditions
The most commonly used cell lines for studying the neuroprotective effects of this compound are the PC12 rat adrenal pheochromocytoma cell line and the SH-SY5Y human neuroblastoma cell line. These cells are widely accepted models for neurodegenerative disease research. For studies involving gene transfection to investigate specific molecular mechanisms, Human Embryonic Kidney 293T (HEK293T) cells and Mouse Embryonic Fibroblasts (MEF) have also been employed[4].
General Cell Culture Protocol
Aseptic techniques should be strictly followed for all cell culture procedures.
Materials:
-
PC12, SH-SY5Y, HEK293T, or MEF cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Non-essential amino acids (for MEF cells)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% trypsin, 1 mM EDTA)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with the appropriate concentration of FBS (typically 10% for PC12 and SH-SY5Y, and 15% for MEF cells), 2 mM L-glutamine, and 1% Penicillin-Streptomycin. For MEF cells, also add non-essential amino acids.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a culture flask at the recommended seeding density.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at the desired split ratio.
Experimental Protocols for Studying this compound's Effects
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Assessment of Neuroprotective Effects against Glutamate-Induced Cytotoxicity
This protocol is designed to evaluate this compound's ability to protect neuronal cells from glutamate-induced cell death.
Materials:
-
PC12 or SH-SY5Y cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
Glutamate solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight.
-
This compound Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 10, 15, and 20 µM) for 30 minutes. Include a vehicle control (DMSO) and a positive control (no treatment).
-
Glutamate Induction: After the pre-treatment period, add glutamate to the wells to induce cytotoxicity. The optimal concentration of glutamate should be determined empirically, but concentrations of 8.5 mM for PC12 and 10 mM for SH-SY5Y cells have been reported to induce approximately 50% cell death (IC50).
-
Incubation: Co-incubate the cells with this compound and glutamate for 24 hours at 37°C.
-
MTT Assay: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection by Flow Cytometry
This protocol quantifies the anti-apoptotic effects of this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
PC12 or SH-SY5Y cells
-
6-well cell culture plates
-
This compound and glutamate solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 6 x 10⁵ PC12 cells or 8 x 10⁵ SH-SY5Y cells per well in 6-well plates and culture overnight. Treat the cells with this compound and glutamate as described in the cytotoxicity protocol (Section 3.1).
-
Cell Harvesting: After 24 hours of treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of FITC Annexin V and 10 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 300 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the antioxidant properties of this compound by measuring its ability to reduce intracellular ROS levels.
Materials:
-
PC12 or SH-SY5Y cells
-
6-well cell culture plates
-
This compound and glutamate or Aβ₂₅₋₃₅ solutions
-
ROS Assay Kit (e.g., with DCFH-DA probe)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Treatment: Seed 6 x 10⁵ PC12 cells or 8 x 10⁵ SH-SY5Y cells per well in 6-well plates and culture overnight. Treat the cells with this compound and the inducing agent (glutamate or Aβ₂₅₋₃₅) as previously described.
-
ROS Staining: After treatment, wash the cells with cold PBS. Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Imaging and Quantification: Observe the intracellular ROS levels by fluorescence microscopy. Alternatively, quantify the fluorescence intensity using a fluorescence microplate reader.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's effects.
Table 1: Cytotoxicity of Inducing Agents
| Cell Line | Inducing Agent | IC50 Concentration | Reference |
| PC12 | Glutamate | 8.5 mM | |
| SH-SY5Y | Glutamate | 10 mM |
Table 2: Effective Concentrations of this compound
| Cell Line | Effect Studied | Effective Concentration Range | Reference |
| PC12 | Neuroprotection (vs. Glutamate) | 10 - 20 µM | |
| SH-SY5Y | Neuroprotection (vs. Glutamate) | 10 - 20 µM | |
| PC12 | Neuroprotection (vs. Aβ₂₅₋₃₅) | 5 - 20 µM | |
| SH-SY5Y | Neuroprotection (vs. Aβ₂₅₋₃₅) | 5 - 20 µM | |
| MEF & 293T | AChE Expression Inhibition | Dose-dependent |
Table 3: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | 6.5458 µg/mL |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its study.
Caption: PI3K/Akt/GSK3β signaling pathway modulated by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Biatractylolide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biatractylolide, a novel bisesquiterpenoid isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has demonstrated significant neuroprotective effects.[1][2][3] Its therapeutic potential has been particularly noted in the context of neurodegenerative conditions such as Alzheimer's disease (AD).[1][4] Molecular docking studies have been instrumental in elucidating the mechanisms of action, revealing that this compound exerts its effects through multiple pathways, including the inhibition of key enzymes and modulation of critical signaling cascades. This document provides an overview of the molecular docking studies of this compound with its target proteins, summarizes key quantitative findings, and offers detailed protocols for conducting similar computational experiments.
Identified Target Proteins and Signaling Pathways
Molecular docking and related experimental studies have identified Acetylcholinesterase (AChE) as a primary target of this compound. The compound's interaction with AChE is a cornerstone of its potential anti-AD effects, aligning with the cholinergic hypothesis of the disease. Furthermore, this compound has been shown to modulate the PI3K-Akt-GSK3β signaling pathway, which is crucial for neuronal survival and protection against glutamate-induced cell damage and Aβ-related neurotoxicity.
Acetylcholinesterase (AChE) Inhibition
This compound inhibits AChE activity, which is critical for terminating nerve impulse transmission at cholinergic synapses. Docking studies reveal a unique dual-binding mechanism where this compound interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE protein. The molecule is shown to pass through the narrow "aromatic gorge" to reach the bottom of the AChE activity pocket. This dual-target binding suggests a comprehensive inhibition of the enzyme's function.
Caption: Logical diagram of this compound's dual-site inhibition of AChE.
PI3K-Akt-GSK3β Signaling Pathway Modulation
This compound confers neuroprotection by modulating the PI3K-Akt-GSK3β pathway. In models of glutamate-induced cell injury, pretreatment with this compound leads to the upregulation of phosphorylated Akt (p-Akt) and downregulation of Glycogen Synthase Kinase 3β (GSK3β). This action inhibits apoptosis and enhances cell viability. The inhibition of GSK3β is also linked to reduced AChE expression, presenting a secondary mechanism for its anti-cholinesterase activity.
Caption: this compound's modulation of the PI3K-Akt-GSK3β signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental assays and molecular docking simulations of this compound.
Table 1: In Vitro AChE Inhibition Data
| Compound | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 6.5458 | 14.1685 |
| Huperzine A (Control) | 0.0192 | 0.0793 |
Data sourced from reference.
Table 2: Molecular Docking Interaction Details with AChE
| Target Site | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| PAS | Trp279 | H-π | 3.31 |
| CAS | Trp84 | H-π | 3.88 |
Data sourced from reference.
Detailed Experimental Protocols: Molecular Docking
This section provides a generalized yet detailed protocol for performing a molecular docking study of a natural product like this compound with a target protein. This protocol is based on common practices in the field.
Software and Hardware
-
Docking Software: AutoDock Vina, GOLD, or similar.
-
Visualization Software: Biovia Discovery Studio, UCSF Chimera, PyMOL.
-
Hardware: A high-performance computing workstation or cluster is recommended for virtual screening of large libraries.
Protocol Workflow
Caption: A standardized workflow for a molecular docking experiment.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein (e.g., AChE) from a protein database like the Protein Data Bank (PDB).
-
Clean Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not relevant to the binding study.
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges.
-
File Format: Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
Step 2: Ligand (this compound) Preparation
-
Obtain Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Alternatively, retrieve the structure from a database like PubChem.
-
Energy Minimization: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Define Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
File Format: Save the prepared ligand file in the required format (e.g., PDBQT).
Step 3: Docking Simulation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the experimental structure or through literature review.
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site. The docking software will confine its search for binding poses within this defined space.
-
Configure Docking Parameters: Set the parameters for the docking algorithm, such as the number of runs and the exhaustiveness of the search.
-
Execute Docking: Run the molecular docking simulation. The software will systematically explore different conformations of the ligand within the grid box and score them based on a defined scoring function.
Step 4: Analysis and Visualization of Results
-
Rank Poses: The software will generate multiple possible binding poses for the ligand, ranked by their predicted binding affinity (usually reported as Gibbs free energy, ΔG, in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.
-
Interaction Analysis: Load the protein-ligand complex of the best-ranked pose into a molecular visualization tool.
-
Visualize Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, H-π, hydrophobic interactions) between this compound and the amino acid residues of the target protein. Note the specific residues involved and the distances of these interactions, as these details provide insight into the stability and specificity of the binding.
References
High-performance liquid chromatography (HPLC) for Biatractylolide quantification
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Biatractylolide
Introduction
This compound is a unique, symmetrical bisesquiterpenoid compound isolated from the rhizomes of Atractylodes macrocephala (known as Baizhu in traditional Chinese medicine).[1] Emerging research has highlighted its significant pharmacological potential, particularly its neuroprotective effects, making it a compound of interest for therapeutic applications in conditions like Alzheimer's disease and vascular dementia.[2][3][4] this compound has been shown to inhibit acetylcholinesterase activity and protect neuronal cells from damage.[1]
Accurate and reliable quantification of this compound in raw materials, extracts, and final products is essential for quality control, standardization, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of bioactive compounds in complex mixtures like herbal extracts.
This application note details a proposed Reversed-Phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of this compound. The methodology is based on established protocols for structurally related sesquiterpenoids, such as atractylenolides I, II, and III, which are also found in Atractylodes species.
Principle of the Method
The proposed method utilizes RP-HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (methanol or acetonitrile) and water. This compound, being a relatively nonpolar molecule, will be retained on the C18 column. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), this compound is eluted from the column and detected by a UV detector. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals:
-
This compound reference standard (>98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
-
Sample Preparation:
-
Dried rhizome of Atractylodes macrocephala
-
Ethyl acetate or methanol for extraction
-
0.45 µm syringe filters for sample clarification
-
Chromatographic Conditions
The following table summarizes the proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific system and sample matrix.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-10 min: 60% B; 10-30 min: 60-100% B; 30-40 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (based on related compounds, scan with PDA for optimum wavelength) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Grinding: Grind the dried rhizomes of Atractylodes macrocephala into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powder and place it into a flask. Add 50 mL of methanol or ethyl acetate. Perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration & Reconstitution: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the dried residue with 5 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Performance
The developed method should be validated according to standard guidelines to ensure its accuracy, precision, and reliability. The table below presents typical performance characteristics expected from such a method, based on data from similar compounds.
| Parameter | Typical Specification |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow from sample preparation to final data analysis for the quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Neuroprotective Effects of Biatractylolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Biatractylolide, a sesquiterpene lactone with demonstrated efficacy in preclinical models of neurodegenerative diseases. The following protocols detail in vitro and in vivo methodologies to characterize its mechanisms of action, including its antioxidant, anti-apoptotic, and anti-inflammatory properties.
In Vitro Neuroprotection Assessment
This section outlines protocols for assessing the protective effects of this compound against common neurotoxic insults in cultured neuronal cell lines, such as human neuroblastoma (SH-SY5Y) and rat pheochromocytoma (PC12) cells.[1][2][3]
General Cell Culture and Treatment
-
Cell Lines: SH-SY5Y or PC12 cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve final working concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Neurotoxin Induction:
-
Amyloid-β (Aβ) Toxicity: Prepare Aβ₂₅₋₃₅ oligomers by dissolving the peptide in sterile water and incubating at 37°C for 3-4 days. A typical concentration for inducing toxicity in SH-SY5Y and PC12 cells is 20 µM.[4]
-
Glutamate Excitotoxicity: Prepare a stock solution of L-glutamate in sterile PBS. A final concentration of 8.5 mM for PC12 cells and 10 mM for SH-SY5Y cells is often used to induce significant cell death.[2]
-
-
General Treatment Protocol:
-
Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 2 to 30 minutes.
-
Introduce the neurotoxin (Aβ₂₅₋₃₅ or glutamate) to the culture medium.
-
Incubate for the desired duration (typically 24 hours).
-
Proceed with specific assays.
-
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro assessment of this compound.
Cell Viability Assays
1.3.1 MTT Assay Protocol
This assay measures the metabolic activity of viable cells.
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
1.3.2 Lactate Dehydrogenase (LDH) Release Assay Protocol
This assay quantifies cell membrane damage by measuring LDH released into the culture medium.
-
After treatment, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring the supernatant to a new plate and adding a reaction mixture.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Table 1: Representative Data for Cell Viability
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Toxin Group) |
| Control | 100.0 ± 5.0 | N/A |
| Neurotoxin (e.g., 10 mM Glutamate) | 51.8 ± 3.2 | 100.0 ± 8.5 |
| This compound (10 µM) + Neurotoxin | 68.5 ± 4.1 | 65.2 ± 5.9 |
| This compound (20 µM) + Neurotoxin | 85.3 ± 4.5 | 40.7 ± 4.8 |
Data are presented as mean ± SD and are hypothetical examples based on published findings.
Oxidative Stress and Antioxidant Response Assays
1.4.1 Intracellular Reactive Oxygen Species (ROS) Protocol
-
After treatment in 6-well plates, wash cells twice with cold PBS.
-
Incubate cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.
-
Wash cells three times with PBS to remove excess probe.
-
Observe and quantify fluorescence using a fluorescence microscope or a microplate reader (excitation ~488 nm, emission ~525 nm).
1.4.2 Western Blot for Nrf2 and HO-1 Protocol
This protocol assesses the activation of the key antioxidant Nrf2 pathway.
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
Table 2: Representative Data for Oxidative Stress Markers
| Treatment Group | Relative ROS Levels (% of Toxin Group) | Nrf2 Protein Expression (Fold Change) | HO-1 Protein Expression (Fold Change) |
| Control | N/A | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Neurotoxin | 100.0 ± 9.8 | 0.9 ± 0.2 | 1.1 ± 0.2 |
| This compound (20 µM) + Neurotoxin | 55.4 ± 6.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
Data are presented as mean ± SD and are hypothetical examples.
Apoptosis Assays
1.5.1 Mitochondrial Membrane Potential (MMP) Protocol
-
Seed cells in 24-well plates and treat as described.
-
Harvest the cells and resuspend them in fresh medium.
-
Add Rhodamine 123 to a final concentration of 10 µg/mL.
-
Incubate for 10-15 minutes at 37°C in the dark.
-
Analyze the fluorescence intensity by fluorescence microscopy or flow cytometry. A decrease in fluorescence indicates MMP loss.
1.5.2 Cytochrome c Release Protocol (Western Blot)
This assay detects the translocation of Cytochrome c from mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway.
-
Collect approximately 5 x 10⁷ cells by centrifugation.
-
Use a mitochondrial isolation kit (e.g., ThermoFisher #89874) to separate cytosolic and mitochondrial fractions, following the manufacturer's protocol.
-
Perform Western blot analysis on both fractions as described in section 1.4.2.
-
Probe membranes with a primary antibody against Cytochrome c.
-
Use γ-tubulin or GAPDH as a cytosolic marker and COX IV or TOM20 as a mitochondrial marker to confirm fraction purity.
1.5.3 Caspase-3 Activity Assay Protocol
-
Lyse treated cells and measure protein concentration.
-
Use a commercial colorimetric or fluorometric caspase-3 activity assay kit.
-
Incubate cell lysates with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence according to the kit's instructions.
Table 3: Representative Data for Apoptosis Markers
| Treatment Group | MMP (% of Control) | Cytosolic Cytochrome c (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 100.0 ± 6.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Neurotoxin | 62.5 ± 4.9 | 3.8 ± 0.4 | 4.2 ± 0.5 |
| This compound (20 µM) + Neurotoxin | 86.8 ± 5.3 | 1.5 ± 0.2 | 1.8 ± 0.3 |
Data are presented as mean ± SD. MMP and Cytochrome c data are based on published findings for this compound.
Signaling Pathway Analysis
1.6.1 PI3K/Akt/GSK3β Pathway Protocol (Western Blot)
This compound has been shown to modulate this pro-survival pathway.
-
Perform Western blot analysis as described in section 1.4.2.
-
Probe membranes with primary antibodies against phospho-Akt (p-Akt), total Akt (t-Akt), phospho-GSK3β (p-GSK3β), and total GSK3β.
-
Calculate the ratios of phosphorylated to total protein to determine pathway activation.
1.6.2 NF-κB Activation Protocol
NF-κB is a key regulator of inflammation. Its activation involves translocation from the cytoplasm to the nucleus.
-
Nuclear and Cytoplasmic Extraction: Use a commercial kit to fractionate cellular proteins into nuclear and cytoplasmic extracts.
-
Western Blot: Perform Western blot on both fractions. Probe for NF-κB p65. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker. An increase in nuclear p65 indicates activation.
-
ELISA-based Assay: Alternatively, use a commercial NF-κB p65 transcription factor assay kit, which measures the binding of active NF-κB from nuclear extracts to a specific DNA sequence.
This compound's Proposed Neuroprotective Signaling Pathways
Caption: this compound's signaling pathways in neuroprotection.
In Vivo Neuroprotection Assessment
This section describes an experimental design to evaluate this compound in an animal model of neurodegeneration, such as an Alzheimer's disease model.
Animal Model and Treatment
-
Model: Aβ₁₋₄₂-induced Alzheimer's disease model in male C57BL/6 mice or Sprague-Dawley rats. This involves intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂.
-
Animal Housing: House animals under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Groups (n=10-12 per group):
-
Sham Control (ICV injection of vehicle)
-
Aβ₁₋₄₂ Model (ICV injection of Aβ₁₋₄₂)
-
Aβ₁₋₄₂ + this compound (Low Dose)
-
Aβ₁₋₄₂ + this compound (High Dose)
-
Aβ₁₋₄₂ + Positive Control (e.g., Donepezil)
-
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a period of 2-4 weeks, starting before or after the Aβ₁₋₄₂ injection.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of this compound.
Behavioral Assessment: Morris Water Maze (MWM)
The MWM test is used to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (150-180 cm diameter) filled with opaque water (23±2°C). An escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface.
-
Protocol:
-
Acquisition Phase (5-7 days):
-
Four trials per day per animal.
-
The animal is released from one of four starting positions (N, S, E, W) in a quasi-random order.
-
The trial ends when the animal finds the platform or after 60-90 seconds have elapsed. If the animal fails to find the platform, it is guided to it and allowed to rest there for 20-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Table 4: Representative Data for Morris Water Maze
| Group | Escape Latency (Day 5, sec) | Time in Target Quadrant (Probe Trial, %) | Platform Crossings (Probe Trial, n) |
| Sham Control | 15.2 ± 2.5 | 45.1 ± 5.6 | 4.8 ± 1.1 |
| Aβ₁₋₄₂ Model | 48.9 ± 6.1 | 21.3 ± 4.2 | 1.2 ± 0.5 |
| Aβ₁₋₄₂ + this compound (High Dose) | 25.7 ± 4.8 | 38.5 ± 5.1 | 3.5 ± 0.8 |
Data are presented as mean ± SD and are hypothetical examples.
Post-Mortem Analysis
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brains are collected. One hemisphere can be snap-frozen for biochemical analysis, while the other is fixed in 4% paraformaldehyde for histology.
-
Biochemical Analysis: Homogenize brain tissue (hippocampus and cortex) to perform Western blots for markers of apoptosis (cleaved caspase-3), oxidative stress (Nrf2/HO-1), and key signaling proteins (p-Akt, p-GSK3β, NF-κB) as described in the in vitro sections.
-
Histological Analysis:
-
Immunohistochemistry (IHC): Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
TUNEL Staining: Perform TUNEL assays on brain sections to visualize apoptotic cells with fragmented DNA.
-
Conclusion
The protocols outlined provide a multi-faceted approach to rigorously evaluate the neuroprotective effects of this compound. By combining in vitro and in vivo models, researchers can elucidate its mechanisms of action, assess its therapeutic potential, and generate robust data for drug development programs targeting neurodegenerative diseases.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Brain-Targeting Nanoparticle Loaded with this compound and Its Protective Effect on Alzheimer’s Disease [mdpi.com]
Application Notes and Protocols for Biatractylolide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biatractylolide, a bisesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.[1][2][3][4][5] Its potential to modulate key signaling pathways makes it a compelling candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. These application notes provide detailed protocols and data to guide the use of this compound in HTS assays for neurodegenerative diseases and acetylcholinesterase (AChE) inhibition.
Key Pharmacological Activities
This compound has demonstrated significant neuroprotective effects against glutamate-induced and amyloid-beta (Aβ)-induced cytotoxicity in neuronal cell lines. Its mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the modulation of the PI3K-Akt-GSK3β signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Result | Reference |
| AChE Inhibition (IC50) | Enzyme Assay | 6.5458 µg/mL | |
| Neuroprotection (Cell Viability) | Aβ₂₅₋₃₅-treated SH-SY5Y cells | 90.5 ± 0.3% survival at 20 µM | |
| Neuroprotection (Cell Viability) | Aβ₂₅₋₃₅-treated PC12 cells | 82.2 ± 1.4% survival at 20 µM | |
| Neuroprotection (LDH Release) | Glutamate-treated PC12 cells | Significant decrease at 15 µM and 20 µM | |
| ROS Inhibition | Aβ₂₅₋₃₅-treated PC12 cells | Reduction to 112.5 ± 6.5% of control at 20 µM | |
| ROS Inhibition | Aβ₂₅₋₃₅-treated SH-SY5Y cells | Reduction to 119 ± 2.0% of control at 20 µM |
Signaling Pathways
PI3K-Akt-GSK3β Signaling Pathway
This compound has been shown to exert its neuroprotective effects by activating the PI3K-Akt-GSK3β pathway. In response to cellular stress or damage, this compound promotes the phosphorylation of Akt, which in turn inhibits Glycogen Synthase Kinase 3 Beta (GSK3β). The inhibition of GSK3β is associated with reduced apoptosis and enhanced cell survival.
Acetylcholinesterase (AChE) Inhibition and Downregulation
This compound directly inhibits the enzymatic activity of AChE and also downregulates its expression, potentially through the inhibition of GSK3β. This dual action increases acetylcholine levels in cholinergic synapses, a key therapeutic strategy for Alzheimer's disease.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay for Neuroprotection
This protocol is designed for screening compounds that protect neuronal cells from Aβ-induced toxicity using a 384-well plate format.
Workflow:
Materials:
-
SH-SY5Y or PC12 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom black plates
-
This compound (positive control)
-
Aβ₂₅₋₃₅ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipettes and automated liquid handling system
-
Plate reader
Procedure:
-
Seed SH-SY5Y or PC12 cells into 384-well plates at an optimized density and incubate for 24 hours.
-
Prepare a concentration gradient of this compound (e.g., 0.1 to 100 µM) and test compounds in the appropriate vehicle.
-
Add the compounds to the cell plates and pre-incubate for 2 hours.
-
Induce cytotoxicity by adding Aβ₂₅₋₃₅ to a final concentration of 20 µM.
-
Incubate the plates for an additional 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability relative to untreated controls.
Protocol 2: High-Content Screening for Neurite Outgrowth
This protocol utilizes automated microscopy and image analysis to quantify the effect of this compound on neurite outgrowth, a key indicator of neuronal health.
Workflow:
Materials:
-
Differentiable neuronal cell line (e.g., SH-SY5Y)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system and analysis software
Procedure:
-
Plate neuronal cells in 384-well imaging plates.
-
If necessary, differentiate the cells according to the cell line-specific protocol (e.g., with retinoic acid for SH-SY5Y cells).
-
Treat the cells with a concentration range of this compound or test compounds.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibody against a neuronal marker (e.g., β-III tubulin), followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using an automated high-content imaging system.
-
Analyze the images using appropriate software to quantify parameters such as total neurite length, number of branches, and number of neurite-bearing cells.
Considerations for HTS with this compound
-
Solubility: this compound is a lipophilic compound. Ensure complete solubilization in a suitable vehicle (e.g., DMSO) and assess for precipitation at the final assay concentration.
-
Purity: Use highly purified this compound to avoid confounding results from impurities.
-
Assay Interference: As with many natural products, this compound has the potential to interfere with certain assay technologies (e.g., fluorescence-based readouts). It is advisable to perform control experiments to assess for autofluorescence or other sources of interference.
-
Cytotoxicity: Determine the cytotoxic concentration of this compound in the chosen cell line to establish an appropriate therapeutic window for screening.
These application notes and protocols provide a framework for the utilization of this compound in high-throughput screening assays. The detailed methodologies and supporting data will aid researchers in the design and execution of robust screening campaigns for the discovery of novel therapeutics targeting neurodegenerative diseases.
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Biatractylolide Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of biatractylolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural sesquiterpenoid compound isolated from the traditional Chinese medicine Atractylodes macrocephala.[1][2][3] It has demonstrated a range of promising biological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[1][4] However, this compound is a lipophilic molecule and is practically insoluble in water, which significantly hinders its formulation for in vitro and in vivo studies, limits its bioavailability, and poses challenges for clinical development.
Q2: What is the intrinsic aqueous solubility of this compound?
Q3: What are the common strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of poorly water-soluble drugs like this compound. These include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles.
Q4: How can I quantify the concentration of this compound in my aqueous formulations?
A4: A common method for quantifying this compound is through UV-Vis spectrophotometry. A standard curve can be generated by preparing serial dilutions of a this compound stock solution in a suitable organic solvent (e.g., ethanol or DMSO) and measuring the absorbance at its maximum wavelength. For more complex matrices or to ensure specificity, a validated High-Performance Liquid Chromatography (HPLC) method is recommended. While a specific HPLC method for this compound in dissolution media is not detailed in the available literature, a general approach would involve reverse-phase chromatography with UV detection.
Troubleshooting Guides
Cyclodextrin Inclusion Complexes
Problem: Low solubility enhancement after complexation with cyclodextrins.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity must be suitable to accommodate the this compound molecule.
-
Solution: Screen different types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD generally offer higher solubility enhancements for hydrophobic drugs.
-
-
Suboptimal Molar Ratio: The stoichiometry of the inclusion complex affects the solubility enhancement.
-
Solution: Conduct a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. This typically involves preparing saturated solutions of this compound with increasing concentrations of the cyclodextrin and measuring the total drug concentration.
-
-
Inefficient Complexation Method: The method used to prepare the inclusion complex may not be effective.
-
Solution: Experiment with different preparation methods such as co-precipitation, kneading, or freeze-drying to ensure efficient complex formation.
-
Data Presentation: Phase Solubility Study of this compound with Cyclodextrins (Illustrative)
| Cyclodextrin Concentration (mM) | This compound Concentration (µg/mL) |
| 0 | < 1 (Below Limit of Quantification) |
| 2 | 15 |
| 4 | 32 |
| 6 | 50 |
| 8 | 68 |
| 10 | 85 |
| 12 | 100 |
Note: This table is for illustrative purposes as specific phase solubility data for this compound is not publicly available.
Workflow for Preparing Cyclodextrin Inclusion Complexes
Caption: Workflow for a phase solubility study of this compound with cyclodextrins.
Solid Dispersions
Problem: The solid dispersion does not improve the dissolution rate of this compound as expected.
Possible Causes & Troubleshooting Steps:
-
Immiscibility of Drug and Polymer: this compound may not be molecularly dispersed within the polymer matrix.
-
Solution: Select a polymer with good miscibility with this compound. Common choices for solid dispersions include polyvinylpyrrolidone (PVP K30), Soluplus®, and hydroxypropyl methylcellulose (HPMC). Differential Scanning Calorimetry (DSC) can be used to assess miscibility.
-
-
Drug Recrystallization: The amorphous this compound within the solid dispersion may have recrystallized over time.
-
Solution: Ensure proper storage conditions (low humidity and temperature). The choice of polymer and drug-to-polymer ratio can also impact the physical stability of the amorphous form.
-
-
Inadequate Polymer Concentration: The amount of hydrophilic polymer may be insufficient to effectively wet and disperse the drug.
-
Solution: Prepare solid dispersions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles.
-
Data Presentation: In Vitro Dissolution of this compound Solid Dispersions (Illustrative)
| Formulation | Drug:Polymer Ratio | % Drug Release at 30 min | % Drug Release at 60 min |
| Pure this compound | - | < 5% | < 5% |
| Solid Dispersion (PVP K30) | 1:1 | 35% | 55% |
| Solid Dispersion (PVP K30) | 1:3 | 60% | 85% |
| Solid Dispersion (Soluplus®) | 1:3 | 75% | 95% |
Note: This table is for illustrative purposes as specific dissolution data for this compound solid dispersions is not publicly available.
Logical Flow for Solid Dispersion Troubleshooting
Caption: Troubleshooting logic for low dissolution of this compound solid dispersions.
Nanosuspensions
Problem: Particle aggregation or crystal growth in the this compound nanosuspension.
Possible Causes & Troubleshooting Steps:
-
Inadequate Stabilization: The concentration or type of stabilizer may not be sufficient to prevent particle aggregation.
-
Solution: Screen different stabilizers, such as poloxamer 188 or polysorbate 80, and optimize their concentration. A combination of steric and electrostatic stabilizers can also be effective.
-
-
Ostwald Ripening: Growth of larger particles at the expense of smaller ones over time.
-
Solution: Ensure the use of an effective stabilizer that adsorbs strongly to the particle surface. The manufacturing process (e.g., homogenization pressure and number of cycles) should also be optimized to produce a narrow particle size distribution.
-
-
Inappropriate Solidification Technique: If converting the nanosuspension to a solid powder, the chosen method may induce aggregation.
-
Solution: For freeze-drying, use appropriate cryoprotectants (e.g., trehalose, mannitol). For spray-drying, optimize the inlet temperature and spray rate.
-
Data Presentation: Characterization of this compound-Loaded Nanoparticles
| Parameter | Value |
| Particle Size (nm) | 381.1 ± 9.751 |
| Drug Loading (%) | 3.17 - 4.02 |
| Encapsulation Efficiency (%) | 50.81 - 67.29 |
Data adapted from a study on this compound-loaded pullulan-chenodeoxycholic acid nanoparticles.
Experimental Workflow for Nanosuspension Preparation
Caption: General workflow for preparing this compound nanosuspensions.
Liposomal Formulations
Problem: Low encapsulation efficiency of this compound in liposomes.
Possible Causes & Troubleshooting Steps:
-
Unfavorable Lipid Composition: The lipid bilayer composition may not be optimal for retaining the lipophilic this compound.
-
Solution: Vary the ratio of phosphatidylcholine to cholesterol. Increasing the cholesterol content can enhance the rigidity of the lipid bilayer and improve the retention of hydrophobic drugs.
-
-
Inefficient Drug Loading Method: The method used to load the drug into the liposomes may not be suitable for a hydrophobic compound.
-
Solution: For this compound, passive loading methods where the drug is co-dissolved with the lipids in an organic solvent prior to film formation are generally preferred.
-
-
Liposome Instability: The prepared liposomes may be unstable, leading to drug leakage.
-
Solution: Ensure proper storage conditions (e.g., refrigeration). The choice of lipids and the inclusion of cholesterol are critical for liposomal stability.
-
Data Presentation: this compound Liposome Formulation (Illustrative)
| Formulation | Phosphatidylcholine:Cholesterol (molar ratio) | Encapsulation Efficiency (%) |
| Lipo-1 | 100:0 | 45% |
| Lipo-2 | 90:10 | 60% |
| Lipo-3 | 70:30 | 75% |
Note: This table is for illustrative purposes as specific data for this compound liposomes is not publicly available.
Signaling Pathway: Neuroprotective Effect of this compound
Caption: Simplified signaling pathway of this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Pullulan-Chenodeoxycholic Acid (PUC) Nanoparticles
This protocol is adapted from a study that successfully encapsulated this compound to enhance its aqueous solubility and neuroprotective effects.
Materials:
-
This compound
-
Pullulan polysaccharide
-
Chenodeoxycholic acid (CDCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Synthesis of PUC Polymer:
-
Dissolve pullulan polysaccharide in DMSO.
-
In a separate flask, dissolve CDCA, DCC, and DMAP in DMSO.
-
Add the CDCA solution dropwise to the pullulan solution under stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Precipitate the polymer by adding the reaction mixture to an excess of ethanol.
-
Wash the precipitate repeatedly with ethanol and deionized water.
-
Lyophilize the purified polymer to obtain the PUC powder.
-
-
Preparation of this compound-Loaded Nanoparticles (BD-PUC):
-
Dissolve a specific amount of PUC polymer and this compound in DMSO.
-
Place the solution in a dialysis bag (MWCO 3500 Da).
-
Dialyze against deionized water for 48 hours, changing the water frequently to ensure the complete removal of DMSO.
-
The self-assembled BD-PUC nanoparticles will form within the dialysis bag.
-
Collect the nanoparticle suspension for characterization.
-
Protocol 2: General Procedure for Preparing this compound Solid Dispersions by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the chosen hydrophilic polymer in the organic solvent in the desired weight ratio (e.g., 1:1, 1:3, 1:5).
-
Ensure complete dissolution of both components.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
Protocol 3: General Procedure for Preparing this compound Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid's transition temperature.
-
The resulting milky suspension contains multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
The unencapsulated this compound can be removed by centrifugation or dialysis.
References
Technical Support Center: Overcoming Low In Vivo Bioavailability of Biatractylolide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low in vivo bioavailability of Biatractylolide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a bisesquiterpenoid compound isolated from the traditional Chinese herb Atractylodes macrocephala. It has demonstrated significant neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include the modulation of the PI3K/Akt/GSK3β signaling pathway and inhibition of acetylcholinesterase.
Q2: Why is the in vivo bioavailability of this compound low?
A2: The primary reason for the low in vivo bioavailability of this compound is its lipophilic (fat-soluble) nature. This property leads to poor aqueous solubility in the gastrointestinal tract, which is a critical step for absorption into the bloodstream.
Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A3: The most promising strategy to overcome the low bioavailability of this compound is the use of nanoformulations. Encapsulating this compound into nanoparticles, such as Tween-80-modified pullulan–chenodeoxycholic acid nanoparticles, can significantly improve its solubility, stability, and absorption. These nanoparticles can also be designed to target specific tissues, such as the brain.
Q4: Are there any published in vivo pharmacokinetic data comparing free this compound and its nanoformulation?
A4: To date, specific quantitative in vivo pharmacokinetic data (e.g., AUC, Cmax) directly comparing the oral bioavailability of free this compound and its nanoformulation is limited in publicly available literature. However, in vitro studies have demonstrated a significant enhancement in the neuroprotective effects of the nanoformulation compared to the free compound, strongly suggesting improved bioavailability. In vivo imaging studies have also confirmed the brain-targeting capabilities of these nanoparticles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading in nanoparticles | - Poor solubility of this compound in the organic solvent used during nanoparticle preparation.- Suboptimal drug-to-polymer ratio.- Inefficient emulsification or dialysis process. | - Screen different organic solvents to find one with higher solubility for this compound.- Optimize the drug-to-polymer ratio through a series of small-scale experiments.- Adjust the sonication power and time, or the dialysis membrane's molecular weight cut-off and dialysis duration. |
| Inconsistent nanoparticle size and polydispersity index (PDI) | - Variations in stirring speed, temperature, or addition rate of the organic phase to the aqueous phase.- Inconsistent sonication parameters. | - Standardize all experimental parameters, including stirring speed, temperature, and the rate of addition of solutions.- Ensure consistent sonication power, time, and temperature for each batch. |
| Precipitation of this compound during formulation | - Exceeding the solubility limit of this compound in the chosen solvent system. | - Perform solubility studies to determine the saturation concentration of this compound in the selected solvents.- Consider using a co-solvent system to improve solubility. |
| Low and variable drug levels in plasma after oral administration | - Poor absorption from the gastrointestinal tract.- Rapid first-pass metabolism in the liver. | - Utilize a nanoformulation to enhance solubility and absorption.- Co-administer with a bio-enhancer (use with caution and proper ethical considerations).- Ensure the dosing vehicle is optimized for stability and solubility. |
Quantitative Data Presentation
Table 1: In Vitro Neuroprotective Effects of Free this compound vs. Nanoformulation (BD-PUC) on Aβ₂₅₋₃₅-induced cytotoxicity in SH-SY5Y cells.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Aβ₂₅₋₃₅ Model | - | 45.76 ± 0.33 |
| Free this compound + Aβ₂₅₋₃₅ | 5 | 55.23 ± 0.89 |
| BD-PUC + Aβ₂₅₋₃₅ | 5 | 65.87 ± 1.12 |
| Free this compound + Aβ₂₅₋₃₅ | 10 | 68.45 ± 1.21 |
| BD-PUC + Aβ₂₅₋₃₅ | 10 | 79.12 ± 1.54 |
| Free this compound + Aβ₂₅₋₃₅ | 20 | 80.11 ± 1.35 |
| BD-PUC + Aβ₂₅₋₃₅ | 20 | 90.50 ± 0.30 |
Data is presented as mean ± standard deviation. The higher cell viability in the BD-PUC groups indicates a superior neuroprotective effect compared to the free drug.
Experimental Protocols
Protocol 1: Preparation of Tween-80-Modified Pullulan–Chenodeoxycholic Acid Nanoparticles for this compound Delivery
This protocol details the synthesis of brain-targeting nanoparticles to enhance the bioavailability of this compound.
Materials:
-
Pullulan
-
Chenodeoxycholic acid (CDCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Tween-80
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Synthesis of Pullulan-Chenodeoxycholic Acid (PUC) Conjugate: a. Dissolve pullulan in DMSO. b. In a separate flask, dissolve CDCA, DCC, and DMAP in DMSO. c. Add the CDCA solution to the pullulan solution and stir at room temperature for 48 hours. d. Precipitate the product by adding excess ethanol. e. Filter and wash the precipitate with ethanol and diethyl ether. f. Dry the PUC conjugate under vacuum.
-
Preparation of this compound-loaded PUC Nanoparticles (BD-PUC): a. Dissolve the PUC conjugate and this compound in DMSO. b. Place the solution in a dialysis bag. c. Dialyze against deionized water for 48 hours, with frequent water changes. d. After dialysis, sonicate the nanoparticle suspension to ensure homogeneity.
-
Surface Modification with Tween-80: a. Prepare a Tween-80 solution in deionized water. b. Add the Tween-80 solution to the BD-PUC nanoparticle suspension. c. Stir the mixture for 1 hour at room temperature to allow for the adsorption of Tween-80 onto the nanoparticle surface.
Protocol 2: General Procedure for In Vivo Pharmacokinetic Study of this compound Formulations
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to compare the oral bioavailability of free this compound and its nanoformulation.
Animals:
-
Sprague-Dawley rats (male, 200-250 g)
Groups (n=6 per group):
-
Free this compound (suspended in 0.5% carboxymethylcellulose sodium) - Oral administration
-
This compound-loaded nanoparticles - Oral administration
-
Free this compound (dissolved in a suitable vehicle) - Intravenous administration (for absolute bioavailability determination)
Procedure:
-
Dosing: a. Fast the rats overnight with free access to water. b. Administer the respective formulations orally via gavage or intravenously via the tail vein.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. b. Separate the plasma and store at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. b. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). c. Analyze the samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t₁/₂) using non-compartmental analysis software. b. Determine the relative oral bioavailability of the nanoformulation compared to the free drug suspension.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for developing and evaluating this compound nanoparticles.
Signaling Pathway
Caption: this compound's neuroprotective effect via the PI3K/Akt/GSK3β pathway.
Troubleshooting inconsistent results in Biatractylolide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biatractylolide. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am observing lower than expected bioactivity or a complete loss of effect in my cell-based assays. What are the potential causes?
Possible Causes and Solutions:
-
Compound Solubility: this compound is a lipophilic compound and is insoluble in water, but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Improper dissolution can lead to precipitation in aqueous culture media, reducing the effective concentration.
-
Solution: Prepare a concentrated stock solution in 100% DMSO.[2] When diluting to the final concentration in your assay medium, ensure rapid mixing to prevent precipitation. It is advisable to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Compound Instability: Natural products can be susceptible to degradation.[3] The stability of this compound in solution, especially at working dilutions in culture media, may be limited.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Density and Health: The initial seeding density and overall health of your cells can significantly impact the results of cytotoxicity or proliferation assays.[4]
-
Solution: Ensure you are using a consistent and optimal cell seeding density. Regularly check your cell cultures for signs of stress or contamination.
-
Q2: My Western blot results for the PI3K/Akt pathway are inconsistent or show weak signals after this compound treatment.
Possible Causes and Solutions:
-
Suboptimal Protein Extraction: Incomplete cell lysis can lead to low protein yield and variability.
-
Solution: Use a lysis buffer appropriate for your cell type and ensure complete homogenization. Consider using mechanical disruption (e.g., sonication) in addition to chemical lysis.
-
-
Antibody Performance: The quality and specificity of primary antibodies, especially phospho-specific antibodies, are critical.
-
Solution: Use antibodies validated for your specific application. Optimize the antibody dilution and incubation times. Include appropriate positive and negative controls to verify antibody performance.[5]
-
-
Timing of Treatment and Lysis: The phosphorylation of signaling proteins like Akt is often transient.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing changes in protein phosphorylation. Harvest cells at the peak of the response.
-
Q3: I am having difficulty reproducing the IC50 value for this compound's acetylcholinesterase (AChE) inhibitory activity.
Possible Causes and Solutions:
-
Assay Conditions: The Ellman's method, commonly used for AChE activity, is sensitive to pH, temperature, and substrate concentration.
-
Solution: Strictly adhere to a validated protocol, ensuring consistent buffer pH, temperature, and incubation times. Prepare fresh substrate and reagent solutions for each assay.
-
-
Enzyme Activity: The activity of the AChE enzyme preparation can vary between batches and may decrease with improper storage.
-
Solution: Use a fresh or properly stored enzyme stock. Standardize the enzyme activity in your assay by including a positive control inhibitor with a known IC50 value.
-
-
Non-enzymatic Reaction: The substrate acetylthiocholine can undergo spontaneous hydrolysis.
-
Solution: Include a blank control (without the enzyme) to measure and subtract the rate of non-enzymatic hydrolysis from your measurements.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration.
Q: What is the known mechanism of action of this compound?
A: this compound has been shown to exert neuroprotective effects through multiple pathways. It can inhibit acetylcholinesterase (AChE), which is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been demonstrated to modulate the PI3K-Akt-GSK3β signaling pathway, which is involved in cell survival and apoptosis.
Q: In which cell lines has the activity of this compound been tested?
A: The neuroprotective effects of this compound have been evaluated in PC12 (rat adrenal pheochromocytoma cells) and SH-SY5Y (human bone marrow neuroblastoma cells).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: IC50 Values for Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 Value | Control Compound | Control IC50 Value | Source |
| This compound | 6.5458 µg/mL | Huperzine A | 0.0192 µg/mL |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Treatment | Concentration(s) | Observed Effect | Source |
| PC12 & SH-SY5Y | MTT Assay | Glutamate-induced injury | 10, 15, 20 µM | Increased cell viability | |
| PC12 & SH-SY5Y | Western Blot | Glutamate-induced injury | Not specified | Upregulation of p-Akt, downregulation of GSK3β | |
| SH-SY5Y | MTT Assay | Aβ₂₅₋₃₅-induced damage | 5, 10, 20 µM | Increased cell viability | |
| PC12 | MTT Assay | Aβ₂₅₋₃₅-induced damage | 5, 10, 20 µM | Increased cell viability |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability in response to this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for PI3K/Akt Pathway Analysis
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, GSK3β, and other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
3. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
AChE enzyme solution of known activity.
-
-
Assay Procedure (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.
-
-
Measurement:
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI to all wells except the blank.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
References
Stability of Biatractylolide in DMSO Stock Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of biatractylolide in dimethyl sulfoxide (DMSO) stock solutions. Ensuring the integrity of your experimental compounds is critical for reproducible and reliable results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound DMSO stock solutions?
For long-term stability, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[1] Storing aliquots at these low temperatures minimizes the risk of degradation. For short-term storage (up to two weeks), thawed aliquots can be kept at 4°C.
Q2: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of this compound, it is crucial to minimize freeze-thaw cycles. Repeated freezing and thawing can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid this issue.
Q3: My this compound DMSO stock solution appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. To redissolve the compound, you can gently warm the solution to room temperature and vortex it. If precipitation persists, brief sonication may be helpful. Always visually inspect the solution for complete dissolution before use.
Q4: Can I store my this compound stock solution at room temperature?
While some compounds may be stable at room temperature for short periods, it is not recommended for long-term storage of this compound. As a sesquiterpene lactone, its stability can be affected by temperature. For optimal stability, adhere to the recommended storage at -20°C or -80°C.
Q5: Does the presence of water in DMSO affect the stability of this compound?
Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can promote hydrolysis of susceptible compounds. Therefore, it is essential to use anhydrous DMSO and to minimize the exposure of stock solutions to air.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues related to the stability of this compound in DMSO stock solutions.
// Nodes start [label="Start:\nInconsistent Experimental Results", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Check Storage Conditions", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_handling [label="Review Handling Procedures", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solution [label="Inspect Stock Solution", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; perform_qc [label="Perform Quality Control (QC)\n(e.g., HPLC, LC-MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prepare_fresh [label="Prepare Fresh Stock Solution", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; aliquot [label="Aliquot into Single-Use Volumes", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="If problem persists,\nconsider compound source or\nexperimental design", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_storage [label="Potential Stability Issue"]; check_storage -> check_handling [label="Storage OK"]; check_handling -> check_solution [label="Handling OK"]; check_solution -> perform_qc [label="Solution Appears OK"]; perform_qc -> prepare_fresh [label="Degradation Detected"]; prepare_fresh -> aliquot [label="Fresh Solution Prepared"]; aliquot -> end_good;
check_storage -> prepare_fresh [label="Improper Storage"]; check_handling -> prepare_fresh [label="Improper Handling\n(e.g., multiple freeze-thaws)"]; check_solution -> prepare_fresh [label="Precipitate or\nColor Change"]; perform_qc -> end_good [label="No Degradation"]; prepare_fresh -> end_bad [label="Problem Persists with\nFresh Solution"]; } .dot
Caption: Troubleshooting workflow for inconsistent results potentially caused by this compound instability.
Quantitative Stability Data
While specific long-term stability data for this compound in DMSO at various temperatures is not extensively published in peer-reviewed literature, general studies on compound libraries stored in DMSO provide valuable insights. A significant portion of compounds remains stable when stored at -20°C for extended periods. For instance, one study reported that less than 10% of a diverse set of compounds showed degradation after 6 years of storage at -20°C.[1]
For sesquiterpene lactones, stability is known to be influenced by factors such as pH and temperature.[2] It is therefore crucial to adhere to recommended storage conditions to ensure the compound's integrity.
Table 1: General Recommendations for Storage of this compound in DMSO
| Storage Condition | Temperature | Duration | Recommendation |
| Long-term | -80°C or -20°C | Months to Years | Highly Recommended. Aliquot to avoid freeze-thaw cycles. |
| Short-term | 4°C | Up to 2 weeks | Acceptable. For recently thawed, working aliquots. |
| Room Temperature | Ambient | Hours | Not Recommended. Risk of degradation increases. |
Experimental Protocols
To ensure the quality and integrity of your this compound stock solutions, it is advisable to perform periodic quality control checks. Below are detailed methodologies for assessing the stability of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound and detect potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound reference standard.
-
Anhydrous DMSO.
2. Chromatographic Conditions (to be optimized):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 200-300 nm for sesquiterpene lactones).
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
For analysis, dilute the stock solution with the initial mobile phase composition to a suitable concentration for UV detection.
4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," a forced degradation study should be performed on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
// Nodes start [label="Start: Assess Stability", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_samples [label="Prepare this compound\nStock and Dilutions in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; forced_degradation [label="Perform Forced\nDegradation Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; develop_hplc [label="Develop HPLC-UV Method\n(Optimize Column, Mobile Phase, Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject_samples [label="Inject Control and\nStressed Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Chromatograms:\n- Peak Purity\n- Resolution of Degradants\n- Quantify this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; method_validated [label="Stability-Indicating\nMethod Validated", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Monitor Stability\nof Stock Solutions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_samples; prepare_samples -> forced_degradation; forced_degradation -> develop_hplc; develop_hplc -> inject_samples; inject_samples -> analyze_data; analyze_data -> method_validated [label="Good Resolution\nand Purity"]; method_validated -> end; analyze_data -> develop_hplc [label="Poor Resolution or\nCo-elution", style=dashed]; } .dot
Caption: Workflow for developing a stability-indicating HPLC-UV method.
Protocol 2: LC-MS/MS for Degradation Product Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying the chemical structures of potential degradation products.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
HPLC system and column as described in Protocol 1.
-
Mobile phases compatible with MS (e.g., water and acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Use the same chromatographic conditions as the developed HPLC-UV method.
-
Operate the mass spectrometer in both positive and negative ion modes to maximize the detection of different types of degradation products.
-
Acquire full scan MS data to identify the molecular weights of potential degradants.
-
Perform tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns.
3. Data Analysis:
-
Compare the mass spectra of the degradation products with that of the parent this compound molecule.
-
Propose structures for the degradation products based on the mass shifts and fragmentation patterns. Common degradation pathways for sesquiterpene lactones include hydrolysis of the lactone ring and oxidation.
Signaling Pathways and Potential Impact of Degradation
This compound has been shown to exert neuroprotective effects, in part, through the modulation of the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and apoptosis.
// Nodes this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream Effectors\n(e.g., GSK-3β, mTOR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; survival [label="Cell Survival\nNeuroprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; degradation [label="Degradation\nProducts", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; unknown_effect [label="Unknown Biological\nActivity", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> pi3k [label="Activates"]; pi3k -> akt [label="Activates"]; akt -> downstream [label="Activates"]; downstream -> survival; this compound -> degradation [style=dashed, color="#EA4335"]; degradation -> unknown_effect [style=dashed, color="#EA4335"]; } .dot
Caption: Simplified diagram of the PI3K/Akt signaling pathway modulated by this compound.
It is important to note that the biological activity of this compound's degradation products is currently unknown. Degradation could lead to a loss of the desired therapeutic effect or potentially the formation of new compounds with different, uncharacterized biological activities. Therefore, using fresh, properly stored, and quality-controlled this compound stock solutions is paramount for obtaining accurate and reproducible experimental outcomes. If inconsistent results are observed, the stability of the compound should be a primary suspect to investigate.
References
Preventing Biatractylolide precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Biatractylolide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a natural organic compound, a symmetrical double sesquiterpene ester, isolated from the traditional Chinese medicine Atractylodis Macrocephalae Rhizoma.[1][2] It is a white crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[3] In cell culture experiments, it is investigated for its various pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-tumor effects.[4][5]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: The primary cause of this compound precipitation is its low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. This sudden change in solvent polarity can cause the compound to fall out of solution. Other contributing factors can include the final concentration of this compound, the temperature of the medium, and potential interactions with components of the medium.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Based on its chemical properties and common laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for cell culture experiments. Ethanol is another potential solvent. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be serially diluted to the final working concentration in the cell culture medium.
Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the this compound.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides step-by-step instructions to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the media. | 1. High final concentration: The final concentration of this compound exceeds its solubility limit in the aqueous media. 2. Poor mixing technique: The concentrated stock solution is not dispersed quickly enough upon addition to the media. | 1. Optimize final concentration: If possible, lower the final working concentration of this compound. 2. Improve mixing: While gently vortexing or swirling the cell culture medium, add the this compound stock solution dropwise to the side of the tube or flask. This promotes rapid and even dispersion. |
| Precipitate appears over time in the incubator. | 1. Temperature change: The solubility of this compound may decrease at the incubation temperature (e.g., 37°C). 2. Interaction with media components: this compound may interact with proteins or other components in the serum or media, leading to precipitation. | 1. Pre-warm the media: Ensure the cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution. 2. Test in serum-free media: If using serum-containing media, test the solubility of this compound in the basal medium without serum to see if serum components are contributing to the precipitation. |
| Inconsistent results or signs of cytotoxicity. | 1. Uneven compound distribution: Precipitation can lead to localized high concentrations of this compound, causing inconsistent effects and potential toxicity. 2. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high. | 1. Visually inspect for precipitate: Before adding the media to your cells, hold the flask or plate up to a light source to check for any visible precipitate. If present, do not use and prepare a fresh solution. 2. Prepare a serial dilution of the stock: Instead of a single large dilution, perform a serial dilution of the high-concentration stock solution in the cell culture medium to reach the final desired concentration. 3. Run a vehicle control: Always include a control group of cells treated with the same final concentration of the solvent used to dissolve the this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Vortex the tube for several minutes to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is generally sterile, if there are concerns, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. It is crucial to add the stock solution to the medium and not the other way around.
-
Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing which can cause foaming and protein denaturation.
-
Visual Inspection: Before adding to cells, carefully inspect the solution for any signs of precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in published cell culture studies. This can serve as a reference for determining an appropriate concentration range for your experiments.
| Cell Line | Concentration Range | Solvent | Reference |
| MEF and 293T | 1 µg/mL - 12 µg/mL | DMSO | |
| PC12 and SH-SY5Y | 5 µM, 10 µM, 20 µM | DMSO | |
| PC12 and SH-SY5Y | 10 µM, 15 µM, 20 µM | Not specified |
Visualizations
Signaling Pathway of this compound
This compound has been shown to exert its neuroprotective effects through the modulation of the PI3K-Akt-GSK3β signaling pathway.
Caption: this compound signaling pathway.
Experimental Workflow for Preventing Precipitation
This workflow diagram illustrates the key steps to follow to minimize the risk of this compound precipitation during the preparation of a working solution for cell culture experiments.
Caption: Workflow for preventing this compound precipitation.
References
- 1. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biatractylenolide [chembk.com]
- 4. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease [mdpi.com]
- 5. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal dose of Biatractylolide for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Biatractylolide in in vivo experiments. The information is designed to assist in determining the optimal dose and navigating potential challenges during your studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in an in vivo study?
Q2: How should I prepare this compound for oral administration?
A2: this compound is a lipophilic compound, which can present challenges for dissolution in aqueous vehicles. It is crucial to prepare a stable and homogenous formulation for accurate dosing. Consider the following options:
-
Suspension in a vehicle: A common approach is to suspend the compound in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in saline.
-
Solubilization with a co-solvent: For small volumes, dissolving this compound in a small amount of a biocompatible solvent like DMSO and then diluting it with saline or corn oil can be effective. Ensure the final concentration of the organic solvent is low to avoid toxicity.
Always perform a small-scale formulation test to check for precipitation or instability before preparing the bulk dosing solution.
Q3: What are the known signaling pathways affected by this compound?
A3: In vivo and in vitro studies have indicated that this compound exerts its effects through the modulation of key signaling pathways, including:
-
PI3K-Akt-GSK3β Pathway: this compound has been shown to modulate this pathway, which is crucial for cell survival and neuroprotection[2].
-
NF-κB Signaling Pathway: this compound can inhibit the activation of the NF-κB pathway, which is involved in inflammatory processes[1].
Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing due to improper oral gavage technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. The gavage needle should be inserted gently and without force to avoid administration into the trachea. The animal should be properly restrained to prevent movement during dosing.
-
Possible Cause: Inhomogeneous drug formulation.
-
Solution: If using a suspension, ensure it is vortexed thoroughly before drawing each dose to ensure uniform distribution of this compound.
Issue 2: No observable therapeutic effect at the initial dose.
-
Possible Cause: The initial dose is too low.
-
Solution: A dose-escalation study is recommended. Based on the effective range in rats (0.1-0.9 mg/kg), you can design a study with increasing doses to determine the optimal therapeutic window for your specific model and endpoint.
-
Possible Cause: Poor oral bioavailability.
-
Solution: While specific pharmacokinetic data for this compound is limited, related compounds have shown low oral bioavailability. Consider investigating alternative routes of administration, such as intraperitoneal injection, if oral dosing proves ineffective. However, this will require separate dose-finding and toxicity studies.
Issue 3: Signs of toxicity in treated animals.
-
Possible Cause: The administered dose is too high.
-
Solution: Immediately cease administration and reduce the dosage in subsequent cohorts. It is crucial to perform a maximum tolerated dose (MTD) study before initiating efficacy studies to establish a safe dose range.
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Always include a vehicle-only control group to differentiate between the effects of this compound and the administration vehicle. If the vehicle is causing adverse effects, explore alternative, well-tolerated vehicles.
Data Presentation
Table 1: Summary of In Vivo Oral Dosing of this compound in a Rat Model of Alzheimer's Disease
| Animal Model | Doses Administered (Oral Gavage) | Duration of Treatment | Observed Effects | Reference |
| Wistar rats with Aβ-induced memory impairment | 0.1 mg/kg, 0.3 mg/kg, 0.9 mg/kg | 13 days | Improved cognitive function, reduced apoptosis in hippocampal cells, and inhibition of the NF-κB signaling pathway. | [1] |
Table 2: Summary of In Vitro Effective Concentrations of this compound
| Cell Line | Inducing Agent | Effective Concentrations | Observed Effects | Reference |
| PC12 and SH-SY5Y | Glutamate | 10 µM, 15 µM, 20 µM | Neuroprotection, modulation of PI3K-Akt-GSK3β pathway. | [2] |
| PC12 and SH-SY5Y | Aβ₂₅₋₃₅ | 5 µM, 10 µM, 20 µM | Increased cell viability, reduced oxidative stress. |
Experimental Protocols
Protocol 1: Dose-Finding Study for Oral Administration of this compound in a Mouse Model
-
Animal Model: Select an appropriate mouse model for your research question (e.g., APP/PS1 for Alzheimer's disease, LPS-induced for neuroinflammation).
-
Dose Groups: Based on the effective doses in rats, a suggested starting range for mice could be 0.1, 0.5, 2.5, and 10 mg/kg. Include a vehicle control group.
-
Formulation: Prepare this compound as a suspension in 0.5% CMC in sterile saline. Ensure the formulation is homogenous by vortexing before each administration.
-
Administration: Administer the assigned dose once daily via oral gavage for a predetermined period (e.g., 14 or 28 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, and record body weights at least twice a week.
-
Endpoint Analysis: At the end of the study, collect relevant tissues for analysis based on your experimental goals (e.g., brain tissue for Western blotting or immunohistochemistry, blood for cytokine analysis).
Mandatory Visualizations
References
Technical Support Center: Chemical Synthesis of Biatractylolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Biatractylolide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most prominently reported method is a biomimetic synthesis. This approach mimics the proposed natural formation of this compound. The key step involves the dimerization of monomeric sesquiterpenoid lactones, such as atractylolide or hydroxyatractylolide, through a captodative stabilized radical intermediate.[1][2][3]
Q2: I am having trouble with the dimerization step. What are the common challenges?
A2: The dimerization is often the most critical and challenging step in the synthesis. Common issues include:
-
Low Yield: The desired dimer may be formed in low yields due to competing side reactions.
-
Diastereoselectivity: The reaction can produce a mixture of diastereomers, including this compound and its isomer, Biepiasterolide, which can be difficult to separate.[1]
-
Reaction Conditions: The choice of oxidant and reaction conditions is crucial for generating the radical intermediate and promoting the desired coupling.
Q3: How can I improve the yield and selectivity of the dimerization reaction?
A3: Optimizing the dimerization step is an ongoing area of research.[1] Some strategies to consider include:
-
Choice of Monomer: The starting monomer (e.g., atractylolide vs. hydroxyatractylolide) can influence the reaction outcome.
-
Oxidizing Agent: Experiment with different oxidizing agents to generate the radical intermediate.
-
Solvent and Temperature: A solvent and temperature screen can help to identify conditions that favor the desired diastereomer.
-
Purification: Careful chromatographic separation is often necessary to isolate the desired product from isomers and byproducts.
Q4: What are the key challenges in synthesizing the monomer, atractylolide?
A4: The synthesis of the atractylolide monomer involves several steps, each with potential challenges:
-
Stereocontrol: Establishing the correct stereochemistry in the precursor ketone is critical.
-
Multi-step Sequence: The synthesis involves multiple transformations, including reductions, oxidations, and olefinations, where yields at each step can impact the overall efficiency.
-
Purification of Intermediates: Intermediates may require careful purification to ensure the success of subsequent steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the dimer | Inefficient radical formation. | - Verify the quality and reactivity of the oxidizing agent.- Experiment with different oxidants (e.g., FeCl3, Mn(OAc)3).- Ensure anhydrous reaction conditions if required. |
| Decomposition of starting material or product. | - Monitor the reaction progress carefully by TLC or LC-MS.- Adjust reaction temperature and time to minimize degradation. | |
| Poor diastereoselectivity in the dimerization step | The transition states leading to the different diastereomers are close in energy. | - Screen different solvents and temperatures to influence the selectivity.- Consider using chiral auxiliaries or catalysts if an enantioselective synthesis is desired. |
| - Focus on developing a robust purification method to separate the desired isomer. | ||
| Difficulty in purifying the final product | Co-elution of diastereomers. | - Employ high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column.- Try different solvent systems for column chromatography. |
| Presence of unreacted starting material or byproducts. | - Optimize the reaction to drive it to completion.- Use a different purification technique, such as preparative TLC or crystallization. | |
| Low yield in the synthesis of the atractylolide monomer | Incomplete reaction at a specific step. | - Review the experimental protocol for each step.- Ensure the purity of reagents and solvents.- Monitor each reaction by TLC or NMR to confirm conversion. |
| Difficult purification of an intermediate. | - Try alternative purification methods (e.g., distillation, crystallization).- Consider telescoping reactions to avoid intermediate purification where possible. |
Experimental Protocols
Synthesis of Atractylolide (Monomer)
This protocol is a summarized representation based on reported syntheses. Researchers should consult the primary literature for detailed procedures and characterization data.
-
Reduction and Birch Reduction: The starting ketone is reduced to the corresponding alcohol, followed by a Birch reduction to generate an enol ether.
-
Oppenauer Oxidation and Cuprate Addition: The alcohol is oxidized, and a subsequent 1,4-cuprate addition with simultaneous enolate trapping and silyl ether hydrolysis yields a key ketone intermediate.
-
Wittig Olefination and Ether Hydrolysis: A Wittig reaction is performed, followed by methyl ether hydrolysis to produce another key ketone intermediate.
-
Enamine Formation and Alkylation: The ketone is converted to its pyrrolidine enamine, which is then alkylated.
-
Hydrolysis and Cyclization: Ester hydrolysis followed by cyclization affords the desired butenolide, atractylolide.
Biomimetic Dimerization to this compound
This is a general procedure for the key dimerization step.
-
Dissolve the Monomer: Atractylolide is dissolved in a suitable solvent (e.g., dichloromethane).
-
Add Oxidant: An oxidizing agent is added to initiate the radical formation.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is quenched, and the crude product is extracted.
-
Purification: The crude mixture is purified by column chromatography to separate this compound from Biepiasterolide and other byproducts.
Key Synthetic Pathway
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting dimerization issues.
References
Technical Support Center: Minimizing Cytotoxicity of Biatractylolide Delivery Vehicles
This technical support center is designed for researchers, scientists, and drug development professionals working with Biatractylolide and its delivery vehicles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cytotoxicity during your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cytotoxicity of my this compound delivery system?
A1: The cytotoxicity of this compound delivery vehicles is multifactorial and can be influenced by:
-
Intrinsic Properties of the Nanoparticle: The material composition (e.g., polymer type, lipid composition), size, shape, and surface charge of the delivery vehicle can all impact cellular interactions and subsequent toxicity. For instance, smaller nanoparticles may have higher reactivity, and positively charged particles can exhibit greater toxicity.[1]
-
This compound Loading and Leakage: High concentrations of this compound or premature leakage of the drug from the delivery vehicle can lead to increased cytotoxicity.
-
Experimental Conditions: The concentration of the delivery vehicle, duration of exposure, and the specific cell line used are critical determinants of toxicity.[1] Primary cells, for example, are often more sensitive than immortalized cell lines.[1]
-
Contaminants: The presence of residual solvents, unreacted crosslinkers, or endotoxins from the preparation process can contribute significantly to cytotoxicity.[1]
Q2: My blank delivery vehicle is showing significant cytotoxicity. What could be the cause?
A2: If your blank vehicle (without this compound) is causing cell death, consider the following:
-
Material Toxicity: The base materials of your delivery system (e.g., certain polymers or lipids) may have inherent toxicity.
-
Residual Contaminants: As mentioned above, leftover reagents from the synthesis process are a common source of toxicity. Ensure your purification methods are robust.
-
Surface Charge: Highly cationic nanoparticles can disrupt cell membranes, leading to cytotoxicity.
-
Particle Aggregation: Unstable nanoparticles can aggregate in culture media, leading to altered cellular uptake and toxicity.
Q3: How can I reduce the cytotoxicity of my this compound formulation?
A3: To minimize cytotoxicity, you can:
-
Optimize the Formulation: Experiment with different material compositions, particle sizes, and surface modifications (e.g., PEGylation) to improve biocompatibility.
-
Control Drug Loading and Release: Aim for a high encapsulation efficiency to minimize the concentration of free this compound and design the vehicle for controlled release at the target site.
-
Thorough Purification: Implement rigorous purification steps, such as dialysis or tangential flow filtration, to remove any toxic residues.
-
Ensure Stability: Characterize the stability of your formulation in cell culture media to prevent aggregation.
Q4: Are there specific delivery systems that are known to have low cytotoxicity for hydrophobic drugs like this compound?
A4: Yes, several systems are known for their biocompatibility. For example, pullulan-based nanoparticles have been shown to be non-toxic to cells.[2] Liposomal formulations are also widely used due to their biocompatibility and ability to encapsulate hydrophobic drugs. Solid lipid nanoparticles (SLNs) are another option that often exhibits low toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in MTT or LDH Assays
| Possible Cause | Troubleshooting Steps & Recommended Solutions |
| High Concentration of Delivery Vehicle | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range and narrow it down. |
| Inherent Toxicity of this compound | Ensure that the observed toxicity is not solely due to the encapsulated drug. Run controls with free this compound at equivalent concentrations. |
| Residual Solvents or Reagents | Re-evaluate your purification protocol. Increase the duration or frequency of dialysis/washing steps. |
| Nanoparticle Instability and Aggregation | Characterize the size and zeta potential of your nanoparticles in the cell culture medium used for the assay. Aggregation can lead to increased toxicity. Consider surface modification with stabilizing agents like PEG. |
| Contamination of Nanoparticle Stock | Test your nanoparticle preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
| Incorrect Assay Procedure | Review the detailed experimental protocols for MTT and LDH assays below. Ensure proper controls are included. |
| Cell Line Sensitivity | Consider using a less sensitive cell line for initial screening, or reduce the incubation time and nanoparticle concentration for highly sensitive primary cells. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps & Recommended Solutions |
| Batch-to-Batch Variability of Nanoparticles | Thoroughly characterize each new batch of this compound-loaded nanoparticles for size, zeta potential, drug loading, and morphology to ensure consistency. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. High variability in cell number between wells will lead to inconsistent results. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Interference of Nanoparticles with Assay Reagents | Nanoparticles can interfere with the colorimetric readouts of MTT and LDH assays. Run controls with nanoparticles in cell-free media to assess any direct interaction with the assay reagents. |
Quantitative Data Presentation
Due to the limited availability of direct comparative studies on the cytotoxicity of various this compound delivery vehicles, the following table provides illustrative examples of cytotoxicity data for different nanoparticle formulations carrying hydrophobic drugs. This data should be used as a reference for expected outcomes and for designing your own experiments.
| Delivery Vehicle | Drug | Cell Line | IC50 (µg/mL) | Cell Viability (%) at a Specific Concentration | Reference |
| PLGA Nanoparticles | Docetaxel | MCF-7 | ~1.5 | 50% at 1.5 µg/mL | |
| Solid Lipid Nanoparticles | Essential Oil | MCF-7 | ~62.5 | ~50% at 62.5 µg/mL (after 72h) | |
| Tween 80-coated Nanocapsules | Docetaxel | MDA-MB-231 | ~0.1 | ~50% at 0.1 µM | |
| Pullulan-Chenodeoxycholic Acid Nanoparticles | This compound | SH-SY5Y & PC12 | Not Reported | Blank nanoparticles showed no significant toxicity at various concentrations | |
| Liposomes | 6-Mercaptopurine | HepG2 | 16.7 | Not Reported |
Note: IC50 values and cell viability are highly dependent on the specific experimental conditions, including the cell line, drug loading, and incubation time.
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity of this compound Delivery Vehicles
The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound-loaded nanoparticles and corresponding blank nanoparticles
-
Target cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound-loaded nanoparticles and blank nanoparticles in complete cell culture medium. Remove the medium from the wells and add 100 µL of the nanoparticle suspensions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Assay for Assessing Cytotoxicity of this compound Delivery Vehicles
The LDH (Lactate Dehydrogenase) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound-loaded nanoparticles and corresponding blank nanoparticles
-
Target cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and catalyst)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Treatment: Treat the cells with serial dilutions of the nanoparticle formulations as described in the MTT assay protocol. Include the following controls:
-
Untreated Control: Cells in medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with blank nanoparticles.
-
Medium Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, after subtracting the background absorbance.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound delivery vehicles.
Caption: The PI3K/Akt/GSK3β signaling pathway modulated by this compound to promote cell survival.
References
Technical Support Center: Navigating Biatractylolide's Lipophilic Nature in Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the lipophilic nature of biatractylolide during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in aqueous solutions for in vitro assays?
Due to its high lipophilicity, this compound exhibits poor solubility in aqueous media, which is a primary challenge for in vitro experiments. This can lead to issues with achieving desired concentrations, precipitation of the compound in culture media, and inaccurate results in cell-based assays.[1][2][3] The low bioavailability of this compound also poses a significant hurdle for in vivo studies.[4][5]
Q2: How can I improve the solubility of this compound for my cell culture experiments?
To enhance the solubility of this compound in cell culture media, several strategies can be employed:
-
Co-solvents: Using a small percentage of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution is a common practice. It is crucial to keep the final concentration of the co-solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as emulsions, micelles, or liposomes can significantly improve its solubility and cellular uptake.
-
Nanoparticle Encapsulation: Recent studies have shown that encapsulating this compound into nanoparticles, such as those made from pullulan-chenodeoxycholic acid, can enhance its bioavailability and efficacy in both in vitro and in vivo models.
Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, XTT) can stem from the lipophilic nature of this compound. Potential causes include:
-
Precipitation: The compound may be precipitating out of the culture medium over time, leading to variable exposure of the cells to the active compound.
-
Interaction with Assay Dyes: Lipophilic compounds can sometimes interfere with the formazan crystals formed in MTT assays, leading to inaccurate readings.
-
Non-uniform Dispersion: Inadequate mixing of the this compound stock solution into the culture medium can result in a non-uniform concentration across different wells.
To troubleshoot, visually inspect the culture plates for any signs of precipitation, consider using a different type of cell viability assay (e.g., LDH release assay), and ensure thorough mixing of the final dilutions.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of this compound
Symptoms:
-
Lack of a dose-dependent response in cell-based assays.
-
Western blot analysis shows no change in the expression of target proteins.
Possible Causes:
-
Poor solubility and dispersion in the culture medium.
-
The compound is not effectively crossing the cell membrane.
Solutions:
-
Optimize Solubilization:
-
Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium, ensuring vigorous mixing at each step.
-
Do not exceed the solubility limit of this compound in the final medium.
-
-
Utilize a Delivery Vehicle:
-
Formulate this compound with a lipid-based carrier or encapsulate it in nanoparticles to improve cellular penetration.
-
Problem 2: Precipitate Formation in Culture Medium
Symptoms:
-
Visible particulate matter in the culture wells after adding this compound.
-
Inconsistent results between replicate wells.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Interaction of this compound with components of the culture medium.
Solutions:
-
Determine the Solubility Limit:
-
Perform a solubility test of this compound in your specific culture medium to determine the maximum achievable concentration without precipitation.
-
-
Modify the Formulation:
-
Use a lower concentration of this compound.
-
Employ solubility-enhancing techniques as mentioned in the FAQs.
-
-
Centrifugation:
-
Before adding the final dilution to the cells, centrifuge the solution to pellet any undissolved compound.
-
Experimental Protocols & Data
Cell Viability (MTT) Assay
Methodology:
-
Seed cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Induce cell injury with an appropriate agent (e.g., 7.5 mM glutamate for PC12 cells or 10 mM for SH-SY5Y cells) and incubate for 24 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
Quantitative Data Summary:
| Cell Line | Inducing Agent | This compound Concentration (µM) | Cell Viability (%) |
| PC12 | 7.5 mM Glutamate | 10 | Increased from ~50% to ~60% |
| PC12 | 7.5 mM Glutamate | 15 | Increased from ~50% to ~70% |
| PC12 | 7.5 mM Glutamate | 20 | Increased from ~50% to ~80% |
| SH-SY5Y | 10 mM Glutamate | 10 | Increased from ~60% to ~75% |
| SH-SY5Y | 10 mM Glutamate | 15 | Increased from ~60% to ~85% |
| SH-SY5Y | 10 mM Glutamate | 20 | Increased from ~60% to ~95% |
| PC12 | 20 µM Aβ25-35 | 5 | Increased to ~70% |
| PC12 | 20 µM Aβ25-35 | 10 | Increased to ~75% |
| PC12 | 20 µM Aβ25-35 | 20 | Increased to 82.2 ± 1.4% |
| SH-SY5Y | 20 µM Aβ25-35 | 5 | Increased to ~80% |
| SH-SY5Y | 20 µM Aβ25-35 | 10 | Increased to ~85% |
| SH-SY5Y | 20 µM Aβ25-35 | 20 | Increased to 90.5 ± 0.3% |
Note: The above data is a summary compiled from multiple studies and should be used for reference purposes.
Western Blot Analysis of Signaling Proteins
Methodology:
-
Treat cells with this compound and the inducing agent as described in the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, GSK3β).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Key Findings from Western Blot Analyses:
-
Pretreatment with this compound has been shown to upregulate the expression of p-Akt and downregulate the expression of GSK3β in glutamate-injured PC12 and SH-SY5Y cells, indicating its involvement in the PI3K-Akt-GSK3β signaling pathway.
Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: this compound's modulation of the PI3K-Akt-GSK3β signaling pathway.
References
- 1. symmetric.events [symmetric.events]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Brain-Targeting Nanoparticle Loaded with this compound and Its Protective Effect on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Biatractylolide under laboratory conditions
Technical Support Center: Biatractylolide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and ensuring the long-term stability of this compound under typical laboratory conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. For shorter periods, it can be kept at room temperature, although refrigerated conditions are optimal to minimize any potential degradation over time.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -20°C or -80°C.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation. For daily use, a working solution can be kept at 4°C for a short period, but it is best to prepare fresh solutions for sensitive experiments.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the appropriate cell culture medium.[1] Ensure the final concentration of the organic solvent in your experimental setup is compatible with your system (e.g., typically <0.5% DMSO for cell culture).
Q4: What are the potential degradation pathways for this compound?
A4: As a sesquiterpene lactone, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The ester linkages in the molecule can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.
-
Oxidation: Exposure to air and light can lead to oxidation of the molecule.
-
Solvent-related degradation: Protic solvents like ethanol have been shown to react with the cyclopentenone structure of some sesquiterpene lactones, leading to the formation of adducts.
Q5: How does pH affect the stability of this compound?
A5: Based on studies of similar sesquiterpene lactones, this compound is expected to be most stable in slightly acidic to neutral pH conditions (pH 4-7). Alkaline conditions (pH > 8) can significantly increase the rate of degradation, likely due to hydrolysis of the ester groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid material. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Incompatibility with experimental buffer or media. | Check the pH of your buffers and media. If it is alkaline, consider adjusting to a more neutral pH if your experiment allows. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure proper storage of samples before analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and filter all solutions before injection. Run a blank solvent injection to check for system contamination. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | Ensure the final concentration of the organic solvent used to dissolve this compound is sufficient to maintain its solubility in the aqueous medium. Gentle warming and sonication may aid dissolution. |
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, the following tables provide an illustrative summary of expected stability based on the chemical properties of sesquiterpene lactones. Note: This data is for illustrative purposes and should be confirmed by in-house stability studies.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) |
| 4°C, dark, sealed | 12 months | >98% |
| Room Temperature, dark, sealed | 12 months | ~95% |
| 40°C, dark, sealed | 6 months | ~90% |
Table 2: Stability of this compound in DMSO (10 mM) at -20°C
| Duration | Purity (%) |
| 1 month | >99% |
| 3 months | ~98% |
| 6 months | ~96% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. This method should be validated for your specific experimental conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
4. Forced Degradation Study:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of this compound stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of this compound stock solution. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of this compound stock solution. Keep at room temperature for 2 hours. Dilute with mobile phase.
-
Thermal Degradation: Keep the solid this compound at 105°C for 24 hours. Dissolve in DMSO and dilute with mobile phase.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Dilute with mobile phase.
5. Analysis:
-
Inject the prepared samples and the undegraded reference solution into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Signaling Pathway
This compound has been reported to exert neuroprotective effects through the modulation of the PI3K-Akt-GSK3β signaling pathway.[2][3]
References
- 1. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biatractylolide vs. Huperzine A: A Comparative Guide to Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biatractylolide and huperzine A, focusing on their efficacy and mechanisms as acetylcholinesterase (AChE) inhibitors. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease, primarily by increasing the availability of the neurotransmitter acetylcholine in the brain. Huperzine A, an alkaloid isolated from the club moss Huperzia serrata, is a well-established, potent, and reversible AChE inhibitor.[1][2] this compound, a bisesquiterpene lactone from the traditional Chinese medicinal plant Atractylodes macrocephala, has emerged as a compound of interest with demonstrated effects on AChE.[3][4] This guide compares their inhibitory potency, mechanisms of action, and provides detailed experimental protocols.
Quantitative Comparison of Inhibitory Activity
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the substance required to inhibit 50% of the enzyme's activity. Experimental data demonstrates a significant difference in the direct inhibitory potency of huperzine A and this compound.
| Compound | IC50 (µg/mL) | IC50 (µM) | Molar Mass ( g/mol ) | Source |
| Huperzine A | 0.0192 | 0.0793 | 242.32 | [3] |
| This compound | 6.5458 | 14.1685 | - |
As shown in the table, huperzine A is a substantially more potent direct inhibitor of acetylcholinesterase than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound. Huperzine A's potency is comparable or superior to other known AChE inhibitors like physostigmine and donepezil.
Mechanisms of Action
While both compounds inhibit AChE, their underlying mechanisms and additional neuroprotective effects differ significantly.
Huperzine A
Huperzine A is a highly specific, reversible, and mixed-competitive inhibitor of AChE. It binds to the catalytic site of the enzyme, preventing the breakdown of acetylcholine. Its structure has been well-characterized in complex with AChE through X-ray crystallography. Beyond direct enzyme inhibition, huperzine A exhibits other neuroprotective properties:
-
NMDA Receptor Antagonism : It acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may protect against glutamate-induced excitotoxicity.
-
Regulation of Amyloid Precursor Protein (APP) Metabolism : It has been shown to modulate the processing of APP, potentially reducing the formation of neurotoxic beta-amyloid (Aβ) plaques.
-
Antioxidant Effects : It can protect neurons from oxidative stress, a key factor in neurodegeneration.
Figure 1. Mechanism of Action of Huperzine A.
This compound
This compound presents a dual mechanism for reducing acetylcholinesterase activity.
-
Direct Enzyme Inhibition : It directly binds to and inhibits AChE, although with significantly lower potency than huperzine A.
-
Downregulation of AChE Expression : A key differentiator is that this compound downregulates the expression of the AChE protein in cells. This is achieved by inhibiting the activity of Glycogen Synthase Kinase 3β (GSK3β), a kinase known to upregulate AChE expression in Alzheimer's disease.
Additionally, this compound demonstrates other significant neuroprotective effects, particularly related to mitochondrial health:
-
Mitochondrial Protection : It protects against Aβ-induced mitochondrial dysfunction by reducing the production of reactive oxygen species (ROS) and inhibiting the opening of the mitochondrial permeability transition pore (mPTP).
-
PI3K-Akt-GSK3β Pathway Modulation : Its inhibitory effect on GSK3β is part of its modulation of the pro-survival PI3K-Akt signaling pathway.
Figure 2. Dual Mechanism of Action of this compound.
Experimental Protocols
The following section details a standard experimental protocol for assessing AChE inhibition, commonly known as the Ellman's method, which is applicable for evaluating compounds like this compound and huperzine A.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow product resulting from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE.
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - Chromogen.
-
Sodium Phosphate Buffer (0.1 M, pH 8.0).
-
Test compounds (this compound, huperzine A).
-
Positive control inhibitor (e.g., Donepezil).
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors.
2. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Working Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration should be optimized for a linear reaction rate (e.g., 0.1-0.25 U/mL).
-
ATCI Solution: Prepare a 14-15 mM solution of ATCI in deionized water. Prepare fresh.
-
DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.
-
Inhibitor Solutions: Dissolve test compounds and positive control in DMSO to create stock solutions. Serially dilute these stocks in the assay buffer to achieve a range of test concentrations. Ensure the final DMSO concentration in the assay is below 1%.
3. Assay Procedure (96-well plate):
-
Plate Setup: Designate wells for blanks (no enzyme), negative controls (100% activity, no inhibitor), positive controls, and test compounds at various concentrations.
-
Inhibitor Incubation:
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle (for negative control) to the corresponding wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.
-
Add 180-190 µL of this reaction mixture to all wells to start the reaction, bringing the final volume to 200 µL.
-
-
Measurement: Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10-20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3. Experimental Workflow for AChE Inhibition Assay.
Conclusion
Huperzine A and this compound both present viable properties for neurodegenerative disease research, but their profiles are distinct.
-
Huperzine A is an exceptionally potent, direct inhibitor of acetylcholinesterase. Its high affinity and well-documented neuroprotective effects make it a strong benchmark compound and a candidate for therapies focused primarily on maximizing cholinergic transmission.
-
This compound is a much weaker direct AChE inhibitor. However, its unique dual-action mechanism, which includes the downregulation of AChE expression via GSK3β inhibition, is a significant advantage. This, combined with its protective effects on mitochondria, suggests it may offer a multi-target therapeutic approach that addresses not only symptomatic neurotransmitter levels but also underlying pathological processes like oxidative stress and gene expression.
For researchers, the choice between these compounds depends on the therapeutic strategy. Huperzine A is ideal for studies requiring potent and direct AChE inhibition. This compound, conversely, is an intriguing candidate for exploring multi-target drug discovery, focusing on pathways involving GSK3β, mitochondrial health, and the regulation of protein expression.
References
- 1. Huperzine A - Wikipedia [en.wikipedia.org]
- 2. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease [mdpi.com]
Validating the neuroprotective effects of Biatractylolide in different cell lines
A Comparative Guide for Researchers and Drug Development Professionals
Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has emerged as a promising candidate for neuroprotective therapies.[1] This guide provides a comprehensive comparison of its neuroprotective effects in different neuronal cell line models, supported by experimental data and detailed protocols. The objective is to offer an evidence-based resource for researchers, scientists, and drug development professionals evaluating the therapeutic potential of this compound.
Comparative Efficacy of this compound
The neuroprotective properties of this compound have been predominantly investigated in two commonly used neuronal cell lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma). These cell lines are widely accepted models for studying neurodegenerative processes, including glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced neurotoxicity, which are hallmarks of conditions like Alzheimer's disease.[1][2]
Protection Against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in various neurological disorders. Studies demonstrate that this compound effectively mitigates this damage in both PC12 and SH-SY5Y cells.[3][4] Pretreatment with this compound has been shown to significantly improve cell viability and reduce lactate dehydrogenase (LDH) release, an indicator of cell damage.
| Cell Line | Toxin (Concentration) | This compound Conc. | Endpoint | Result | Reference |
| PC12 | Glutamate (8.5 mM) | 10, 15, 20 µM | Cell Viability (MTT) | Dose-dependent increase in viability | |
| SH-SY5Y | Glutamate (10 mM) | 10, 15, 20 µM | Cell Viability (MTT) | Dose-dependent increase in viability | |
| PC12 | Glutamate | 10, 15, 20 µM | LDH Release | Dose-dependent decrease in LDH release | |
| SH-SY5Y | Glutamate | 10, 15, 20 µM | LDH Release | Dose-dependent decrease in LDH release |
Protection Against Amyloid-Beta (Aβ)-Induced Neurotoxicity
In models of Alzheimer's disease, this compound demonstrates a significant protective effect against Aβ-induced toxicity. Treatment with this compound has been shown to enhance the viability of both PC12 and SH-SY5Y cells exposed to Aβ peptides.
| Cell Line | Toxin (Concentration) | This compound Conc. | Endpoint | Result | Reference |
| PC12 | Aβ25-35 (20 µM) | 5, 10, 20 µM | Cell Viability (MTT) | Increase in cell survival up to 82.2 ± 1.4% at 20 µM | |
| SH-SY5Y | Aβ25-35 (20 µM) | 5, 10, 20 µM | Cell Viability (MTT) | Increase in cell survival up to 90.5 ± 0.3% at 20 µM |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound are attributed to its modulation of key intracellular signaling pathways, primarily the PI3K-Akt-GSK3β pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Biatractylolide's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Biatractylolide, a novel bisesquiterpenoid lactone, against the well-established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID). This comparison is based on available experimental data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model for inflammation.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of this compound, Dexamethasone, and Ibuprofen on key inflammatory mediators. It is important to note that the data is compiled from various studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Inhibition of NO Production | IC50 Value |
| This compound | 5, 10, 20 µM | Dose-dependent reduction in ROS, an indirect indicator of anti-inflammatory potential.[1] | Not explicitly reported for NO inhibition. |
| Dexamethasone | 0.1 - 10 µM | Dose-dependent inhibition.[2] | ~1 µM (Estimated from graphical data)[2] |
| Ibuprofen | 200, 400 µM | Significant reduction in NO levels.[3] | Not explicitly reported, but significant inhibition at µM concentrations. |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | Inhibition/Effect |
| This compound | TNF-α, IL-6 | - | Mechanism involves inhibition of NF-κB pathway, suggesting potential to reduce these cytokines.[4] |
| Dexamethasone | TNF-α | 1 µM, 10 µM | Significant suppression of TNF-α secretion. |
| IL-6 | - | Known to suppress IL-6 production. | |
| Ibuprofen | TNF-α, IL-6 | 50-200 µM | Partial suppression of TNF-α. Reduction in IL-6 levels. |
Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways. In contrast, Dexamethasone, a glucocorticoid, functions by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes. Ibuprofen, a classic NSAID, primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.
Experimental Protocols
Cell Culture and Treatment for In Vitro Anti-Inflammatory Assays
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
RAW 264.7 cells are seeded in 96-well or 24-well plates at a density of approximately 1.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, or Ibuprofen) for 1-2 hours.
-
Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (typically 18-24 hours).
-
The cell culture supernatant is collected for the measurement of nitric oxide and cytokines, while the cell lysates are used for Western blot analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures the concentration of nitrite (NO2-), a stable and soluble breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of this compound is measured spectrophotometrically.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of the treated plates.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Western Blot Analysis for NF-κB Signaling Pathway
This technique is used to detect the levels of key proteins involved in the NF-κB signaling cascade, such as phosphorylated IκBα and the p65 subunit of NF-κB.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Mechanisms of action for Dexamethasone and Ibuprofen.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of mitochondrial apoptotic pathway and MAPKs/NF-κ B inflammatory pathway in the neuroprotective effect of atractylenolide III in corticosterone-induced PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanisms of Biatractylolide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Biatractylolide, a promising neuroprotective compound. By objectively comparing its performance with alternative therapies and detailing the experimental data, this guide serves as a valuable resource for advancing research in neurodegenerative diseases.
This compound, a bisesquiterpenoid derived from the traditional Chinese herb Atractylodes macrocephala, has demonstrated significant potential in combating neuronal damage. Its multifaceted mechanism of action, primarily centered around the modulation of the PI3K/Akt/GSK3β signaling pathway and inhibition of acetylcholinesterase (AChE), offers a compelling avenue for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease. This guide delves into the experimental evidence supporting these mechanisms and provides a comparative analysis against other neuroprotective agents.
Comparative Efficacy of this compound
To contextualize the neuroprotective potential of this compound, its performance has been evaluated against established compounds targeting similar pathways.
Acetylcholinesterase (AChE) Inhibition
A key strategy in the management of Alzheimer's disease is the inhibition of AChE to enhance cholinergic neurotransmission. This compound has been shown to be a potent inhibitor of this enzyme. A direct comparison with Huperzine A, a well-known AChE inhibitor, reveals the following:
| Compound | IC50 (AChE Inhibition) |
| This compound | 6.5458 µg/mL (14.1685 µM)[1] |
| Huperzine A | 0.0192 µg/mL (0.0793 µM)[1] |
While Huperzine A demonstrates a significantly lower IC50 value, indicating higher potency in direct enzyme inhibition, this compound's neuroprotective effects are not solely reliant on this mechanism, suggesting a broader therapeutic window.[2][3]
Neuroprotection Against Excitotoxicity and Amyloid-β Induced Damage
This compound has been extensively studied in cellular models of glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced neurotoxicity, common pathological hallmarks of neurodegenerative diseases. The following tables summarize the key findings in PC12 and SH-SY5Y cell lines, widely used models for neuronal studies.
Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Injury [2]
| Experimental Endpoint | Cell Line | Treatment | Result |
| Cell Viability (MTT Assay) | PC12 & SH-SY5Y | This compound (10, 15, 20 µM) | Dose-dependent increase in cell viability |
| Cytotoxicity (LDH Assay) | PC12 & SH-SY5Y | This compound (15, 20 µM) | Significant reduction in LDH release |
| Apoptosis (AO/PI Staining) | PC12 & SH-SY5Y | This compound | Dose-dependent decrease in apoptosis |
| ROS Production | PC12 & SH-SY5Y | This compound (10, 15, 20 µM) | Significant inhibition of ROS production |
| Mitochondrial Membrane Potential (MMP) | PC12 & SH-SY5Y | This compound (10, 15, 20 µM) | Significant amelioration of MMP loss |
Table 2: Neuroprotective Effects of this compound against Aβ₂₅₋₃₅-Induced Injury
| Experimental Endpoint | Cell Line | Treatment | Result |
| Cell Viability (MTT Assay) | PC12 & SH-SY5Y | This compound (5, 10, 20 µM) | Significant increase in cell viability |
| Mitochondrial Membrane Potential (MMP) | PC12 & SH-SY5Y | This compound (5, 10, 20 µM) | Significant protection against MMP reduction |
| ROS Production | PC12 & SH-SY5Y | This compound (5, 10, 20 µM) | Significant inhibition of ROS production |
Unveiling the Signaling Pathways
The neuroprotective effects of this compound are underpinned by its modulation of critical intracellular signaling cascades.
The PI3K/Akt/GSK3β Pathway
A cornerstone of this compound's mechanism is its activation of the pro-survival PI3K/Akt pathway, which subsequently leads to the inhibition of the pro-apoptotic glycogen synthase kinase 3 beta (GSK3β). Experimental evidence demonstrates that in the presence of neurotoxic insults, this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt (p-Akt), an indicator of its activation, and a decrease in the expression of GSK3β.
References
Unraveling the Therapeutic Potential of Biatractylolide: A Comparative Guide to In Vitro and In Vivo Efficacy
For Immediate Release
A comprehensive analysis of the therapeutic effects of Biatractylolide, a naturally derived compound, reveals a strong correlation between its in vitro mechanisms of action and in vivo efficacy, particularly in the realms of neuroprotection, anti-inflammatory activity, and oncology. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its performance in laboratory models and living organisms, supported by experimental data and detailed protocols.
This compound, a bisesquiterpene lactone, has demonstrated significant promise in preclinical studies. Its therapeutic effects are largely attributed to its ability to modulate key signaling pathways involved in cell survival, inflammation, and apoptosis. This guide synthesizes the available data to offer a clear perspective on its translational potential.
Neuroprotective Effects: From Cell Cultures to Animal Models
In vitro studies have extensively documented the neuroprotective properties of this compound in neuronal cell lines such as PC12 and SH-SY5Y. These studies consistently show that this compound protects these cells from glutamate-induced and amyloid-beta (Aβ)-induced toxicity, which are key pathological features of neurodegenerative diseases like Alzheimer's. The protective effects are mediated, at least in part, through the activation of the PI3K-Akt-GSK3β signaling pathway, a critical cascade for neuronal survival.[1][2] Furthermore, this compound has been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and inhibit apoptosis.[1]
These in vitro findings are significantly mirrored in in vivo studies. In rodent models of Alzheimer's disease, oral administration of this compound has been shown to improve cognitive function, as measured by the Morris water maze test, where it significantly reduces the escape latency time in treated animals.[3][4] Histological analysis of brain tissue from these models reveals a reduction in neuronal apoptosis in the hippocampus, a brain region crucial for memory.
Quantitative Comparison of Neuroprotective Effects
| Parameter | In Vitro Results | In Vivo Results |
| Model System | PC12 and SH-SY5Y neuronal cell lines | Aluminum chloride-induced and Aβ-induced dementia models in rats and mice |
| Key Endpoints | Increased cell viability, reduced apoptosis, decreased ROS production, activation of PI3K-Akt-GSK3β pathway | Improved spatial learning and memory (reduced escape latency in Morris water maze), decreased neuronal apoptosis in the hippocampus |
| Effective Concentration/Dose | 5-20 µM | Not explicitly stated, but oral administration has shown effects. |
Anti-Inflammatory Activity: Correlating In Vitro Inhibition with In Vivo Response
The anti-inflammatory potential of this compound has been demonstrated in vitro through its ability to suppress the production of pro-inflammatory mediators. In cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In vivo, these effects translate to a reduction in inflammation in animal models. For instance, in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, administration of this compound has been observed to significantly reduce paw swelling. This effect is comparable to that of established anti-inflammatory drugs.
Quantitative Comparison of Anti-Inflammatory Effects
| Parameter | In Vitro Results | In Vivo Results |
| Model System | Lipopolysaccharide (LPS)-stimulated macrophages | Carrageenan-induced paw edema in rats |
| Key Endpoints | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production | Reduction in paw volume (edema) |
| Effective Concentration/Dose | Concentration-dependent inhibition observed | Dose-dependent reduction in paw edema |
Anti-Cancer Potential: From Cytotoxicity to Tumor Growth Inhibition
In the context of oncology, in vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including those of the colon. The proposed mechanism involves the induction of apoptosis through mitochondrial-dependent pathways.
Preliminary in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, suggest that this compound can inhibit tumor growth. While specific quantitative data on tumor growth inhibition percentages are still emerging, the initial findings are promising and align with the in vitro observations of apoptosis induction.
Quantitative Comparison of Anti-Cancer Effects
| Parameter | In Vitro Results | In Vivo Results |
| Model System | Colon cancer cell lines | Colon cancer xenograft models in mice |
| Key Endpoints | Induction of apoptosis, inhibition of cell proliferation | Inhibition of tumor volume and weight |
| Effective Concentration/Dose | Dose-dependent cytotoxicity observed | Not yet fully established, but oral administration is being explored. |
Experimental Protocols
To facilitate the replication and further investigation of this compound's therapeutic effects, detailed experimental protocols for the key assays are provided below.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Induce cytotoxicity by adding glutamate (to a final concentration of 25 mM) or Aβ25-35 (to a final concentration of 20 µM) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-GSK3β, GSK3β, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Protocols
Morris Water Maze for Cognitive Function in an Alzheimer's Disease Model
-
Use an Aβ1-40-induced dementia rat model.
-
Administer this compound orally for a specified period (e.g., 14 days).
-
The Morris water maze consists of a circular pool filled with opaque water and a hidden platform.
-
For the place navigation test (acquisition phase), allow the rats to swim freely to find the hidden platform for 5 consecutive days, with four trials per day. Record the escape latency (time to find the platform).
-
For the spatial probe test (memory retention), remove the platform on the 6th day and allow the rats to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
-
Administer this compound orally or intraperitoneally to rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Colon Cancer Xenograft Model
-
Subcutaneously inject a suspension of human colon cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally or via intraperitoneal injection at specified doses and schedules.
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizing the Mechanisms of Action
To further elucidate the complex biological processes influenced by this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for in vivo anti-inflammatory assay.
Caption: Correlation between in vitro and in vivo therapeutic effects.
Conclusion
The convergence of in vitro and in vivo data strongly supports the therapeutic potential of this compound. The compound's ability to modulate fundamental cellular pathways in controlled laboratory settings translates into tangible therapeutic benefits in preclinical animal models of complex diseases. While further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, and to establish optimal dosing and safety profiles for human use, this compound represents a promising lead compound for the development of novel therapies for neurodegenerative, inflammatory, and oncological conditions. This guide serves as a valuable resource for the scientific community to build upon the existing knowledge and accelerate the translation of this promising natural product into clinical applications.
References
A Head-to-Head Comparison of Biatractylolide and Other Natural Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the treatment of neurodegenerative diseases has led to the investigation of numerous phytochemicals with neuroprotective potential. Among these, Biatractylolide, a sesquiterpenoid lactone, has emerged as a promising candidate. This guide provides an objective, data-driven comparison of this compound with other well-studied natural neuroprotective compounds: Curcumin, Resveratrol, Quercetin, and Ginsenoside Rg1. The comparisons are based on their performance in preclinical in vitro models of neurotoxicity, with a focus on quantitative data from comparable experimental setups.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative data on the neuroprotective efficacy of this compound and other selected natural compounds. The data is primarily derived from studies utilizing human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, common models for studying neurodegenerative disorders.
Table 1: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | Cell Viability (%) | Fold Change in p-Akt/Akt | Reference |
| This compound | 20 µM | 90.5 ± 0.3 | - | [1] |
| Curcumin | 35 µM (in combination with Piperine) | ~85 | - | [2] |
| Curcumin | 1 µM | Maintained viability against 5 µM Aβo | - | [3] |
| Resveratrol | 20 µM | Decreased ROS generation and attenuated oxidative stress | - | [4] |
Note: Direct comparative data for fold change in p-Akt/Akt for all compounds under identical Aβ-induced toxicity conditions in SH-SY5Y cells is limited. Dashes indicate data not available in the cited sources under comparable conditions.
Table 2: Neuroprotection against Glutamate-induced Toxicity in PC12 Cells
| Compound | Concentration | Cell Viability (%) | Fold Change in p-Akt/Akt | Reference |
| This compound | 20 µM | Significantly increased | Upregulated | [5] |
| Curcumin | 10 µM | Significantly increased | - | |
| Resveratrol | - | Neuroprotective effects observed | Activates PI3K/Akt | |
| Quercetin | 5 µM | 82.0 ± 3.2 | Upregulates PI3K/Akt | |
| Ginsenoside Rg1 | - | Neuroprotective effects observed | - |
Note: Quantitative data for fold change in p-Akt/Akt is often presented graphically in the source literature; "Upregulated" or "Activates" indicates a reported increase without a specific numerical value in the abstract or accessible text. Dashes indicate data not available in the cited sources under comparable conditions.
Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through the modulation of various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.
Caption: this compound's neuroprotective signaling pathway.
Caption: Neuroprotective pathway for Curcumin and Quercetin.
Caption: Resveratrol's neuroprotective signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of scientific findings. Below are the generalized experimental protocols for the key assays cited in this guide.
Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC12 (Rat Pheochromocytoma): Cultured in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol (General):
-
Cells are seeded in 96-well plates (for viability assays) or larger culture dishes (for protein analysis) and allowed to adhere for 24 hours.
-
For neuroprotection studies, cells are pre-treated with the test compound (this compound, Curcumin, etc.) at various concentrations for a specified period (e.g., 2 hours).
-
Following pre-treatment, the neurotoxin (e.g., Aβ peptide or glutamate) is added to the culture medium, and the cells are incubated for a further 24-48 hours.
-
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
After the treatment period, the culture medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
After incubation, the cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
ROS levels are expressed as a percentage of the control or as relative fluorescence units.
Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of natural compounds.
Caption: General workflow for in vitro neuroprotection studies.
Conclusion
This guide provides a comparative overview of the neuroprotective effects of this compound alongside other prominent natural compounds. The presented data, derived from in vitro studies, suggests that this compound exhibits potent neuroprotective properties, comparable to and in some cases exceeding those of well-established compounds like Curcumin and Quercetin, particularly in mitigating glutamate- and Aβ-induced toxicity. Its mechanism of action, primarily through the modulation of the PI3K/Akt/GSK3β signaling pathway, offers a promising avenue for therapeutic intervention in neurodegenerative diseases.
It is important to note that this comparison is based on data from different studies, which may have variations in experimental conditions. Direct head-to-head comparative studies are warranted to definitively establish the relative potency of these compounds. Nevertheless, the information compiled in this guide provides a valuable resource for researchers and professionals in the field of neuropharmacology and drug discovery, facilitating informed decisions for future research and development endeavors.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective and anti-oxidative effects of curcumin and resveratrol on Aβ-oligomer-induced damage in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Biatractylolide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known mechanisms of Biatractylolide and explores its potential for synergistic therapeutic effects when combined with other drugs. As direct experimental evidence of synergistic combinations is currently limited, this document focuses on the compound's established biological activities to propose rational drug combinations and the experimental frameworks to evaluate them.
This compound, a sesquiterpenoid lactone isolated from the rhizome of Atractylodes macrocephala, has demonstrated a range of pharmacological properties, including neuroprotective, anti-inflammatory, and antitumor effects.[1][2] These activities are primarily attributed to its modulation of key signaling pathways, such as the PI3K/Akt/GSK3β pathway and its inhibition of acetylcholinesterase (AChE).[1][3] While standalone efficacy is promising, the future of this compound in clinical applications may lie in combination therapies designed to enhance therapeutic outcomes and overcome drug resistance.
Potential Synergistic Applications
Based on its known mechanisms of action, this compound presents a compelling case for synergistic combination studies in several therapeutic areas:
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): By inhibiting AChE and modulating the PI3K/Akt/GSK3β pathway, this compound could potentially synergize with standard Alzheimer's drugs like cholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine).[1]
-
Inflammatory Disorders (e.g., Rheumatoid Arthritis): Its anti-inflammatory properties, possibly mediated through the NF-κB pathway, suggest potential synergy with nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARs).
-
Oncology (e.g., Liver Cancer): The involvement of the PI3K/Akt pathway in cancer cell survival suggests that this compound could enhance the efficacy of conventional chemotherapeutic agents that induce apoptosis through different mechanisms.
Hypothetical Synergistic Drug Combinations: A Comparative Overview
The following tables present hypothetical synergistic combinations of this compound with existing drugs. The proposed mechanisms of synergy are based on the distinct but potentially complementary pathways targeted by each compound. It is crucial to note that these are theoretical frameworks and require experimental validation.
| Therapeutic Area | This compound | Potential Combination Drug | Proposed Mechanism of Synergy | Potential Enhanced Outcomes |
| Alzheimer's Disease | Mechanism: Acetylcholinesterase inhibitor; Modulator of PI3K/Akt/GSK3β pathway. | Donepezil (Cholinesterase Inhibitor) | Dual inhibition of acetylcholinesterase and modulation of a key neuronal survival pathway could lead to a more profound and sustained improvement in cholinergic neurotransmission and neuroprotection. | Improved cognitive function, delayed disease progression. |
| Memantine (NMDA Receptor Antagonist) | Complementary neuroprotective actions: this compound promoting cell survival via PI3K/Akt and Memantine reducing excitotoxicity. | Enhanced neuroprotection, reduced neuronal cell death. | ||
| Rheumatoid Arthritis | Mechanism: Potential inhibition of the NF-κB pathway, reducing pro-inflammatory cytokine production. | Celecoxib (COX-2 Inhibitor) | Simultaneous targeting of two key inflammatory pathways (NF-κB and COX-2) could result in a more potent and comprehensive anti-inflammatory effect. | Reduced joint inflammation and pain, potential for lower NSAID dosage and fewer side effects. |
| Liver Cancer | Mechanism: Potential pro-apoptotic effects through modulation of the PI3K/Akt survival pathway. | Doxorubicin (Anthracycline Chemotherapy) | This compound may sensitize cancer cells to Doxorubicin-induced DNA damage by downregulating survival signals, leading to enhanced apoptosis. | Increased tumor cell death, overcoming drug resistance, potential for lower chemotherapy dosage and reduced cardiotoxicity. |
Key Experimental Protocols
To validate the proposed synergistic effects, rigorous experimental protocols are essential. Below are detailed methodologies for key in vitro experiments based on studies investigating the mechanisms of this compound.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
-
Cell Culture:
-
For neuroprotection studies, PC12 and SH-SY5Y cells are commonly used.
-
For oncology studies, relevant cancer cell lines (e.g., HepG2 for liver cancer) should be selected.
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells are treated with this compound alone, the combination drug alone, or a combination of both at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
For combination studies, a fixed-ratio or a non-fixed-ratio experimental design can be used.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control group.
-
-
Combination Index (CI) Calculation:
-
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction:
-
Cells are treated with the drugs as described above.
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β, NF-κB p65, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Assay Principle:
-
The assay is based on the Ellman method, which measures the production of thiocholine when acetylcholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which can be measured spectrophotometrically.
-
-
Procedure:
-
The reaction mixture contains sodium phosphate buffer, DTNB, AChE, and the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of acetylcholine iodide.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.
-
Visualizing the Mechanisms and Workflows
To further elucidate the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion and Future Directions
While the direct evidence for synergistic effects of this compound with other drugs is yet to be established through dedicated studies, its well-characterized mechanisms of action provide a strong rationale for its investigation in combination therapies. The proposed synergistic combinations in Alzheimer's disease, rheumatoid arthritis, and liver cancer are based on the principle of targeting multiple, complementary pathways to enhance therapeutic efficacy and potentially reduce adverse effects.
Future research should focus on validating these hypothetical synergies through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. Successful demonstration of synergy would pave the way for preclinical and clinical development of this compound-based combination therapies, offering new hope for patients with these challenging diseases.
References
- 1. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Biatractylolide's Binding Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches for the independent verification of Biatractylolide's binding targets. While computational methods like molecular docking have suggested potential targets, direct experimental validation is crucial for confirming these interactions and elucidating the compound's precise mechanism of action. This document outlines established techniques, presents available data for this compound, and offers detailed experimental protocols to facilitate further research.
Introduction to this compound and its Putative Targets
This compound, a sesquiterpenoid lactone isolated from Atractylodes macrocephala, has demonstrated neuroprotective effects in several studies. Current research points towards two primary putative targets:
-
Acetylcholinesterase (AChE): Molecular docking studies suggest that this compound can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, indicating a potential dual binding mechanism.[1]
-
PI3K/Akt/GSK3β Signaling Pathway: Multiple studies have shown that this compound can modulate this pathway, leading to the upregulation of p-Akt and downregulation of GSK3β protein expression.[2] This modulation is believed to be central to its neuroprotective effects.
However, direct experimental evidence confirming the binding of this compound to these or other targets is currently lacking in the scientific literature. The following sections detail robust experimental methods that can be employed to independently verify these interactions.
Comparison of Target Verification Methods
The following table compares three widely accepted methods for the experimental validation of small molecule-protein interactions. These techniques offer alternatives to and confirmation for computational predictions.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | A ligand (this compound) is immobilized on a solid support to capture its binding partners from a cell lysate.[3][4] | - Enables identification of unknown binding partners. - Can be used for purification of target proteins. | - Requires chemical modification of the ligand, which may alter its binding properties. - Non-specific binding can lead to false positives.[3] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | - Performed in a cellular context, reflecting a more physiological environment. - Does not require modification of the ligand. | - Requires a specific antibody for the target protein for detection (Western blot-based CETSA). - May not be suitable for all proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | - Does not require modification of the ligand. - Can be used to identify unknown targets when coupled with mass spectrometry. | - The degree of protection can vary and may not be significant for all interactions. - Requires careful optimization of protease concentration and digestion time. |
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound's activity.
Table 1: Inhibitory Activity of this compound against Acetylcholinesterase
| Compound | IC50 (µg/mL) | IC50 (µM) | Control | Control IC50 (µg/mL) |
| This compound | 6.5458 | 14.1685 | Huperzine A | 0.0192 |
Data from a study on the mechanism of this compound as an acetylcholinesterase inhibitor.
Table 2: Neuroprotective Effects of this compound in Cell Models
| Cell Line | Treatment | Concentration (µM) | Effect |
| PC12 | Glutamate-induced injury | 10, 15, 20 | Increased cell viability, inhibited apoptosis, reduced LDH activity. |
| SH-SY5Y | Glutamate-induced injury | 10, 15, 20 | Increased cell viability, inhibited apoptosis, reduced LDH activity. |
| PC12 | Aβ₂₅₋₃₅-induced damage | 5, 10, 20 | Significantly increased cell viability. |
| SH-SY5Y | Aβ₂₅₋₃₅-induced damage | 5, 10, 20 | Significantly increased cell viability. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the putative signaling pathway of this compound and a general workflow for target verification.
Caption: Putative PI3K/Akt/GSK3β signaling pathway modulated by this compound.
Caption: General workflow for small molecule target identification and validation.
Experimental Protocols
The following are generalized protocols for the discussed target verification methods. These should be optimized for the specific experimental conditions and the nature of this compound.
Affinity Chromatography Protocol
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Couple the this compound derivative to the activated beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any uncoupled ligand.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest (e.g., neuronal cell lines like SH-SY5Y or PC12).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-coupled beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining.
-
Excise unique bands present in the this compound pulldown but not in the control.
-
Identify the proteins by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with either this compound at various concentrations or a vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., AChE or p-Akt) in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a thermal denaturation curve. A shift in the curve to higher temperatures in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Preparation of Lysate:
-
Prepare a native protein lysate from the cells of interest as described in the affinity chromatography protocol.
-
-
Drug Incubation:
-
Aliquot the protein lysate.
-
Treat the aliquots with either this compound at various concentrations or a vehicle control and incubate at room temperature or 4°C.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each aliquot at a pre-optimized concentration.
-
Incubate for a specific time to allow for partial digestion of the proteome.
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Analyze the digestion pattern of the putative target protein by Western blotting.
-
A decrease in the degradation of the target protein in the presence of this compound suggests a direct binding interaction.
-
Conclusion
While computational and indirect cellular assays have provided valuable initial insights into the potential binding targets of this compound, independent and direct experimental verification is a critical next step. The methods outlined in this guide—Affinity Chromatography, CETSA, and DARTS—offer robust and established approaches to definitively identify and validate the protein targets of this promising neuroprotective compound. The provided protocols and comparative data serve as a foundation for researchers to design and execute experiments that will further elucidate the molecular mechanisms underlying the therapeutic potential of this compound.
References
- 1. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity chromatography - Wikipedia [en.wikipedia.org]
Benchmarking Biatractylolide's Antioxidant Capacity Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Biatractylolide against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). While direct quantitative comparative studies for this compound using standardized antioxidant assays were not identified in the available literature, this guide summarizes the reported qualitative antioxidant effects of this compound and presents a comparison with the known quantitative data of the selected standards.
Executive Summary
This compound, a sesquiterpene lactone isolated from Atractylodes macrocephala, has demonstrated antioxidant properties in cellular studies by reducing levels of reactive oxygen species (ROS)[1][2][3][4][5]. However, a lack of publicly available data from standardized antioxidant capacity assays, such as DPPH, ABTS, or ORAC, prevents a direct quantitative comparison with common antioxidant standards. This guide provides the context of this compound's known antioxidant effects alongside the established performance of Trolox, Ascorbic Acid, and BHT in these standard assays. Detailed experimental protocols for these assays are also provided to facilitate future comparative research.
Data Presentation: A Comparative Overview
Due to the absence of specific IC50 or Trolox equivalent values for this compound in the reviewed literature, a direct quantitative comparison is not possible. The following table summarizes the known antioxidant activity of this compound qualitatively and provides a range of reported quantitative values for the standard antioxidants.
| Compound | Antioxidant Capacity Data | Assay Type(s) |
| This compound | Demonstrated reduction of reactive oxygen species (ROS) in cell-based assays. | Cellular ROS assays |
| Trolox | IC50 values typically in the low µg/mL or µM range. Often used as a standard for expressing antioxidant capacity (Trolox Equivalents). | DPPH, ABTS, ORAC |
| Ascorbic Acid | IC50 values are generally low, indicating strong antioxidant activity. | DPPH, ABTS |
| BHT | Effective synthetic antioxidant, with IC50 values varying depending on the assay. | DPPH, ABTS |
Note: IC50 values are highly dependent on the specific experimental conditions and should be interpreted within the context of the study in which they were determined.
Experimental Protocols
To facilitate standardized testing and direct comparison of this compound's antioxidant capacity, detailed protocols for three common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound) and standards (Trolox, Ascorbic Acid, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test solutions: Prepare a series of concentrations of this compound and the standard antioxidants in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the test solutions (this compound or standards) at various concentrations to the wells.
-
For the control, add 100 µL of methanol instead of the test solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound) and standards (Trolox, Ascorbic Acid, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the test solutions (this compound or standards) at various concentrations to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound) and standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of concentrations of this compound and Trolox in phosphate buffer.
-
-
Assay:
-
Add 25 µL of the test solutions (this compound or Trolox) or phosphate buffer (for blank) to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. The results are expressed as Trolox Equivalents (TE).
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assays
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Oxidative Stress and Antioxidant Action Signaling Pathway
Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules | Free Full-Text | Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease [mdpi.com]
- 4. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biatractylolide's Neuroprotective Profile: A Comparative Analysis on Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese herb Atractylodes macrocephala. The primary focus of this comparison is on its effects on two widely used neuronal cell line models: the rat adrenal pheochromocytoma (PC12) cell line and the human neuroblastoma (SH-SY5Y) cell line. This document synthesizes available experimental data to highlight the differential responses of these neuronal subtypes to this compound, offering insights into its therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.
Comparative Efficacy of this compound in Neuronal Cell Lines
This compound has demonstrated significant neuroprotective effects against toxic insults in both PC12 and SH-SY5Y cell lines. The data presented below summarizes its efficacy in mitigating cytotoxicity induced by amyloid-beta (Aβ₂₅₋₃₅) and glutamate, two key players in the pathology of neurodegenerative disorders.
Protection Against Aβ₂₅₋₃₅-Induced Cytotoxicity
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Reference |
| SH-SY5Y | 5 | Increased Significantly | [1] |
| 10 | Increased Significantly | [1] | |
| 20 | 90.5 ± 0.3 | [1] | |
| PC12 | 5 | Increased Significantly | [1] |
| 10 | Increased Significantly | [1] | |
| 20 | 82.2 ± 1.4 |
Protection Against Glutamate-Induced Cytotoxicity
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Reference |
| PC12 | 10 | ~60% | |
| 15 | ~70% | ||
| 20 | ~80% | ||
| SH-SY5Y | 10 | ~55% | |
| 15 | ~65% | ||
| 20 | ~75% |
Comparison with an Alternative Acetylcholinesterase Inhibitor
This compound also functions as an acetylcholinesterase (AChE) inhibitor, a common therapeutic strategy for Alzheimer's disease. The following table compares its inhibitory activity with Huperzine A, a well-established AChE inhibitor.
| Compound | IC₅₀ (µg/mL) | Reference |
| This compound | 6.5458 | |
| Huperzine A | 0.0192 |
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound exerts its neuroprotective effects through multiple mechanisms. The primary pathways identified are the regulation of the PI3K-Akt-GSK3β signaling cascade and the inhibition of mitochondrial-mediated apoptosis.
Modulation of the PI3K-Akt-GSK3β Pathway
In both PC12 and SH-SY5Y cells, this compound has been shown to modulate the PI3K-Akt-GSK3β pathway to protect against glutamate-induced cell damage. Pretreatment with this compound leads to the upregulation of phosphorylated Akt (p-Akt) and downregulation of Glycogen Synthase Kinase 3 Beta (GSK3β).
Caption: PI3K-Akt-GSK3β signaling pathway modulated by this compound.
Inhibition of Mitochondrial Apoptotic Pathway
This compound also protects neurons by mitigating mitochondrial dysfunction induced by Aβ₂₅₋₃₅. It achieves this by reducing the production of reactive oxygen species (ROS), preventing the opening of the mitochondrial permeability transition pore (mPTP), and subsequently inhibiting the release of cytochrome c (CytC) into the cytosol.
Caption: this compound's inhibition of the mitochondrial apoptotic pathway.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Cytotoxicity:
-
Aβ₂₅₋₃₅-induced injury: Cells were exposed to 20 µM Aβ₂₅₋₃₅ to induce cytotoxicity.
-
Glutamate-induced injury: PC12 cells were treated with 8.5 mM glutamate and SH-SY5Y cells with 10 mM glutamate to induce excitotoxicity.
-
-
This compound Treatment: Cells were pre-treated with various concentrations of this compound (typically 5, 10, and 20 µM) for a specified period (e.g., 2 hours) before the addition of the toxic agent.
Cell Viability Assay (MTT Assay)
The MTT assay was employed to assess the neuroprotective effect of this compound.
-
Cells were seeded in 96-well plates.
-
After adherence, cells were pre-treated with this compound followed by the addition of Aβ₂₅₋₃₅ or glutamate.
-
Following the treatment period, MTT solution was added to each well and incubated.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
Western Blot Analysis
Western blotting was used to determine the protein expression levels of key signaling molecules.
-
Cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, GSK3β, β-actin).
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified and normalized to a loading control (e.g., β-actin).
Experimental Workflow
Caption: A generalized workflow for in vitro neuroprotection assays.
References
Biatractylolide for Alzheimer's Treatment: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of Biatractylolide, a naturally derived bisesquiterpenoid, and its potential as a therapeutic agent for Alzheimer's disease. Drawing on available preclinical data, this document benchmarks this compound's performance against established Alzheimer's medications—Donepezil, Galantamine, and Memantine—to offer a comprehensive overview for research and development professionals.
Executive Summary
This compound, isolated from the traditional Chinese herb Atractylodes macrocephala, has demonstrated significant neuroprotective effects in preclinical studies.[1] Its multifaceted mechanism of action, which includes the inhibition of acetylcholinesterase (AChE) and the modulation of the PI3K-Akt-GSK3β signaling pathway, positions it as a promising candidate for further investigation.[2][3] This guide synthesizes the current research, presenting a comparative analysis of its efficacy against current standard-of-care drugs in similar in vitro models.
Comparative Analysis of Neuroprotective Effects
The neuroprotective capacity of this compound has been evaluated in neuronal cell lines, primarily PC12 and SH-SY5Y, which are standard models for studying neurodegenerative diseases. When compared to the established Alzheimer's drugs Donepezil, Galantamine, and Memantine, this compound exhibits comparable, and in some instances, superior, protective effects against amyloid-beta (Aβ)-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the neuroprotective effects of this compound and current Alzheimer's treatments.
Table 1: Neuroprotective Effects on PC12 Cells Exposed to Aβ Toxicity
| Compound | Concentration | Cell Viability (%) | Reference |
| This compound | 5 µM | 76.7 ± 2.4 | |
| 10 µM | 84.9 ± 1.0 | ||
| 20 µM | 82.2 ± 1.4 | ||
| Donepezil | 0.1 µM | Attenuated LDH efflux by 9.4% | |
| 1 µM | Attenuated LDH efflux by 17.4% | ||
| 10 µM | Attenuated LDH efflux by 22.5% | ||
| Galantamine | 10 µM | Significantly reduced apoptosis | |
| Memantine | 2.5 µM | Increased cell viability |
Table 2: Neuroprotective Effects on SH-SY5Y Cells Exposed to Aβ Toxicity
| Compound | Concentration | Cell Viability (%) | Reference |
| This compound | 5 µM | 78.7 ± 2.0 | |
| 10 µM | 81.8 ± 1.0 | ||
| 20 µM | 90.5 ± 0.3 | ||
| Donepezil | 1 µM | ~90% (in Aβ1-42 induced model) | |
| Memantine | 5 µM | Upregulated neuronal cell survival |
Mechanistic Insights: Signaling Pathways
This compound's neuroprotective effects are attributed to its modulation of key signaling pathways implicated in Alzheimer's pathology.
PI3K-Akt-GSK3β Signaling Pathway
A crucial mechanism of this compound is its ability to modulate the PI3K-Akt-GSK3β pathway. In Alzheimer's disease, dysregulation of this pathway contributes to tau hyperphosphorylation and neuronal apoptosis. This compound has been shown to upregulate the phosphorylation of Akt and downregulate the expression of GSK3β, thereby promoting neuronal survival.
Acetylcholinesterase Inhibition
Similar to Donepezil and Galantamine, this compound also functions as an acetylcholinesterase (AChE) inhibitor. By inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning, this compound helps to ameliorate the cholinergic deficit observed in Alzheimer's patients.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity was induced by exposing cells to amyloid-beta peptides (Aβ25-35 or Aβ1-42) at concentrations typically ranging from 10 to 20 µM for 24 hours.
-
Drug Treatment: Cells were pre-treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 2 hours) before the addition of Aβ.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Western Blot Analysis
Western blotting was used to detect specific proteins in cell lysates to assess the expression levels of key components of the PI3K-Akt-GSK3β pathway (e.g., phosphorylated Akt, GSK3β).
Conclusion and Future Directions
The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for Alzheimer's disease. Its dual mechanism of action—AChE inhibition and modulation of the PI3K-Akt-GSK3β pathway—offers a multi-targeted approach to combatting the complex pathology of the disease. The in vitro neuroprotective effects of this compound are comparable, and in some cases superior, to those of currently approved drugs.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
In vivo efficacy: Evaluating the cognitive-enhancing effects of this compound in animal models of Alzheimer's disease.
-
Pharmacokinetics and safety: Determining the bioavailability, brain penetration, and toxicological profile of this compound.
-
Combination therapy: Investigating the synergistic effects of this compound when used in combination with other Alzheimer's treatments.
This comparative guide underscores the potential of this compound and provides a solid foundation for its continued development as a novel treatment for Alzheimer's disease.
References
- 1. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Promise of Biatractylolide: A Comparative Guide to its Key Activities
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Biatractylolide, a novel sesquiterpenoid lactone, with other relevant compounds. By summarizing key experimental data and detailing methodologies, this document aims to provide a valuable resource for replicating and expanding upon the current understanding of this compound's therapeutic potential.
This compound, a symmetrical double sesquiterpene ester isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has garnered significant interest for its diverse pharmacological effects.[1] This guide focuses on replicating the key findings of its neuroprotective, anti-inflammatory, and potential anti-cancer activities, presenting a comparative analysis with related compounds such as Atractylenolide I and III, as well as established neuroprotective agents like Huperzine A and Quercetin.
Comparative Analysis of Biological Activity: Quantitative Data
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in cellular models of neurodegenerative diseases.[2][3] Key activities include enhancing cell viability, reducing oxidative stress, and modulating apoptosis-related pathways.
| Compound | Assay | Cell Line | Challenge | Concentration | Result | Reference |
| This compound | MTT | SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 20 µM | Increased cell viability to 90.5 ± 0.3% | [4] |
| MTT | PC12 | Aβ₂₅₋₃₅ (20 µM) | 20 µM | Increased cell viability to 82.2 ± 1.4% | [4] | |
| ROS Assay | SH-SY5Y | Glutamate | 20 µM | Reduced relative fluorescence intensity of ROS to 105.9 ± 3.4% of control | ||
| ROS Assay | PC12 | Glutamate | 20 µM | Reduced relative fluorescence intensity of ROS to 112.6 ± 0.7% of control | ||
| Huperzine A | AChE Inhibition | - | - | IC₅₀ | 0.0192 µg/mL | |
| This compound | AChE Inhibition | - | - | IC₅₀ | 6.5458 µg/mL |
Anti-inflammatory and Anti-cancer Activities
While neuroprotection is a primary focus of this compound research, related compounds from Atractylodes macrocephala have shown potent anti-inflammatory and anti-cancer effects. Limited but emerging evidence also points to this compound's potential in these areas.
| Compound | Activity | Assay | Cell Line/Model | IC₅₀ / Effect | Reference |
| Atractylenolide I | Anti-inflammatory | TNF-α production | Peritoneal Macrophages | 23.1 µM | |
| Anti-inflammatory | NO production | Peritoneal Macrophages | 41.0 µM | ||
| Anti-cancer | Cell Viability (72h) | HT-29 (Colon) | 57.4 µM | ||
| Anti-cancer | Cell Viability (24h) | B16 (Melanoma) | 80.07 µM | ||
| Atractylenolide III | Anti-inflammatory | TNF-α production | Peritoneal Macrophages | 56.3 µM | |
| Anti-inflammatory | NO production | RAW264.7 Macrophages | Significant reduction at 50 µM and 100 µM | ||
| Anti-cancer | Apoptosis Induction | A549 (Lung) | Induces apoptosis at 1-100 µM | ||
| This compound | Anti-cancer | - | - | Antitumor activity reported, but quantitative IC₅₀ data is not readily available. |
Key Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the protective effect of compounds against toxin-induced cell death.
Materials:
-
PC12 or SH-SY5Y cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Neurotoxic agent (e.g., Aβ₂₅₋₃₅ or Glutamate)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Introduce the neurotoxic agent (e.g., 20 µM Aβ₂₅₋₃₅) to the wells and incubate for 24 hours.
-
Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the level of oxidative stress within the cells.
Materials:
-
PC12 or SH-SY5Y cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in appropriate culture plates or slides.
-
Pre-treat cells with the test compound for a specified duration.
-
Induce oxidative stress with a stimulating agent (e.g., glutamate).
-
Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader.
Western Blot for PI3K/Akt/GSK3β Signaling Pathway
This technique is used to determine the expression levels of key proteins in a specific signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's biological activity.
Caption: this compound's neuroprotective mechanism via the PI3K/Akt/GSK3β pathway.
Caption: A generalized workflow for assessing the neuroprotective effects of this compound.
Caption: Postulated structure-activity relationships of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biatractylolide
Essential guidance for the safe handling and disposal of Biatractylolide is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring compliance and minimizing environmental impact.
This compound, a natural organic compound extracted from Atractylodes macrocephala, is a white crystalline solid utilized in pharmaceutical research for its anti-inflammatory, antioxidant, and anti-tumor properties.[1] While research indicates no obvious acute toxicity at certain concentrations, comprehensive safety data, including its long-term effects and full toxicological profile, remains limited.[1] Therefore, it is imperative to handle and dispose of this compound with caution, adhering to standard laboratory chemical waste procedures.
Immediate Safety and Handling Precautions:
Prior to handling, researchers must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid direct contact with skin and eyes, and prevent the generation of dust.[3] In case of accidental contact, wash the affected area thoroughly with soap and water.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All solid this compound waste, including unused or expired compounds and contaminated materials (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, clearly labeled, and sealed waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Given its solubility in organic solvents like ethanol and dimethyl sulfoxide, the container must be appropriate for flammable or combustible liquids if such solvents are used.
-
-
Waste Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and the solvent(s) used for liquid waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of solid this compound in the regular trash.
-
Do not pour solutions containing this compound down the drain.
-
-
Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and responsible management of this compound waste, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional guidance.
References
Navigating the Safe Handling of Biatractylolide: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Biatractylolide. It outlines essential personal protective equipment (PPE), detailed operational protocols, and compliant disposal procedures to ensure a safe and efficient research environment.
Researchers and drug development professionals working with this compound, a naturally derived compound with promising antitumor and neuroprotective properties, must adhere to stringent safety protocols.[1] Although comprehensive toxicological data for this compound is limited, its biological activity necessitates a cautious approach to handling.[2] This guide offers procedural, step-by-step guidance to minimize exposure risk and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown long-term exposure effects of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields- N95 Respirator | Prevents inhalation of fine particles and minimizes skin contact. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Protects against splashes and direct skin contact with the dissolved compound. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard practice for sterile cell culture work and handling of treated cells. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses | Prevents exposure to residual compound during the disposal process. |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe and effective use of this compound in a research setting.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methodologies for studying the effects of this compound on neuronal cell lines.[3][4]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a predetermined duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis for PI3K/Akt/GSK3β Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for proteins in the PI3K/Akt/GSK3β pathway (e.g., p-Akt, GSK3β).
-
Secondary Antibody Incubation: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Modulation
This compound has been shown to exert its neuroprotective effects by modulating the PI3K-Akt-GSK3β signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is a critical final step in the experimental workflow.
Waste Segregation and Collection
-
Liquid Waste: All cell culture media, buffers, and solutions containing this compound must be collected in a designated, clearly labeled hazardous waste container.
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, serological pipettes, culture flasks, and gloves, must be collected in a biohazard bag within a rigid, leak-proof container labeled for hazardous chemical waste.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure
All waste generated from experiments involving this compound should be treated as hazardous chemical waste. Follow your institution's specific guidelines for the disposal of hazardous materials. This typically involves arranging for pickup by a certified hazardous waste disposal company. Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment while advancing scientific discovery.
References
- 1. Primary Investigation for the Mechanism of this compound from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biatractylenolide [chembk.com]
- 3. This compound Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of the Psychoactive Compound this compound (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
